Carbocysteine lysine
Description
Properties
IUPAC Name |
(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGXGPWVLUSDSQ-RVZXSAGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964336 | |
| Record name | S-(Carboxymethyl)cysteine--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49673-81-6 | |
| Record name | L-Lysine, compd. with S-(carboxymethyl)-L-cysteine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49673-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbocysteine lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049673816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(Carboxymethyl)cysteine--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOCYSTEINE LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1Y95PXXA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biochemical Properties of Carbocysteine Lysine Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091) lysine (B10760008) salt (CLS), a derivative of the amino acid L-cysteine, is a mucoactive agent with a multifaceted pharmacological profile. While traditionally classified as a mucolytic, its therapeutic effects extend beyond the simple modulation of mucus viscosity. Emerging evidence has illuminated its significant antioxidant and anti-inflammatory properties, positioning it as a molecule of interest for the management of chronic respiratory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the biochemical properties of carbocysteine lysine salt, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visualizations of the underlying signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃N₃O₆S | [1] |
| Molecular Weight | 325.38 g/mol | [1] |
| CAS Number | 49673-81-6 | [1] |
Pharmacokinetics
This compound salt is readily absorbed after oral administration. The lysine salt enhances the solubility and absorption of the parent carbocysteine molecule. Upon absorption, the lysine is cleaved, releasing the active carbocysteine into circulation.
| Parameter | Value | Reference |
| Time to Peak Serum Concentration (Tmax) | 1 to 1.7 hours | [2] |
| Plasma Half-life (t½) | 1.33 hours | [2] |
| Bioavailability | Low (<10%) due to significant first-pass metabolism | [3] |
| Distribution | Penetrates lung tissue and respiratory mucus | |
| Elimination | Primarily renal | [3] |
Mechanism of Action
The therapeutic efficacy of this compound salt is attributed to a combination of mucoregulatory, antioxidant, and anti-inflammatory effects.
Mucoregulatory Activity
This compound salt normalizes the viscoelastic properties of mucus. It achieves this by restoring the balance between sialomucins and fucomucins, which are key glycoproteins influencing mucus viscosity.[4][5] This mucoregulatory action, rather than a direct mucolytic effect, facilitates improved mucociliary clearance.[2][5] Studies have shown that treatment with this compound salt leads to a significant reduction in mucus viscosity.[6][7]
Antioxidant Activity
This compound salt exhibits potent antioxidant properties by directly scavenging reactive oxygen species (ROS) and modulating endogenous antioxidant systems.
-
Direct Scavenging: It has been shown to be an effective scavenger of hypochlorous acid (HOCl) and hydroxyl radicals (•OH).[8]
-
Enzyme Modulation: In vitro studies have demonstrated that this compound salt can decrease the activity of xanthine (B1682287) oxidase, an enzyme that generates superoxide (B77818) radicals.[9][10] This is thought to occur by interfering with the conversion of xanthine dehydrogenase to xanthine oxidase.[9][11]
Anti-inflammatory Activity
This compound salt exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
-
Inhibition of Pro-inflammatory Cytokines: It has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in response to inflammatory stimuli like TNF-α.[11]
-
Modulation of Signaling Pathways: The anti-inflammatory effects are associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12][13] By suppressing the phosphorylation and nuclear translocation of key proteins in these pathways, this compound salt can downregulate the expression of inflammatory genes.[13]
Clinical Efficacy in COPD
Numerous clinical trials have investigated the efficacy of this compound salt in reducing the frequency of exacerbations in patients with COPD.
| Study | Dosage | Duration | Key Findings | Reference |
| PEACE Study | 1500 mg/day (carbocysteine) | 1 year | Reduced exacerbations by 0.43 per patient per year. | [14] |
| Paone et al. (2019) | 2.7 g/day | 1 year | Average number of exacerbations fell from 1.97 to 1.03. In patients with ≥2 exacerbations in the previous year, the rate was reduced from 69% to 33% (with inhaled steroids) and from 58% to 25% (without inhaled steroids). | [15][16] |
| Allegra et al. (1996) | 2.7 g/day | 6 months | The number of patients with at least one exacerbation was 29.6% in the treatment group compared to 45.9% in the placebo group. | [17] |
Experimental Protocols
Mucolytic Activity Assay (Viscometry)
This protocol is a general method for assessing the in vitro mucolytic activity of a compound using a viscometer.
Materials:
-
Porcine Gastric Mucin (PGM)
-
Tris-HCl buffer (pH 7.0)
-
This compound salt solutions of varying concentrations
-
Suspended level viscometer
-
Water bath maintained at 37°C
Procedure:
-
Prepare a 20% (w/v) solution of porcine gastric mucin in Tris-HCl buffer.
-
Incubate the mucin solution at 37°C for 30 minutes to allow for complete hydration.
-
Mix the mucin solution with equal volumes of the this compound salt test solutions (or buffer for control).
-
Incubate the mixtures at 37°C for 30 minutes.
-
Measure the viscosity of each sample using a suspended level viscometer at 37°C.
-
The mucolytic activity is determined by the percentage reduction in viscosity compared to the control.
Antioxidant Activity Assays
This assay measures DNA strand breaks as an indicator of oxidative damage.
Materials:
-
Cultured cells (e.g., human peripheral blood mononuclear cells)
-
Lysis solution (e.g., containing NaOH, EDTA)
-
SYBR Green or other DNA-intercalating dye
-
Fluorometric microplate reader
Procedure:
-
Expose cultured cells to an oxidizing agent in the presence or absence of this compound salt.
-
Lyse the cells under alkaline conditions to denature the DNA.
-
The extent of DNA unwinding is proportional to the number of strand breaks.
-
Neutralize the solution and add a fluorescent dye that intercalates with double-stranded DNA.
-
The fluorescence intensity is measured, with a decrease in fluorescence indicating more DNA unwinding and thus more oxidative damage.
-
The protective effect of this compound salt is quantified by the preservation of double-stranded DNA.
This spectrophotometric assay quantifies superoxide production.
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Cytochrome c from horse heart
-
Phosphate (B84403) buffer (pH 7.8)
-
Superoxide dismutase (SOD) as a positive control
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and cytochrome c.
-
Add the test compound (this compound salt) at various concentrations.
-
Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals.
-
Superoxide radicals reduce cytochrome c, which can be monitored by the increase in absorbance at 550 nm.
-
The scavenging activity of this compound salt is determined by its ability to inhibit the reduction of cytochrome c.
-
A parallel experiment with SOD is performed to confirm that the reduction of cytochrome c is indeed due to superoxide.
This assay measures the direct inhibitory effect on xanthine oxidase.
Materials:
-
Xanthine Oxidase
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Pre-incubate xanthine oxidase with various concentrations of this compound salt in a 96-well plate.[18]
-
Initiate the reaction by adding the substrate, xanthine.[18]
-
The formation of uric acid is measured by the increase in absorbance at 295 nm over time.[18]
-
The inhibitory activity of this compound salt is calculated by comparing the rate of uric acid formation in the presence and absence of the compound.
Anti-inflammatory Activity Assays
This protocol measures the concentration of pro-inflammatory cytokines in cell culture supernatants.
Materials:
-
Human alveolar epithelial cells (e.g., A549)
-
TNF-α or other inflammatory stimulus
-
Commercially available ELISA kits for human IL-6 and IL-8
-
Microplate reader
Procedure:
-
Culture A549 cells to near confluence in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound salt for a specified time (e.g., 24 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a defined period.
-
Collect the cell culture supernatants.
-
Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
This technique is used to detect the activation of key signaling proteins.
Materials:
-
Cultured cells (e.g., A549)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total NF-κB p65 and ERK1/2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment
-
Western blotting apparatus
-
Chemiluminescence detection system
Procedure:
-
Treat cultured cells with an inflammatory stimulus in the presence or absence of this compound salt.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated forms of NF-κB p65 and ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against the total forms of the proteins to ensure equal loading.
-
Quantify the band intensities to determine the effect of this compound salt on protein phosphorylation.
Visualizations
Caption: Anti-inflammatory signaling pathways modulated by this compound Salt.
Caption: Experimental workflow for ELISA-based quantification of cytokines.
Conclusion
This compound salt is a pharmacologically active molecule with a well-defined profile that extends beyond its traditional role as a mucoregulator. Its antioxidant and anti-inflammatory properties, mediated through the scavenging of reactive oxygen species and the modulation of key inflammatory signaling pathways, provide a strong rationale for its use in the management of chronic inflammatory airway diseases like COPD. The quantitative data from clinical trials robustly support its efficacy in reducing exacerbation rates, a key therapeutic goal in this patient population. The detailed experimental protocols provided herein offer a guide for researchers to further investigate the biochemical and cellular effects of this multifaceted compound. Future research should continue to explore the full therapeutic potential of this compound salt, potentially in other inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. cellbiologics.com [cellbiologics.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of Carbocysteine on Exacerbations and Lung Function in Patients With Mild-to-Moderate Chronic Obstructive Pulmonary Disease: A Multicentre, Double-Blind, Randomized, Placebo-Controlled Trial | Archivos de Bronconeumología [archbronconeumol.org]
- 5. mdpi.com [mdpi.com]
- 6. Long-lasting effects on rheology and clearance of bronchial mucus after short-term administration of high doses of carbocysteine-lysine to patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound salt monohydrate (SCMC-LYS) is a selective scavenger of reactive oxygen intermediates (ROIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of this compound salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. A prospective study of the effects of this compound salt on frequency of exacerbations in COPD patients treated with or without inhaled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
- 17. Prevention of acute exacerbations of chronic obstructive bronchitis with this compound salt monohydrate: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Carbocysteine Lysine Salt: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of carbocysteine (B602091) lysine (B10760008) salt, a significant mucolytic and anti-inflammatory agent. The document details its discovery and development timeline, outlines key synthesis methodologies with comparative data, and elucidates its molecular mechanisms of action through detailed signaling pathway diagrams.
Discovery and Development Timeline
The journey of carbocysteine lysine salt from a simple amino acid derivative to a widely used therapeutic agent spans several decades, marked by key scientific and developmental milestones.
-
1930s: The parent molecule, S-carboxymethylcysteine (carbocysteine), is first synthesized.
-
1960s: Carbocysteine becomes commercially available for use as a mucoregulator in the management of respiratory diseases.[1]
-
Late 1980s: The Italian pharmaceutical company Dompe Farmaceutici S.p.A. develops the lysine salt of carbocysteine, aiming to improve its physicochemical and pharmacokinetic properties.[2]
-
1991: Dompe Farmaceutici files a key patent for S-carboxymethylcysteine lysine salt monohydrate and its preparation process.
-
1993: The European Patent EP0546272A1 is granted to Dompe Farmaceutici, solidifying their pioneering role in the development of this compound.[3]
-
2010s: Further advancements in synthesis are marked by the filing of several patents by other companies, detailing alternative and potentially more efficient manufacturing processes, including methods utilizing ion exchange resins and spray drying.[4][5][6]
Synthesis of this compound Salt
The synthesis of this compound salt primarily involves an acid-base reaction between S-carboxymethyl-L-cysteine and L-lysine. Various methods have been developed to optimize this process in terms of yield, purity, and industrial scalability.
Experimental Protocols
Several patented methods for the synthesis of this compound salt are summarized below:
Method 1: Ethanol (B145695) Crystallization (Dompe Farmaceutici S.p.A.)
This method involves the reaction of L(R)-S-carboxymethylcysteine with an aqueous solution of L(S)-lysine. The resulting salt solution is then treated with ethanol to induce crystallization.
-
Reaction: L(R)-S-carboxymethylcysteine is dissolved in an aqueous solution of L(S)-lysine at room temperature with stirring.
-
Purification: The solution is decolorized with active charcoal and filtered.
-
Crystallization: The filtrate is diluted with ethanol (typically 5 volumes), and the mixture is stirred at room temperature overnight to facilitate the crystallization of the monohydrate salt.
-
Isolation: The crystalline product is collected by filtration and dried.
Method 2: Spray Drying
This technique offers a rapid and continuous method for producing a powdered form of the salt directly from the reaction solution, avoiding the need for a separate crystallization step.
-
Salt Formation: Carbocysteine is mixed with an aqueous solution of L-lysine (e.g., 30% concentration) and stirred at a controlled temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to form the salt solution.
-
Spray Drying: The resulting solution is fed into a spray dryer. The process parameters, such as inlet and outlet air temperatures and atomization speed, are carefully controlled to obtain a dry powder with uniform particle size.
Method 3: Ion Exchange Resin
This method utilizes an ion exchange resin to facilitate the salt formation, which can help in purifying the product.
-
Column Preparation: Carboxymethyl cysteine is loaded onto an ion exchange column.
-
Salt Formation: An aqueous solution of L-lysine hydrochloride is then passed through the column. The resin facilitates the reaction between the two components to form the lysine salt.
-
Isolation: The resulting salt solution is collected, concentrated, and then crystallized to yield the final product.
Method 4: Bipolar Membrane Electrodialysis
A more recent and environmentally friendly approach that avoids the use of large quantities of organic solvents.
-
L-lysine Preparation: An L-lysine solution is obtained from L-lysine hydrochloride using a bipolar membrane electrodialysis device.
-
Reaction: The prepared L-lysine solution is then mixed with S-carboxymethyl-L-cysteine to form the salt.
-
Crystallization: The resulting solution is crystallized to obtain the final product.
Comparative Data on Synthesis Methods
| Parameter | Ethanol Crystallization (EP0546272A1) | Spray Drying (CN108715582A) | Ion Exchange Resin (CN102775334A) | Bipolar Membrane Electrodialysis (CN113087634B) |
| Starting Materials | L(R)-S-carboxymethylcysteine, L(S)-lysine aqueous solution | Carbocysteine, L-lysine aqueous solution | Carboxymethyl cysteine, L-lysine hydrochloride | S-carboxymethyl-L-cysteine, L-lysine hydrochloride |
| Key Process Step | Ethanol-induced crystallization | Spray drying | Ion exchange chromatography | Bipolar membrane electrodialysis |
| Reaction Temperature | Room temperature | 25 - 30°C | Not specified | Not specified |
| Reaction Time | Not specified (stirring overnight for crystallization) | 2 hours | Not specified | Not specified |
| Reported Yield | ~90% | Up to 98%[6] | 87.3%[4] | >93%[4] |
| Reported Purity (HPLC) | 99.5% | Up to 99.9% (consistent with raw material)[7] | High purity mentioned | Not specified |
| Key Advantages | Established method | High yield, no organic solvents, uniform particles | Potential for high purity | Environmentally friendly, reduced waste |
| Key Disadvantages | Use of large volumes of organic solvent | Requires specialized equipment | Potentially more complex process | Requires specialized equipment |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₅N₃O₇S (monohydrate)[2] |
| Molecular Weight | 343.40 g/mol (monohydrate)[2] |
| Appearance | White to slightly yellow crystalline solid |
| Melting Point | ~177 °C[8] |
| Solubility | Soluble in water |
Mechanism of Action: Signaling Pathways
This compound salt exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving anti-inflammatory, antioxidant, and mucoregulatory pathways.
Anti-inflammatory Pathway
Carbocysteine has been shown to suppress inflammation by inhibiting the NF-κB and ERK1/2 MAPK signaling pathways.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-8.
Caption: Carbocysteine's anti-inflammatory mechanism.
Antioxidant Pathway
The antioxidant properties of carbocysteine contribute significantly to its therapeutic effect. It acts as a scavenger of reactive oxygen species (ROS) and is thought to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Carbocysteine's antioxidant mechanism via Nrf2.
Inhibition of Bacterial Adhesion
Carbocysteine can reduce the adherence of pathogenic bacteria to respiratory epithelial cells, a critical step in the initiation of infection. This is achieved by modulating the composition of mucus and potentially by downregulating the expression of cellular adhesion molecules that act as bacterial receptors.[9][10]
Caption: Inhibition of bacterial adhesion by carbocysteine.
Interaction with CFTR Channel
This compound salt has been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, which is crucial for maintaining hydration of the airway surface liquid. Studies suggest that this activation is mostly indirect, rather than a direct interaction with the channel itself.[1]
Caption: Indirect activation of the CFTR channel.
Conclusion
This compound salt represents a significant advancement in the treatment of respiratory diseases characterized by abnormal mucus production and inflammation. Its development from the parent carbocysteine molecule has led to a therapeutic agent with a well-defined multi-modal mechanism of action. The synthesis of this compound salt has evolved, with newer methods offering improved efficiency and environmental profiles. A thorough understanding of its synthesis, history, and complex pharmacological actions is essential for researchers and clinicians working to further refine and expand its therapeutic applications.
References
- 1. S-carbocysteine-lysine salt monohydrate and cAMP cause non-additive activation of the cystic fibrosis transmembrane regulator channel in human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound monohydrate | C11H25N3O7S | CID 71587532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113087634B - Preparation method of L-lysine-S-carboxymethyl-L-cysteine salt - Google Patents [patents.google.com]
- 5. CN102775334B - L-lysine-S-carboxymethyl-L-cysteine salt production process - Google Patents [patents.google.com]
- 6. CN108715582A - A kind of preparation method of lysine carbocisteine - Google Patents [patents.google.com]
- 7. Preparation method of lysine carbocisteine - Eureka | Patsnap [eureka.patsnap.com]
- 8. moehs.com [moehs.com]
- 9. researchgate.net [researchgate.net]
- 10. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Carbocysteine Lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of carbocysteine (B602091) lysine (B10760008) salt. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Carbocysteine, in its lysine salt form, is a well-established mucoactive agent. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and developing new formulations. This guide synthesizes available data to present a clear picture of its absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability from various dosage forms.
Pharmacokinetic Profile
Carbocysteine lysine salt is readily absorbed orally. Upon absorption, the lysine moiety is cleaved, releasing the active compound, S-carboxymethyl-L-cysteine (SCMC).[1][2] The pharmacokinetic properties of carbocysteine are characterized by rapid absorption and a relatively short half-life.
Absorption
Following oral administration, carbocysteine is rapidly absorbed from the gastrointestinal tract.[3][4] Peak serum concentrations (Cmax) are typically reached within 1 to 2 hours.[2][4] The lysine salt was developed to enhance solubility and absorption.[5]
Distribution
Carbocysteine distributes into various tissues, with a particular affinity for lung and bronchial secretions, which is relevant to its therapeutic effect.[3][6] The apparent volume of distribution has been reported to be approximately 60.4 liters.[5]
Metabolism
The metabolism of carbocysteine is complex and can vary among individuals, potentially due to genetic polymorphisms.[3][7] The primary metabolic pathways include acetylation, decarboxylation, and sulfoxidation, resulting in the formation of inactive metabolites.[3] A novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has also been identified.[8] It is generally accepted that sulfoxidation is a main metabolic pathway.[3]
Excretion
Carbocysteine and its metabolites are primarily eliminated through the kidneys.[5] A significant portion of the administered dose, estimated to be between 30% and 60%, is excreted unchanged in the urine.[3][5]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound salt and carbocysteine from various studies.
| Parameter | Value | Dosage Form & Strength | Subject Population | Source |
| Cmax | 11.2 mcg/mL | 2.7g this compound | Not Specified | [5] |
| 1.29 - 11.22 µg/ml | 500-1500 mg S-carboxymethyl-l-cysteine (multiple doses) | Not Specified | [9] | |
| 5.6 µg/mL | 1000 mg Carbocysteine Tablet (Test) | 20 Healthy Chinese Male Volunteers | ||
| 5.8 µg/mL | 1000 mg Carbocysteine Tablet (Reference) | 20 Healthy Chinese Male Volunteers | ||
| Tmax | 1.5 - 2 hrs | 2.7g this compound | Not Specified | [5] |
| 1 - 1.7 hours | Oral Carbocysteine | Not Specified | [2][3] | |
| 2.2 hr | 1000 mg Carbocysteine Tablet (Test) | 20 Healthy Chinese Male Volunteers | ||
| 2.3 hr | 1000 mg Carbocysteine Tablet (Reference) | 20 Healthy Chinese Male Volunteers | ||
| AUC | 43.3 mcg/ml/hr | 2.7g this compound | Not Specified | [5] |
| 20.1 ± 4.3 µg·hr/mL (AUC0-t) | 1000 mg Carbocysteine Tablet (Test) | 20 Healthy Chinese Male Volunteers | ||
| 21.4 ± 3.9 µg·hr/mL (AUC0-t) | 1000 mg Carbocysteine Tablet (Reference) | 20 Healthy Chinese Male Volunteers | ||
| 22.8 ± 4.5 µg·hr/mL (AUC0-∞) | 1000 mg Carbocysteine Tablet (Test) | 20 Healthy Chinese Male Volunteers | ||
| 23.9 ± 4.2 µg·hr/mL (AUC0-∞) | 1000 mg Carbocysteine Tablet (Reference) | 20 Healthy Chinese Male Volunteers | ||
| Half-life (t½) | ~1.5 hours | Not Specified | Not Specified | [5] |
| 1.33 hours | Oral Carbocysteine | Not Specified | [2] | |
| 1.5 ± 0.1 hr | 1000 mg Carbocysteine Tablet (Test) | 20 Healthy Chinese Male Volunteers | ||
| 1.5 ± 0.2 hr | 1000 mg Carbocysteine Tablet (Reference) | 20 Healthy Chinese Male Volunteers | ||
| Volume of Distribution (Vd) | 60.4 liters | Not Specified | Not Specified | [5] |
Bioavailability
Studies have shown that the bioavailability of carbocysteine does not significantly differ between various oral pharmaceutical formulations, such as tablets, syrups, capsules, and granules.[5][10][11] This suggests that these dosage forms can be used interchangeably without a significant impact on clinical efficacy. Bioequivalence studies comparing different tablet and capsule formulations have confirmed their therapeutic equivalence.[12][13][14]
Experimental Protocols
The determination of carbocysteine concentrations in biological matrices is essential for pharmacokinetic and bioavailability studies. Various analytical methods have been developed and validated for this purpose.
Bioanalytical Method: LC-MS/MS
A common and sensitive method for quantifying carbocysteine in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15][16][17][18]
4.1.1. Sample Preparation (Protein Precipitation)
-
An aliquot of 200 µL of a plasma sample is transferred to a 2-mL Eppendorf tube.[17]
-
25 µL of an internal standard solution (e.g., Rosiglitazone) is added and vortexed for 20-30 seconds.[17]
-
700 µL of methanol (B129727) is added to precipitate plasma proteins, followed by vortexing for 5 minutes.[17]
-
The sample is centrifuged at 15,000 rpm for 5 minutes at 10°C.[17]
-
250 µL of the supernatant is diluted with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v) and transferred to HPLC vials for analysis.[17]
4.1.2. Chromatographic Conditions
-
Column: Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 µm.[17]
-
Mobile Phase: A mixture of methanol and 0.5% formic acid solution (40:60).[17]
-
Flow Rate: 500 µl/min.[17]
-
Injection Volume: 5 µl.[17]
-
Column Temperature: 40°C.[17]
4.1.3. Mass Spectrometric Detection
-
Ionization Mode: Positive Ion Mode.[17]
-
MRM Transitions:
Bioequivalence Study Design
A typical bioequivalence study for carbocysteine formulations follows an open-label, randomized, two-sequence, two-period crossover design.[19][12][13]
-
Subjects: Healthy adult volunteers.
-
Dosing: A single oral dose of the test and reference formulations are administered on separate occasions.
-
Washout Period: A washout period of at least one week separates the two treatment periods.[12][13]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose).[12][13]
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals of the geometric mean ratios of Cmax and AUC for the test and reference products against the standard acceptance range (e.g., 80-125%).
Visualizations
The following diagrams illustrate key processes related to the pharmacokinetics and analysis of this compound.
Caption: ADME pathway of this compound salt.
Caption: Workflow for a carbocysteine bioequivalence study.
Caption: Major metabolic pathways of carbocysteine.
References
- 1. This compound (49673-81-6) for sale [vulcanchem.com]
- 2. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pmcpa.org.uk [pmcpa.org.uk]
- 6. Pharmacokinetic behavior of S-carboxymethylcysteine-Lys in patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-carboxymethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Re-evaluation of the metabolism of carbocisteine in a British white population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-Carboxymethyl-l-cysteine: a multiple dosing study using pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative bioavailability of carbocysteine from three dosage forms, investigated in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The bioavailability and pharmacokinetics of two carbocysteine preparations after single and multiple dosing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. A comparative bioavailability study of a generic capsule formulation containing carbocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jarcet.com [jarcet.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Multifaceted Anti-inflammatory Properties of Carbocysteine Lysine Salt: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Carbocysteine (B602091) lysine (B10760008) salt (S-CMC-Lys), a well-established mucoactive agent, has garnered significant attention for its potent anti-inflammatory and antioxidant properties, extending its therapeutic potential far beyond its initial application. This technical guide provides a comprehensive overview of the core anti-inflammatory mechanisms of carbocysteine lysine salt, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanisms of Anti-inflammatory Action
This compound salt exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines, and mitigating oxidative stress.
1. Modulation of Inflammatory Signaling Pathways:
-
NF-κB Pathway: Carbocysteine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2] In vitro studies on human alveolar epithelial cells (A549) demonstrated that carbocysteine significantly decreased TNF-α-induced phosphorylation of the NF-κB p65 subunit and inhibited its nuclear translocation.[3] This inhibitory action on the NF-κB pathway leads to a downstream reduction in the production of various inflammatory mediators.[1][2]
-
MAPK/ERK1/2 Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), play a crucial role in inflammatory responses. Carbocysteine has been found to suppress the phosphorylation of ERK1/2 in response to inflammatory stimuli like TNF-α and hydrogen peroxide in A549 cells.[3][4][5] By inhibiting the ERK1/2 pathway, carbocysteine further dampens the inflammatory cascade.[2]
-
Nrf2 Pathway: Carbocysteine also demonstrates antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[6] Studies have shown that carbocysteine can induce the activation of Nrf2, leading to an enhanced cellular defense against oxidative stress, a critical component of chronic inflammation.[6][7]
2. Reduction of Pro-inflammatory Cytokines and Mediators:
This compound salt has been consistently shown to reduce the levels of several key pro-inflammatory cytokines. In various experimental models, it has demonstrated the ability to decrease the production of:
Furthermore, it has been observed to reduce the levels of other inflammatory mediators such as 8-isoprostane, a marker of oxidative stress.[8]
3. Antioxidant and Radical Scavenging Activity:
Beyond its influence on signaling pathways, this compound salt possesses direct antioxidant properties. It acts as a selective scavenger of reactive oxygen species (ROS), including hypochlorous acid (HOCl) and hydroxyl radicals (OH·).[10][11] This scavenging activity helps to protect cells and tissues from oxidative damage, which is a major contributor to the inflammatory process.[7][10] Studies have also indicated that carbocysteine can interfere with the conversion of xanthine (B1682287) dehydrogenase to the superoxide-producing xanthine oxidase.[7][12]
Quantitative Data Summary
The following tables summarize the quantitative findings from key in vivo and in vitro studies on the anti-inflammatory effects of this compound salt.
Table 1: In Vivo Anti-inflammatory Effects of this compound Salt
| Experimental Model | Species | Treatment | Outcome Measure | Result | Reference |
| IL-1β-induced neutrophil infiltration | Rats | This compound salt (300 mg/kg, p.o.) | Neutrophil count in bronchoalveolar lavage (BAL) fluid | Significant reduction | [13] |
| Carrageenan-induced pleurisy | Rats | This compound salt (100-300 mg/kg, p.o.) | Pleural exudate volume and leukocyte recruitment | Dose-dependent inhibition | [13] |
| Cigarette smoke-induced airway inflammation | Guinea-pigs | This compound salt (300 mg/kg, p.o. or 30-100 mg/ml, aerosol) | Cell recruitment in BAL fluid | Reduction | [13] |
| Chronic Obstructive Pulmonary Disease (COPD) | Humans | This compound salt | Exhaled 8-isoprostane | Marked reduction | [8] |
| Chronic Obstructive Pulmonary Disease (COPD) | Humans | This compound salt | Exhaled Interleukin-6 | Marked reduction | [8] |
Table 2: In Vitro Anti-inflammatory Effects of Carbocysteine
| Cell Line | Stimulant | Treatment | Outcome Measure | Result | Reference |
| Human Tracheal Epithelial Cells | Respiratory Syncytial Virus (RSV) | Carbocysteine | IL-1β, IL-6, IL-8 production | Reduction | [1] |
| Human Alveolar Epithelial Cells (A549) | TNF-α (10 ng/mL) | Carbocysteine (10, 100, 1000 µmol/L) | IL-6 and IL-8 release | Dose-dependent suppression | [3] |
| Human Alveolar Epithelial Cells (A549) | TNF-α (10 ng/mL) | Carbocysteine | Phosphorylation of NF-κB p65 and ERK1/2 | Significant decrease | [3] |
| Human Alveolar Epithelial Cells (A549) | Hydrogen Peroxide (H₂O₂) | Carbocysteine | IL-6 and IL-8 levels | Decrease | [5] |
| Human Peripheral Blood Mononuclear Cells | - | This compound salt | IL-8 production | Significant reduction | [10] |
Experimental Protocols
1. In Vivo Model: Carrageenan-Induced Pleurisy in Rats
-
Objective: To evaluate the effect of this compound salt on acute inflammation.
-
Animals: Male Wistar rats.
-
Procedure:
-
Animals are pre-treated orally (p.o.) with this compound salt (100-300 mg/kg) or vehicle one hour before the inflammatory stimulus.
-
Pleurisy is induced by the intrapleural injection of 1% carrageenan solution.
-
Four hours after carrageenan injection, animals are sacrificed.
-
The pleural cavity is washed with saline, and the pleural exudate is collected.
-
The volume of the exudate is measured.
-
The number of leukocytes in the exudate is determined using a hemocytometer.
-
-
Reference: [13]
2. In Vitro Model: TNF-α-Induced Inflammation in A549 Cells
-
Objective: To investigate the effect of carbocysteine on the NF-κB and MAPK signaling pathways in human alveolar epithelial cells.
-
Cell Line: Human lung adenocarcinoma cell line A549.
-
Procedure:
-
A549 cells are cultured to confluence in appropriate media.
-
Cells are pre-treated with varying concentrations of carbocysteine (e.g., 10, 100, 1000 µmol/L) for 24 hours.
-
Cells are then stimulated with TNF-α (10 ng/mL) for a specified duration (e.g., 30 minutes for signaling pathway analysis, 24 hours for cytokine release).
-
For cytokine analysis: Supernatants are collected, and the concentrations of IL-6 and IL-8 are measured by ELISA.
-
For signaling pathway analysis: Cell lysates are prepared, and the levels of total and phosphorylated NF-κB p65 and ERK1/2 are determined by Western blotting.
-
For nuclear translocation analysis: The localization of the p65 subunit is visualized by immunofluorescence microscopy.
-
-
Reference: [3]
Visualizations
Caption: Inhibition of the NF-κB Signaling Pathway by this compound Salt.
Caption: Modulation of the MAPK/ERK1/2 Signaling Pathway by this compound Salt.
Caption: General Workflow for In Vivo Anti-inflammatory Studies.
Conclusion
The evidence strongly supports the role of this compound salt as a significant anti-inflammatory agent. Its ability to modulate critical signaling pathways such as NF-κB and MAPK/ERK1/2, coupled with its direct antioxidant effects, provides a robust mechanistic basis for its therapeutic benefits in inflammatory respiratory conditions. The presented quantitative data and experimental protocols offer a solid foundation for further research and development in this area. Future investigations could focus on elucidating the precise molecular interactions of carbocysteine with its targets and exploring its full therapeutic potential in a broader range of inflammatory diseases.
References
- 1. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Exhaled Interleukine-6 and 8-isoprostane in chronic obstructive pulmonary disease: effect of this compound salt monohydrate (SCMC-Lys) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. researchgate.net [researchgate.net]
- 11. Effectiveness of this compound salt monohydrate on models of airway inflammation and hyperresponsiveness. | Semantic Scholar [semanticscholar.org]
- 12. Antioxidant activity of this compound salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effectiveness of this compound salt monohydrate on models of airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Profile of Carbocysteine Lysine Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocysteine (B602091) Lysine (B10760008) Monohydrate (CLS) is a well-established mucoactive agent, its therapeutic efficacy is increasingly being linked to its significant antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant activity of CLS, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the multifaceted therapeutic potential of carbocysteine lysine monohydrate.
Introduction
Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD).[1] this compound Monohydrate (CLS) has demonstrated potent antioxidant effects, contributing to its therapeutic action by mitigating radical-induced damage to various lung structures.[1] This guide explores the mechanisms underlying these antioxidant properties, which include direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.
Mechanisms of Antioxidant Activity
The antioxidant capacity of this compound Monohydrate is multifaceted, primarily attributed to its direct free radical scavenging capabilities and its influence on key enzymatic and non-enzymatic antioxidant pathways.
Direct Radical Scavenging
CLS has been shown to be an effective scavenger of various reactive oxygen species. This activity is largely attributed to the reactivity of its thioether group.[2][3]
-
Hydroxyl Radical (•OH) and Hypochlorous Acid (HOCl) Scavenging: Studies have demonstrated that CLS is a potent and selective scavenger of hydroxyl radicals and hypochlorous acid.[2][3] This action is crucial in protecting against the damaging effects of these potent oxidants, which can inactivate critical proteins like α1-antitrypsin.[2][3]
-
Superoxide (B77818) Anion (O₂⁻) Quenching: CLS has been observed to quench superoxide anions, mimicking the activity of superoxide dismutase (SOD).[4]
Modulation of Endogenous Antioxidant Systems
Beyond direct scavenging, CLS enhances the cellular antioxidant defense network.
-
Glutathione (B108866) (GSH) System: CLS has been shown to stimulate the secretion of glutathione (GSH), a critical intracellular antioxidant, from respiratory epithelial cells.[5] This is thought to occur through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.[5][6]
-
Inhibition of Xanthine (B1682287) Oxidase: In human lung endothelial cells, CLS has been found to decrease the activity of xanthine oxidase, an enzyme that generates superoxide radicals.[1][4] It is suggested that CLS interferes with the conversion of xanthine dehydrogenase to the superoxide-producing xanthine oxidase form.[1][4]
Nrf2 Signaling Pathway Activation
Recent evidence indicates that carbocysteine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.
-
Mechanism of Activation: Carbocysteine induces the nuclear translocation of Nrf2 in macrophages.[4][7] This activation is mediated, at least in part, by the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7]
-
Downstream Effects: Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression.[4] These genes include those encoding for the heavy and light subunits of γ-glutamylcysteine synthetase (the rate-limiting enzyme in glutathione synthesis) and heme oxygenase-1 (HO-1).[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro studies on the antioxidant activity of this compound Monohydrate.
| Parameter | System | Concentration of CLS | Effect | Comparison | Reference |
| DNA Damage Protection | Human lymphocytes exposed to COPD-BAL | 1.5-30 mM | Reduced DNA damage | More effective than N-acetylcysteine (NAC) | [1][4] |
| Clastogenic Activity Quenching | Ultrasound-treated human serum | 2.5 mM | Quenched clastogenic activity | NAC effective starting at 5 mM | [1][4] |
| Xanthine Oxidase Activity | Elastase-challenged human lung endothelial cells | 0.16 mM | Decreased xanthine oxidase activity | CLS was effective at a lower concentration than GSH (0.65 mM) | [1][4] |
| Hydroxyl Radical Scavenging | Cell-free system | Not specified | Effective scavenger | Comparable to Glutathione (GSH) | [3] |
| Hypochlorous Acid Scavenging | Cell-free system | Not specified | Effective scavenger | Comparable to Glutathione (GSH) | [3] |
| IL-8 Production | Stimulated human peripheral blood mononuclear cells | Not specified | Significantly reduced | - | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Fluorometric Analysis of DNA Unwinding (FADU)
This assay is used to quantify DNA strand breaks.
-
Principle: The rate of alkaline unwinding of DNA is proportional to the number of strand breaks. The amount of double-stranded DNA remaining after a defined period of alkaline denaturation is quantified using a fluorescent dye that preferentially binds to double-stranded DNA.
-
Protocol Outline:
-
Cell Lysis: Cells are lysed in a high-salt buffer containing a detergent to release the DNA.
-
Alkaline Unwinding: The cell lysate is mixed with an alkaline solution (e.g., 0.15 M NaOH) to a final pH of 12.1 and incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 20°C) to allow for DNA unwinding to occur from the sites of strand breaks.
-
Neutralization and Staining: The alkaline solution is neutralized, and a fluorescent dye such as Hoechst 33258 is added.
-
Fluorescence Measurement: The fluorescence is measured using a fluorometer. The amount of fluorescence is proportional to the amount of double-stranded DNA remaining.
-
Data Analysis: The extent of DNA damage is calculated by comparing the fluorescence of the treated samples to that of untreated controls.
-
Cytochrome c Reduction Assay
This spectrophotometric assay is used to measure superoxide anion production.
-
Principle: Superoxide anions can reduce the oxidized form of cytochrome c, leading to an increase in absorbance at 550 nm.
-
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing cytochrome c (e.g., 10⁻⁴ M), xanthine (e.g., 10⁻⁴ M) as a substrate for xanthine oxidase, and a suitable buffer (e.g., Tris-HCl).
-
Sample Addition: The sample containing the source of superoxide anions (e.g., COPD-BAL, cell supernatants) and the test compound (CLS) are added to the reaction mixture.
-
Spectrophotometric Measurement: The absorbance at 550 nm is monitored over time (e.g., 20 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: The rate of cytochrome c reduction is calculated from the linear portion of the absorbance versus time curve. The inhibitory effect of CLS is determined by comparing the rate of reduction in the presence and absence of the compound.
-
Xanthine Oxidase Activity Assay
This assay measures the activity of xanthine oxidase, a source of superoxide radicals.
-
Principle: Xanthine oxidase catalyzes the oxidation of xanthine or hypoxanthine (B114508) to uric acid, with the concomitant production of superoxide and hydrogen peroxide. The activity can be measured by monitoring the formation of uric acid (absorbance at 293 nm) or by a coupled enzyme assay that detects hydrogen peroxide.
-
Protocol Outline (Coupled Enzyme Assay):
-
Reaction Mixture: A reaction mixture is prepared containing a substrate for xanthine oxidase (e.g., xanthine or hypoxanthine) and a detection system for hydrogen peroxide (e.g., a fluorescent probe like OxiRed in the presence of horseradish peroxidase).
-
Sample Addition: The cell or tissue extract containing xanthine oxidase and the test compound (CLS) are added to the reaction mixture.
-
Incubation: The reaction is incubated for a specific time at a controlled temperature.
-
Signal Detection: The colorimetric (at ~570 nm) or fluorometric (Ex/Em = 535/587 nm) signal is measured.
-
Data Analysis: The xanthine oxidase activity is proportional to the signal generated and is calculated based on a standard curve. The inhibitory effect of CLS is determined by comparing the activity in its presence and absence.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Direct radical scavenging action of this compound Monohydrate.
Caption: Carbocysteine-mediated activation of the Nrf2 signaling pathway.
Caption: Experimental workflow for the Fluorometric Analysis of DNA Unwinding (FADU) assay.
Conclusion
This compound Monohydrate exhibits a robust and clinically relevant antioxidant profile. Its ability to directly scavenge harmful reactive oxygen species, coupled with its capacity to enhance endogenous antioxidant defenses through mechanisms such as the activation of the Nrf2 pathway, underscores its therapeutic potential beyond its established mucoactive properties. The experimental protocols and data presented in this guide provide a solid foundation for further research into the antioxidant applications of CLS in various disease models, particularly those with an underlying inflammatory and oxidative stress component.
References
- 1. FADU assay [bio-protocol.org]
- 2. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound salt monohydrate (SCMC-LYS) is a selective scavenger of reactive oxygen intermediates (ROIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. tribioscience.com [tribioscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbocysteine Lysine Salt: A Deep Dive into its Free Radical Scavenging Capabilities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091) Lysine (B10760008) Salt (CLS), a well-established mucoactive agent, is gaining significant attention for its potent antioxidant and free radical scavenging properties.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms and experimental evidence supporting the role of CLS in mitigating oxidative stress, a key pathological factor in numerous respiratory and inflammatory diseases.[4][5] The document delves into the core mechanisms of action, detailed experimental protocols from key studies, and quantitative data on its efficacy, presenting a valuable resource for researchers and professionals in drug development.
Mechanism of Action: A Dual Approach to Combating Oxidative Stress
Carbocysteine Lysine Salt exhibits its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant pathways.
1. Direct Free Radical Scavenging:
CLS has been demonstrated to be an effective scavenger of highly damaging free radicals.[6][7] Unlike N-acetylcysteine (NAC), which possesses a free thiol group, carbocysteine's activity stems from its thioether group.[2] This group can be oxidized by ROS, effectively neutralizing them.[2] Studies have shown that CLS is a selective scavenger of potent oxidants such as hypochlorous acid (HOCl) and the hydroxyl radical (OH•).[6][7]
2. Modulation of Endogenous Antioxidant Systems:
Beyond direct scavenging, carbocysteine has been shown to influence cellular antioxidant machinery. One key mechanism is the inhibition of the conversion of xanthine (B1682287) dehydrogenase to the superoxide-producing xanthine oxidase.[1][2] This action reduces the endogenous production of superoxide (B77818) radicals. Furthermore, research suggests that carbocysteine can activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses, leading to the upregulation of protective enzymes like heme oxygenase-1.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound Salt and a typical experimental workflow for evaluating its antioxidant activity.
Quantitative Data on Antioxidant Efficacy
The following tables summarize the quantitative data from key in vitro studies, demonstrating the efficacy of this compound Salt in protecting against oxidative damage.
Table 1: Protection Against DNA Damage Induced by Free Radicals
| System | Free Radical Source | CLS Concentration | Comparator | Comparator Concentration | Outcome | Reference |
| Human Lymphocytes | COPD Bronchoalveolar Lavage (BAL) | 1.5 - 30 mM | - | - | Reduced DNA damage | [1] |
| Human Serum | Ultrasound | 2.5 mM | N-acetylcysteine (NAC) | 5 mM | Quenched clastogenic activity; CLS effective at a lower concentration than NAC.[1][8] | [1][8] |
Table 2: Scavenging of Superoxide Radicals
| System | Superoxide Source | CLS Concentration | Comparator | Comparator Concentration | Assay | Outcome | Reference |
| COPD Bronchoalveolar Lavage (BAL) | Endogenous production | 1.5 - 30 mM | - | - | Cytochrome c reduction | Dose-dependent reduction in superoxide.[2][8] | [2][8] |
| Human Lung Endothelial Cells | Elastase (0.3 IU/mL) | 0.16 mM | Glutathione (B108866) (GSH) | 0.65 mM | Cytochrome c reduction | CLS markedly decreased superoxide production, appearing more potent than GSH at the concentrations tested.[1][8] | [1][8] |
Table 3: Inhibition of Xanthine Oxidase Activity
| System | Inducer | CLS Concentration | Outcome | Reference |
| Human Lung Endothelial Cells | Elastase (0.3 IU/mL) | 0.16 mM | Decreased xanthine oxidase activity.[1][2] | [1][2] |
Detailed Experimental Protocols
This section provides a detailed breakdown of the methodologies employed in the cited studies to assess the antioxidant properties of this compound Salt.
1. Fluorometric Analysis of DNA Unwinding (FADU) for DNA Damage Assessment [1][8]
-
Objective: To quantify the level of DNA strand breaks as an indicator of oxidative damage.
-
Cell Type: Human lymphocytes from healthy donors.
-
Oxidative Challenge:
-
Bronchoalveolar lavage (BAL) fluid from patients with Chronic Obstructive Pulmonary Disease (COPD).
-
Human serum treated with ultrasound to generate free radicals.
-
-
Treatment: Samples were exposed to the oxidative challenge in the presence or absence of varying concentrations of CLS (1.5 - 30 mM for BAL; 1.5 and 2.5 mM for ultrasound-treated serum) or N-acetylcysteine (NAC) (4 and 5 mM).
-
Protocol:
-
Lymphocytes are exposed to the radical-producing systems with or without the antioxidant compounds.
-
The cells are then lysed under alkaline conditions, which causes the DNA to unwind. The rate of unwinding is proportional to the number of strand breaks.
-
A fluorescent dye that intercalates with double-stranded DNA is added.
-
The fluorescence is measured, with lower fluorescence indicating a greater degree of DNA unwinding and, therefore, more significant damage.
-
-
Data Expression: Results are typically expressed as a percentage of DNA damage relative to a control group.
2. Cytochrome c Reduction Assay for Superoxide Scavenging [1][8]
-
Objective: To measure the production of superoxide radicals.
-
Systems:
-
Supernatant from COPD BAL fluid.
-
Supernatant from cultured human lung endothelial cells challenged with elastase.
-
-
Treatment:
-
BAL fluid was incubated with or without CLS (1.5 - 30 mM).
-
Endothelial cells were incubated with elastase (0.3 IU/mL) in the presence or absence of CLS (0.16 mM) or glutathione (GSH) (0.65 mM).
-
-
Protocol:
-
Cytochrome c, which is reduced by superoxide radicals, is added to the sample.
-
The change in absorbance is monitored spectrophotometrically over time. The rate of increase in absorbance is proportional to the rate of superoxide production.
-
-
Data Expression: Data are expressed as micromoles (µM) of reduced cytochrome c per milligram of BAL protein.
3. Assessment of Xanthine Oxidase (XO) Content by SDS-PAGE [1][8]
-
Objective: To determine the effect of CLS on the levels of xanthine oxidase, a key enzyme in superoxide production.
-
Cell Type: Human endothelial cells cultured from the pulmonary artery.
-
Treatment: Cells were incubated with elastase (0.3 IU/mL) in the presence or absence of CLS (0.16 mM) or GSH (0.65 mM).
-
Protocol:
-
Cell homogenates are prepared.
-
Proteins from the homogenates are separated by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
The presence and amount of xanthine oxidase are determined, likely through Western blotting with a specific antibody against XO.
-
-
Data Analysis: The intensity of the band corresponding to xanthine oxidase is compared between different treatment groups.
Conclusion
The evidence strongly supports the role of this compound Salt as a multifaceted free radical scavenger. Its ability to directly neutralize harmful reactive oxygen species, coupled with its capacity to modulate endogenous antioxidant defense mechanisms, positions it as a compound of significant interest for therapeutic strategies aimed at mitigating oxidative stress-related pathologies. The provided data and protocols offer a solid foundation for further research and development in this promising area. The demonstrated efficacy of CLS in various in vitro models warrants further investigation into its clinical applications for diseases with an underlying oxidative stress component.
References
- 1. Antioxidant activity of this compound salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mucoactive drugs | European Respiratory Society [publications.ersnet.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound salt monohydrate (SCMC-LYS) is a selective scavenger of reactive oxygen intermediates (ROIs). | Semantic Scholar [semanticscholar.org]
- 7. This compound salt monohydrate (SCMC-LYS) is a selective scavenger of reactive oxygen intermediates (ROIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Effect of Carbocysteine Lysine on Sialomucins versus Fucomucins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbocysteine (B602091), a mucoregulatory agent, is widely recognized for its ability to normalize the viscoelastic properties of airway mucus. A key aspect of its mechanism of action is the modulation of mucin glycosylation, specifically the balance between sialomucins and fucomucins. This technical guide provides an in-depth analysis of the effects of carbocysteine lysine (B10760008) salt on these two critical mucin subtypes. While the literature consistently reports a "rebalancing" effect—an increase in the ratio of sialomucins to fucomucins—direct quantitative clinical data on this specific ratio is limited. This guide synthesizes the available preclinical and in vitro data, details the relevant experimental methodologies, and elucidates the proposed signaling pathways involved in carbocysteine's regulatory action on mucin glycosylation.
Introduction: The Role of Sialomucins and Fucomucins in Mucus Rheology
Mucins are high-molecular-weight glycoproteins that are the primary determinants of the viscoelastic properties of mucus. The terminal carbohydrate structures of mucin oligosaccharide chains play a crucial role in their function.
-
Sialomucins: These are mucins with terminal sialic acid residues. The negative charge of sialic acid contributes to electrostatic repulsion between mucin fibers, leading to a more hydrated and less viscous mucus, which is more easily cleared by ciliary action.[1][2]
-
Fucomucins: These mucins are rich in fucose residues. An increased proportion of fucomucins is associated with more viscous and tenacious mucus, characteristic of chronic respiratory diseases like chronic obstructive pulmonary disease (COPD).[3]
In pathological states, there is often an imbalance favoring the production of fucomucins, leading to mucus hypersecretion and impaired mucociliary clearance. Carbocysteine is believed to exert its mucoregulatory effect by correcting this imbalance.[4][5]
Quantitative Data on the Effects of Carbocysteine
Direct quantitative data from clinical trials measuring the precise ratio of sialomucins to fucomucins in sputum following carbocysteine treatment is scarce in recently published literature. However, preclinical and in vitro studies provide quantitative insights into the effects of carbocysteine on related parameters, such as the expression of major mucin genes and the activity of glycosylating enzymes.
Effect of Carbocysteine on Mucin Gene and Protein Expression
Studies in animal models of COPD have demonstrated that carbocysteine can modulate the expression of the major airway mucins, MUC5AC and MUC5B.
| Study Parameter | Model | Treatment | Key Findings | Reference |
| Muc5ac and Muc5b Protein Levels in BALF | COPD mouse model (LPS + cigarette smoke) | High-dose carbocysteine (225 mg/kg/d) | Significantly decreased the overproduction of Muc5b (p<0.01) and Muc5ac (p<0.001). | [6] |
| Muc5b/Muc5ac Ratio in BALF | COPD mouse model (LPS + cigarette smoke) | High-dose carbocysteine (225 mg/kg/d) | Significantly restored the Muc5b/Muc5ac ratio (p<0.001). | [6] |
| Muc5ac mRNA and Protein Expression | SO₂-exposed rats | Carbocysteine (250 mg/kg x2/day) | Inhibited the increase in Muc5ac mRNA and protein expression. | [7] |
Effect of Carbocysteine on Glycosyltransferase and Glycosidase Activity
Carbocysteine's effect on the sialomucin/fucomucin balance is attributed to its influence on the enzymes responsible for adding sialic acid and fucose to mucin chains.
| Enzyme Activity | Model | Treatment | Key Findings | Reference |
| Fucosidase, Sialidase, Fucosyltransferase, Sialyltransferase | SO₂-exposed rats | Carbocysteine (250 mg/kg x2/day) | Inhibited the SO₂-induced changes in the activities of all four enzymes. | [7] |
| hST3GallV, FUT3, C2/4GnT mRNA Expression | NCI-H292 cells (human airway carcinoma cell line) stimulated with TNF-α | Carbocysteine (100 µg/ml) | Inhibited the TNF-α-induced expression of these glycosyltransferase mRNAs. | [5] |
Proposed Signaling Pathway for Carbocysteine Action
Recent research suggests that carbocysteine's regulatory effect on mucin glycosylation is mediated through the inhibition of specific inflammatory signaling pathways. In human airway epithelial cells, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can induce the expression of glycosyltransferases that favor the production of highly fucosylated mucins, such as those containing the sialyl-Lewis x epitope.
Carbocysteine has been shown to interfere with this process by inhibiting the phosphatidylinositol-specific phospholipase C (PI-PLC) signaling pathway.[5] This inhibition leads to a downstream reduction in the expression of key fucosyltransferases and sialyltransferases involved in the synthesis of pro-inflammatory glycan structures.
Experimental Protocols
The following sections describe the methodologies for key experiments cited in the study of carbocysteine's effects on mucins.
Quantification of MUC5AC and MUC5B by ELISA
This protocol outlines a sandwich ELISA for the quantification of specific mucins in biological samples like bronchoalveolar lavage fluid (BALF) or sputum.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 3. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of carbocisteine on sialyl-Lewis x expression in an airway carcinoma cell line stimulated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Carbocysteine Lysine Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocysteine (B602091), a mucolytic and antioxidant agent, is widely utilized in the management of respiratory conditions characterized by mucus hypersecretion. This technical guide provides a comprehensive overview of the cellular uptake and metabolism of its lysine (B10760008) salt formulation. While the precise mechanisms of cellular entry are still under investigation, its structural similarity to amino acids suggests a role for amino acid transporters. Once intracellular, carbocysteine undergoes extensive metabolism primarily through acetylation, decarboxylation, and sulfoxidation, catalyzed by cytosolic enzymes. This guide details the current understanding of these processes, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways involved. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and respiratory medicine.
Introduction
Carbocysteine lysine salt is the muối of S-carboxymethyl-L-cysteine with lysine. Upon oral administration, the lysine salt dissociates, and the active compound, carbocysteine (S-carboxymethyl-L-cysteine), is readily absorbed.[1][2] Its therapeutic efficacy is attributed to its mucoregulatory, anti-inflammatory, and antioxidant properties.[1] A thorough understanding of its cellular uptake and metabolic fate is crucial for optimizing its therapeutic use and for the development of novel drug delivery strategies.
Cellular Uptake of Carbocysteine
The exact mechanism by which carbocysteine enters cells remains to be fully elucidated. However, as a derivative of the amino acid L-cysteine, it is hypothesized to be transported across the cell membrane by amino acid transporters. Several families of solute carriers (SLCs) are responsible for the transport of amino acids and their derivatives.[3][4] Potential candidates for carbocysteine uptake include members of the L-type amino acid transporter (LAT) and Alanine-Serine-Cysteine transporter (ASCT) families, which are known to transport neutral amino acids.[5][6][7][8] Further research is required to definitively identify the specific transporters involved in carbocysteine's cellular entry.
Metabolism of Carbocysteine
Once inside the cell, carbocysteine is subject to several metabolic transformations, primarily occurring in the cytosol. The main metabolic pathways are acetylation, decarboxylation, and sulfoxidation, leading to the formation of inactive metabolites.[1][5][9]
The key enzymes identified in the metabolism of carbocysteine are:
These metabolic processes exhibit significant inter-individual variability, which may be attributed to genetic polymorphisms in the metabolizing enzymes, particularly in sulfoxidation capacity.[5][9] This variability can influence the systemic exposure and clinical response to the drug.[5][9]
A novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has also been identified, suggesting an alternative metabolic route.[9][10]
Metabolic Pathways
The metabolic fate of carbocysteine is complex and involves multiple enzymatic steps. The primary pathways are depicted in the diagram below.
Influence on Cellular Signaling Pathways
Carbocysteine has been shown to exert anti-inflammatory effects by modulating key intracellular signaling pathways. Notably, it can suppress the activation of Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways.[1][9] This inhibition leads to a reduction in the expression and release of pro-inflammatory cytokines such as IL-6 and IL-8.[11][12][13]
Quantitative Data
The following tables summarize the available quantitative data on the pharmacokinetics of this compound salt.
Table 1: Pharmacokinetic Parameters of this compound Salt in Plasma
| Parameter | Value | Reference |
| Cmax (μg/mL) | 11.2 | [2] |
| Tmax (hours) | 1.5 - 2 | [2] |
| AUC (μg/mL*hr) | 43.3 | [2] |
| Plasma Half-life (hours) | 1.33 | [1][5][14] |
| Volume of Distribution (L) | 60.4 | [2] |
Table 2: Pharmacokinetic Parameters of Carbocysteine in Bronchial Mucus
| Parameter | Value | Reference |
| Cmax (μg/mL) | 3.5 | [2] |
| T1/2 (hours) | 1.8 | [2] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the cellular uptake and metabolism of carbocysteine.
Analysis of Carbocysteine and its Metabolites by HPLC-MS/MS
This method is used for the quantification of carbocysteine in biological matrices such as plasma.
A. Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of plasma, add an internal standard.
-
Add 600 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
B. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., Hypurity C18, 50 mm x 2.1 mm, 5 µm).[15]
-
Mobile Phase: A mixture of methanol and 0.5% formic acid in water (e.g., 40:60 v/v).[15]
-
Flow Rate: 0.5 mL/min.[15]
-
Injection Volume: 5 µL.[15]
-
Column Temperature: 40°C.[15]
C. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[15]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Carbocysteine: m/z 180.0 > 89.0[15]
-
Western Blot Analysis for NF-κB Activation
This protocol is designed to assess the effect of carbocysteine on the phosphorylation of the p65 subunit of NF-κB in cell lysates.
A. Cell Culture and Treatment
-
Culture human alveolar epithelial cells (e.g., A549) to 80-90% confluency.
-
Pre-treat cells with varying concentrations of carbocysteine (e.g., 10, 100, 1000 µmol/L) for 24 hours.[11]
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α, 10 ng/mL) for a specified time (e.g., 30 minutes).[11]
B. Protein Extraction
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
C. SDS-PAGE and Electrotransfer
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
D. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated NF-κB p65 (p-p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the p-p65 signal to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR) for IL-8 mRNA Expression
This protocol measures the effect of carbocysteine on the gene expression of the pro-inflammatory cytokine IL-8.
A. Cell Culture and Treatment
-
Follow the same cell culture and treatment protocol as for Western blotting.
B. RNA Extraction and cDNA Synthesis
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
C. qRT-PCR
-
Perform real-time PCR using a SYBR Green-based master mix and specific primers for IL-8 and a housekeeping gene (e.g., GAPDH).
-
The relative expression of IL-8 mRNA is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Conclusion
This technical guide has synthesized the current knowledge on the cellular uptake and metabolism of this compound salt. While significant progress has been made in understanding its metabolic pathways and its influence on inflammatory signaling, the precise mechanisms of its cellular entry remain an important area for future investigation. The provided experimental protocols offer a foundation for researchers to further explore the molecular pharmacology of this important therapeutic agent. The continued elucidation of these fundamental processes will be invaluable for the rational design of new therapies for respiratory diseases.
References
- 1. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbocysteine counteracts the effects of cigarette smoke on cell growth and on the SIRT1/FoxO3 axis in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Amino acid transport across the plasma membrane [reactome.org]
- 5. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target the human Alanine/Serine/Cysteine Transporter 2(ASCT2): Achievement and Future for Novel Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Ligand Discovery for the Alanine-Serine-Cysteine Transporter (ASCT2, S" by Colas Claire, Christof Grewer et al. [orb.binghamton.edu]
- 8. Ligand Discovery for the Alanine-Serine-Cysteine Transporter (ASCT2, SLC1A5) from Homology Modeling and Virtual Screening | PLOS Computational Biology [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gene-quantification.de [gene-quantification.de]
- 12. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]
- 13. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S-carboxymethylcysteine inhibits adherence of Streptococcus pneumoniae to human alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbocysteine regulates innate immune responses and senescence processes in cigarette smoke stimulated bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbocysteine Lysine in Respiratory Disease: A Technical Review of Mechanisms and Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091), a mucolytic agent, and its lysine (B10760008) salt derivative, have been utilized in the management of respiratory diseases characterized by excessive or viscous mucus. This technical guide provides a comprehensive review of the existing literature on carbocysteine lysine, with a focus on its mechanisms of action, clinical efficacy, and the experimental methodologies used to elucidate its therapeutic effects. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the respiratory field.
Core Mechanisms of Action
Carbocysteine's therapeutic effects in respiratory diseases are multifactorial, extending beyond simple mucolysis. The primary mechanisms include mucoregulation, anti-inflammatory effects, and antioxidant activity.
-
Mucoregulation: Carbocysteine is understood to restore the balance between sialomucins and fucomucins in bronchial secretions, likely through the intracellular stimulation of the sialyl transferase enzyme. This modulation of mucin composition reduces the viscosity of mucus, facilitating its clearance from the airways.[1]
-
Anti-inflammatory Effects: Carbocysteine has been shown to suppress key inflammatory signaling pathways, notably the NF-κB and ERK1/2 MAPK pathways.[2][3][4] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-8.[3] Furthermore, it can decrease the expression of intercellular adhesion molecule-1 (ICAM-1), a receptor for rhinovirus, thereby potentially reducing the frequency of viral exacerbations.[1][2]
-
Antioxidant Activity: Carbocysteine exhibits antioxidant properties by scavenging free radicals and activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][6] Activation of Nrf2 leads to the increased expression of antioxidant and phase II detoxification enzymes, protecting cells from oxidative damage, a key pathological feature in chronic respiratory diseases like COPD.[5][6]
Quantitative Data from Clinical Trials
The clinical efficacy of this compound salt has been evaluated in several key clinical trials, primarily in patients with Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis. The following tables summarize the quantitative outcomes from these studies.
| Table 1: Effect of Carbocysteine on COPD Exacerbations | | :--- | :--- | :--- | :--- | :--- | | Study | Dosage | Treatment Duration | Primary Outcome | Result | | PEACE Study (Zheng et al., 2008) | 1500 mg/day | 1 year | Annual exacerbation rate | Carbocysteine: 1.01 vs. Placebo: 1.35 (p=0.004)[7] | | Allegra et al., 1996 | 2.7 g/day | 6 months | Patients with at least one exacerbation | Carbocysteine: 29.6% vs. Placebo: 45.9% (p < 0.001) | | Yasuda et al., 2006 | 1.5 g/day | 1 year | Frequency of common colds | Carbocysteine group showed a significant reduction | | Grillage and Barnard-Jones, 1985 | 2.25 g/day | 6 months | Exacerbation rate | No significant difference compared to placebo[8] |
| Table 2: Effect of Carbocysteine on Sputum Properties and Lung Function | | :--- | :--- | :--- | :--- | | Study | Parameter | Method | Result | | Braga et al., 1990 | Sputum Viscosity | Not specified in abstract | Significant reduction in viscosity[9] | | Edwards et al., 1976 | Sputum Viscosity | Not specified in abstract | Reduction in viscosity and increase in sputum volume[9] | | PEACE Study (Zheng et al., 2008) | Lung Function (FEV1) | Spirometry | No significant improvement in FEV1[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the mechanisms of action of carbocysteine.
Measurement of Sputum Viscoelasticity (Rheology)
-
Objective: To quantify the effect of carbocysteine on the physical properties of sputum.
-
Methodology:
-
Sample Collection: Collect spontaneous or induced sputum from patients.
-
Sample Preparation: Homogenize the sputum sample gently to ensure uniformity.
-
Rheological Measurement:
-
Use a cone-plate or parallel-plate rheometer.
-
Perform oscillatory shear measurements to determine the elastic (G') and viscous (G'') moduli.
-
Conduct frequency sweeps (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to assess the frequency-dependent behavior of the sputum.
-
Maintain the temperature at 37°C to mimic physiological conditions.
-
-
Data Analysis: Compare the G' and G'' values before and after treatment with carbocysteine. A decrease in these values indicates a reduction in sputum viscoelasticity.
-
Quantification of Mucin Expression (MUC5AC and MUC5B)
-
Objective: To determine the effect of carbocysteine on the production of key airway mucins.
-
Methodology (using Western Blot):
-
Cell Culture and Treatment: Culture human bronchial epithelial cells (e.g., NCI-H292) and treat with an inflammatory stimulus (e.g., cigarette smoke extract, TNF-α) in the presence or absence of carbocysteine.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for MUC5AC and MUC5B.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry and normalize to a loading control (e.g., β-actin).
-
Assessment of NF-κB Signaling Pathway Activation
-
Objective: To investigate the inhibitory effect of carbocysteine on the pro-inflammatory NF-κB pathway.
-
Methodology (using Immunofluorescence):
-
Cell Culture and Treatment: Grow human alveolar epithelial cells (e.g., A549) on coverslips and pre-treat with carbocysteine before stimulating with TNF-α.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites with bovine serum albumin (BSA).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Analysis: Assess the nuclear translocation of the p65 subunit. A decrease in nuclear p65 in carbocysteine-treated cells indicates inhibition of NF-κB activation.
-
Evaluation of Nrf2 Signaling Pathway Activation
-
Objective: To determine if carbocysteine exerts its antioxidant effects through the activation of the Nrf2 pathway.
-
Methodology (using Western Blot for Nuclear Translocation):
-
Cell Culture and Treatment: Treat respiratory epithelial cells with carbocysteine for various time points.
-
Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic protein fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting: Perform SDS-PAGE and Western blotting as described above.
-
Immunodetection: Probe the membrane with a primary antibody against Nrf2. Use Lamin B and β-actin as nuclear and cytoplasmic loading controls, respectively.
-
Analysis: An increase in the Nrf2 protein level in the nuclear fraction of carbocysteine-treated cells indicates activation and nuclear translocation of Nrf2.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways and experimental workflows discussed in this review.
Caption: Inhibition of the NF-κB signaling pathway by carbocysteine.
Caption: Activation of the Nrf2 antioxidant pathway by carbocysteine.
References
- 1. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Effect of Carbocysteine on Exacerbations and Lung Function in Patients With Mild-to-Moderate Chronic Obstructive Pulmonary Disease: A Multicentre, Double-Blind, Randomized, Placebo-Controlled Trial | Archivos de Bronconeumología [archbronconeumol.org]
- 8. Long-term oral carbocisteine therapy in patients with chronic bronchitis. A double blind trial with placebo control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-carboxymethylcysteine in the fluidification of sputum and treatment of chronic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Carbocysteine Lysine: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of carbocysteine (B602091) lysine (B10760008) salt. It includes detailed experimental protocols for its synthesis and analysis, as well as a visualization of its mechanism of action, to support research and development activities in the pharmaceutical sciences.
Molecular Structure and Chemical Formula
Carbocysteine lysine is a salt formed by the reaction of carbocysteine (S-carboxymethyl-L-cysteine) with L-lysine.[1][2] It is primarily available in two forms: anhydrous and monohydrate. The lysine component is reported to be cleaved upon gastric absorption, releasing the active drug, carbocysteine.
The chemical structure of this compound involves an ionic bond between the acidic carbocysteine molecule and the basic lysine molecule.
Chemical Formula and Molecular Weight
The chemical formula and molecular weight of this compound vary depending on its hydration state.
| Form | Chemical Formula | Molecular Weight ( g/mol ) |
| Anhydrous | C₁₁H₂₁N₃O₅S | 307.37 |
| Monohydrate | C₁₁H₂₃N₃O₆S | 325.38 |
Note: Some sources may also represent the monohydrate form as C₆H₁₄N₂O₂.C₅H₉NO₄S.H₂O with a molecular weight of approximately 343.4 g/mol .
Physicochemical Properties
This compound is a white to slightly yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 49673-81-6 (for the salt), 82951-55-1 (for the dipeptide), 151756-26-2 (for the monohydrate) |
| Water Solubility | High |
| LogP | -3.2 to -3.3 |
| pKa (Strongest Acidic) | 1.84 |
| pKa (Strongest Basic) | 9.14 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Polar Surface Area | 100.62 Ų |
Mandatory Visualizations
Formation of this compound Salt
The following diagram illustrates the acid-base reaction between carbocysteine and L-lysine to form the this compound salt.
Caption: Formation of this compound Salt from its constituent amino acids.
Mechanism of Action: Mucoregulatory Pathway
This compound exerts its mucolytic effect by modulating the synthesis of mucins, the primary glycoproteins in mucus. The diagram below outlines this proposed signaling pathway.
Caption: Proposed mechanism of Carbocysteine's mucoregulatory action.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates a general experimental workflow for the synthesis of this compound salt.
Caption: A typical experimental workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound Salt
Objective: To synthesize this compound salt from carbocysteine and L-lysine.
Materials:
-
S-carboxymethyl-L-cysteine (Carbocysteine)
-
L-lysine
-
Deionized water
-
Ethanol (for crystallization method)
-
Reaction vessel with stirring capability
-
Spray dryer or crystallization apparatus
-
Filtration apparatus
-
Vacuum oven
Procedure:
Two common methods for the synthesis are spray drying and crystallization.
Method 1: Spray Drying
-
Prepare an aqueous solution of L-lysine.
-
In a separate vessel, dissolve carbocysteine in deionized water.
-
Slowly add the L-lysine solution to the carbocysteine solution under constant stirring at a controlled temperature (e.g., 25-30°C).
-
Continue stirring for a specified period (e.g., 2 hours) to ensure complete salt formation.
-
The resulting solution is then fed into a spray dryer. The inlet and outlet temperatures should be optimized to obtain a dry powder.
-
Collect the powdered this compound salt.
Method 2: Crystallization
-
Follow steps 1-4 from the spray drying method.
-
Concentrate the resulting solution under reduced pressure.
-
Add a suitable anti-solvent, such as ethanol, to induce crystallization.
-
Allow the mixture to stand at a reduced temperature to facilitate complete crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum at a controlled temperature.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of water (with a small percentage of formic acid, e.g., 0.1%) and acetonitrile. A typical starting condition could be 95:5 (v/v) water:acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: 210 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the same diluent as the standard to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the purity or concentration by comparing the peak area of the sample to the calibration curve generated from the standards.
Spectroscopic Data
¹H-NMR Spectroscopy:
-
L-Lysine: The ¹H-NMR spectrum in D₂O typically shows characteristic signals for the α-CH, β-CH₂, γ-CH₂, δ-CH₂, and ε-CH₂ protons.
-
S-carboxymethyl-L-cysteine: The spectrum would exhibit signals corresponding to the α-CH, β-CH₂, and the S-CH₂ protons.
Infrared (IR) Spectroscopy:
-
This compound Salt: The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, C=O stretching of the carboxylate and amide groups, and C-N stretching. The formation of the salt can be confirmed by the shift in the characteristic absorption bands of the carboxylic acid and amine groups of the parent molecules.
-
S-carboxymethyl-L-cysteine: Key bands would include those for the carboxylic acid O-H and C=O stretches, N-H stretches and bends of the amine group, and C-S stretching.
For definitive structural confirmation, it is recommended to acquire ¹H-NMR, ¹³C-NMR, and IR spectra of the synthesized this compound salt and compare them with the spectra of the starting materials.
This technical guide provides foundational information for researchers working with this compound. For further in-depth studies, it is advisable to consult specialized analytical and pharmacological literature.
References
Methodological & Application
Application Notes and Protocols for Carbocysteine Lysine Salt In Vitro Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental models to investigate the multifaceted activities of carbocysteine (B602091) lysine (B10760008) salt. The detailed protocols and data summaries are intended to guide researchers in designing and executing experiments to explore its antioxidant, anti-inflammatory, and mucoregulatory properties.
Antioxidant Activity of Carbocysteine Lysine Salt
This compound salt has demonstrated significant antioxidant properties by directly scavenging reactive oxygen species (ROS) and modulating key enzymes involved in oxidative stress.
Data Presentation: Antioxidant Effects
| Experimental Model | This compound Salt Concentration | Key Findings | Reference |
| Bronchoalveolar Lavage (BAL) from COPD Patients | 1.5-30 mM | Reduced DNA damage | [1][2][3][4] |
| Ultrasound-Treated Human Serum | 1.5-2.5 mM | Quenched clastogenic activity | [1][2][3][4] |
| Human Lung Endothelial Cells (Elastase-induced) | 0.16 mM | Decreased xanthine (B1682287) oxidase activity | [1][2][3][4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Selective scavenger of hypochlorous acid (HOCl) and hydroxyl radical (OH·) | [5] |
Experimental Protocols
This protocol is adapted for assessing the protective effect of this compound salt against DNA damage induced by ROS in biological samples like BAL fluid or treated serum.[1][2][3][4]
Materials:
-
Bronchoalveolar lavage (BAL) fluid from COPD patients or ultrasound-treated human serum
-
This compound salt
-
Healthy donor lymphocytes
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (details would be specific to the lab, but generally contains a detergent and chelating agents)
-
Alkaline solution (e.g., NaOH)
-
Hoechst 33258 dye
-
Fluorometer
Procedure:
-
Sample Preparation: Incubate BAL fluid or treated serum with varying concentrations of this compound salt (e.g., 1.5, 5, 10, 30 mM) for a predetermined time at 37°C.
-
Exposure: Add the treated biological samples to a suspension of healthy donor lymphocytes.
-
Lysis: After incubation, lyse the lymphocytes to release cellular contents, including DNA.
-
Alkaline Unwinding: Expose the DNA to an alkaline solution, which causes unwinding of the DNA strands at sites of breaks.
-
Neutralization and Staining: Neutralize the solution and add Hoechst 33258 dye, which preferentially binds to double-stranded DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity. A higher fluorescence reading indicates more double-stranded DNA, signifying less DNA damage.
This kinetic assay measures the ability of this compound salt to scavenge superoxide (B77818) radicals.[1][2][3]
Materials:
-
Supernatant from cultured human lung endothelial cells or BAL fluid
-
This compound salt
-
Cytochrome c
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Culture human lung endothelial cells and challenge with an inducer of oxidative stress like elastase (0.3 IU/mL). Treat the cells with or without this compound salt (e.g., 0.16 mM).
-
Sample Collection: Collect the cell culture supernatant.
-
Assay Reaction: In a cuvette, mix the supernatant with cytochrome c.
-
Kinetic Measurement: Monitor the reduction of cytochrome c by superoxide radicals by measuring the increase in absorbance at 550 nm over time.
-
Analysis: A slower rate of cytochrome c reduction in the presence of this compound salt indicates its superoxide scavenging activity.
This assay determines the effect of this compound salt on the activity of xanthine oxidase, a key enzyme in ROS production.[1][2][3][4]
Materials:
-
Cell homogenates from human lung endothelial cells
-
This compound salt
-
Xanthine (substrate)
-
Reagents for SDS-PAGE and Western blotting or a colorimetric/fluorometric xanthine oxidase activity assay kit
Procedure:
-
Cell Lysis: Lyse the treated and untreated endothelial cells to obtain cell homogenates.
-
Protein Quantification: Determine the protein concentration of the homogenates.
-
SDS-PAGE and Western Blotting (Qualitative):
-
Separate the proteins in the cell homogenates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with an antibody specific for xanthine oxidase to assess changes in its expression level.
-
-
Activity Assay (Quantitative):
-
Use a commercial xanthine oxidase activity assay kit.
-
Incubate the cell homogenates with the substrate (xanthine) in the presence or absence of this compound salt.
-
Measure the production of uric acid or hydrogen peroxide according to the kit instructions.
-
Anti-inflammatory Effects of this compound Salt
This compound salt modulates inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines.
Data Presentation: Anti-inflammatory Effects
| Experimental Model | Stimulus | This compound Salt Concentration | Key Findings | Reference |
| Human Alveolar Epithelial Cells (A549) | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Diminished release of IL-6 and IL-8; Decreased phosphorylation of NF-κB p65 and ERK1/2 | [6][7] |
| Human Alveolar Epithelial Cells (A549) | Hydrogen Peroxide (H₂O₂) | Not specified | Attenuated phosphorylation of NF-κB p65 and ERK1/2; Decreased IL-6 and IL-8 levels | [8] |
| Human Embryonic Kidney Cells (HEK293) | TNF-α | 10, 100, 1000 µmol/L | Dose-dependently inhibited TNF-α-induced transcriptional activity of NF-κB | [9] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Significantly reduced IL-8 production | [5] |
Experimental Protocols
This protocol quantifies the effect of this compound salt on the secretion of pro-inflammatory cytokines like IL-6 and IL-8 from A549 cells.
Materials:
-
A549 cells
-
This compound salt
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Cell culture medium and supplements
-
Human IL-6 and IL-8 ELISA kits
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 96-well plates and grow to confluence.
-
Pre-treat the cells with varying concentrations of this compound salt (10, 100, 1000 µmol/L) for 24 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for another 24 hours.
-
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA:
-
Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.
-
Briefly, add the supernatants to antibody-coated plates, followed by detection antibody, enzyme conjugate, and substrate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IL-6 and IL-8 in the supernatants based on a standard curve.
This protocol assesses the effect of this compound salt on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[8]
Materials:
-
A549 cells
-
This compound salt
-
TNF-α
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against total and phosphorylated NF-κB p65 and ERK1/2
-
Secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat A549 cells as described in the ELISA protocol, but with a shorter TNF-α stimulation time (e.g., 30 minutes) to capture peak phosphorylation.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of NF-κB p65 and ERK1/2.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
This assay measures the transcriptional activity of NF-κB in response to this compound salt treatment in HEK293 cells.[9]
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
This compound salt
-
TNF-α
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the HEK293 reporter cells in a 96-well plate.
-
Pre-treat the cells with this compound salt (10, 100, 1000 µmol/L) for 24 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for an appropriate time (e.g., 6-8 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in this compound salt-treated cells indicates inhibition of NF-κB transcriptional activity.
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound salt.
Caption: Attenuation of the ERK1/2 MAPK signaling pathway by this compound salt.
Mucoregulatory and CFTR Channel Activation
This compound salt is known for its mucoregulatory effects. In vitro studies have shown its ability to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, which plays a crucial role in ion and fluid transport across epithelial surfaces.
Data Presentation: CFTR Channel Activation
| Experimental Model | This compound Salt Concentration | Key Findings | Reference |
| Human Respiratory Epithelial Cells | 100 µM | Maximally stimulated the activity and density of the cAMP-dependent Cl- channel (CFTR) | [10] |
Experimental Protocol
This protocol measures the effect of this compound salt on the activity of the CFTR chloride channel in human respiratory epithelial cells.[10]
Materials:
-
Human respiratory epithelial cell line
-
This compound salt
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Intracellular and extracellular recording solutions
Procedure:
-
Cell Culture: Culture the human respiratory epithelial cells on coverslips suitable for patch-clamp recording.
-
Treatment: Incubate the cells with 100 µM this compound salt in a cAMP-free medium for 240-290 minutes.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ. Fill the pipette with the appropriate intracellular solution.
-
Patching:
-
Using the micromanipulator, bring the micropipette into contact with the cell membrane to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch to achieve the whole-cell or excised-patch (inside-out or outside-out) configuration.
-
-
Recording:
-
In the desired configuration, apply voltage steps and record the resulting currents.
-
The activity of the CFTR channel will be observed as a chloride current.
-
-
Data Analysis: Analyze the current-voltage relationship and the open probability of the channel to determine the effect of this compound salt on CFTR activity.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro studies of this compound salt.
References
- 1. Antioxidant activity of this compound salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of this compound salt monohydrate. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - Wang - Acta Pharmacologica Sinica [chinaphar.com]
- 8. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-carbocysteine-lysine salt monohydrate and cAMP cause non-additive activation of the cystic fibrosis transmembrane regulator channel in human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Carbocysteine Lysine in Animal Models of Chronic Obstructive Pulmonary Disease (COPD)
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation, mucus hypersecretion, and parenchymal destruction (emphysema).[1] Animal models are indispensable for investigating the complex pathophysiology of COPD and for the preclinical evaluation of novel therapeutic agents.[1] Carbocysteine (B602091), particularly as its lysine (B10760008) salt for improved bioavailability, is a mucoactive drug with a multifaceted mechanism of action that extends beyond simple mucolysis.[2][3] In animal models of COPD, carbocysteine has demonstrated significant anti-inflammatory, antioxidant, and mucoregulatory effects, making it a valuable compound for study.[2][3][4] These notes provide detailed protocols and summarized data for researchers employing carbocysteine lysine in COPD animal models.
Key Mechanisms of Action
Carbocysteine's therapeutic potential in COPD models stems from its ability to:
-
Regulate Mucin Production: It modulates the expression of key mucin genes, primarily MUC5AC and MUC5B, helping to restore a more normal mucus viscosity and facilitate clearance.[4][5]
-
Exert Anti-inflammatory Effects: It attenuates the infiltration of inflammatory cells (e.g., neutrophils) into the airways and reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and Keratinocyte Chemoattractant (KC, a murine IL-8 analog).[2][4] This is partly achieved by suppressing the NF-κB and ERK1/2 MAPK signaling pathways.[2][6]
-
Counteract Oxidative Stress: Carbocysteine scavenges reactive oxygen species (ROS) and boosts endogenous antioxidant systems, such as glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD).[2][6] This action can restore the activity of histone deacetylase 2 (HDAC2), an enzyme critical for steroid sensitivity which is often reduced in COPD.[2][7]
-
Protect Against Emphysema: It has been shown to inhibit the activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes involved in the breakdown of the alveolar matrix, thereby protecting against the development of emphysema.[2][8]
Experimental Protocols
Protocol 1: Induction of COPD in a Mouse Model
This protocol describes a common method for inducing a COPD phenotype in mice using a combination of cigarette smoke (CS) exposure and lipopolysaccharide (LPS) to mimic the key features of the disease, including inflammation and emphysema.[4][9]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Whole-body smoke exposure chamber
-
Standard research cigarettes (e.g., 3R4F)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Intratracheal instillation device (e.g., MicroSprayer)
Procedure:
-
Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment.
-
Cigarette Smoke Exposure:
-
Place mice in the whole-body exposure chamber.
-
Expose them to the smoke of 10-12 cigarettes, twice daily (e.g., 1-hour exposure, followed by a 4-hour smoke-free interval), for 5-7 days a week.
-
Ensure adequate ventilation between exposures. The total duration of exposure typically ranges from 4 to 12 weeks.[1][4]
-
-
LPS Instillation:
-
Model Confirmation: The COPD phenotype can be confirmed by assessing inflammatory cell counts in bronchoalveolar lavage fluid (BALF), measuring lung function, and performing histopathological analysis of lung tissue at the end of the study period.
Protocol 2: Administration of this compound
Materials:
-
This compound salt
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation: Prepare a fresh solution or suspension of this compound salt in the chosen vehicle daily. A typical dose for mice is 225 mg/kg, and for rats, 300 mg/kg.[9][10]
-
Administration: Administer the solution via oral gavage once daily. Treatment can be prophylactic (starting before or at the onset of CS exposure) or therapeutic (starting after the COPD model is established).
-
Control Groups: The COPD model group and the healthy control group should receive an equivalent volume of the vehicle via oral gavage.
Protocol 3: Assessment of Airway Inflammation via BALF
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Tracheal cannula
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge and slides
-
Diff-Quik or similar stain
-
ELISA kits for cytokines (TNF-α, IL-6, KC)
Procedure:
-
BALF Collection: At the study endpoint, euthanize the animal via an approved method. Expose the trachea and insert a cannula.
-
Lavage: Instill and withdraw 1 mL of ice-cold PBS into the lungs three times. Pool the recovered fluid.
-
Total Cell Count: Centrifuge the BALF at 500 x g for 10 minutes at 4°C. Resuspend the cell pellet in a known volume of PBS and count the total number of cells.
-
Differential Cell Count: Prepare slides using a cytospin centrifuge. Stain the slides and perform a differential count of macrophages, neutrophils, lymphocytes, and eosinophils based on morphology (count at least 300 cells per slide).
-
Cytokine Analysis: Use the cell-free supernatant from the initial centrifugation to measure cytokine concentrations using specific ELISA kits according to the manufacturer's instructions.
Protocol 4: Histopathological Analysis of Lung Tissue
Materials:
-
4% Paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol (B145695) series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Fixation: After BALF collection, perfuse the lungs with PBS and then fix them by intratracheal instillation of 4% PFA at a constant pressure (e.g., 25 cmH₂O).
-
Processing: Excise the lungs and immerse them in the same fixative for 24 hours. Process the tissue through a graded ethanol series, clear with xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and mount them on slides. Deparaffinize, rehydrate, and stain with H&E.
-
Analysis:
-
Inflammation Score: Evaluate peribronchial and perivascular inflammatory cell infiltration semi-quantitatively.
-
Emphysema Assessment: Measure the mean linear intercept (MLI) to quantify alveolar airspace enlargement. Capture multiple non-overlapping fields of view at a consistent magnification (e.g., 100x), overlay a grid of lines, and count the number of times the lines intercept alveolar walls. MLI = (Total line length x Number of fields) / Total number of intercepts.
-
Quantitative Data Summary
The following tables summarize the effects of this compound salt in animal models of COPD based on published data.
Table 1: Effect of Carbocysteine on Lung Inflammation
| Parameter | Animal Model | COPD Model Group | Carbocysteine-Treated Group | Reference |
|---|---|---|---|---|
| Total Cells in BALF | Mouse | Increased vs. Control | Significantly Decreased | [4] |
| Neutrophils in BALF | Mouse | Increased vs. Control | Significantly Decreased | [4] |
| IL-6 in BALF | Mouse | Increased vs. Control | Decreased | [4] |
| KC (IL-8) in BALF | Mouse | Increased vs. Control | Decreased | [4] |
| TNF-α in Lung Tissue | Mouse | Increased vs. Control | Significantly Decreased | [4] |
| Neutrophil Infiltration | Rat | Increased (IL-1β induced) | Significantly Reduced |[10] |
Table 2: Effect of Carbocysteine on Emphysema and Lung Remodeling
| Parameter | Animal Model | COPD Model Group | Carbocysteine-Treated Group | Reference |
|---|---|---|---|---|
| Mean Linear Intercept (MLI) | Mouse | 68.6 ± 2.6 µm | 49.4 ± 4.0 µm (High-dose) | [4] |
| Alveolar Destruction | Rat | Present (CSE induced) | Significantly Protected Against | [8] |
| MMP-9 in BALF | Rat | Increased vs. Control | Significantly Inhibited | [2][8] |
| Airway Epithelium Thickness | Rat | Increased vs. Control | Ameliorated | [7] |
| Airway Smooth Muscle Thickness | Rat | Increased vs. Control | Ameliorated |[7] |
Table 3: Effect of Carbocysteine on Mucin Expression and Oxidative Stress
| Parameter | Animal Model | COPD Model Group | Carbocysteine-Treated Group | Reference |
|---|---|---|---|---|
| Muc5ac Protein in BALF | Mouse | Significantly Increased | Significantly Reduced (High-dose) | [4] |
| Muc5b Protein in BALF | Mouse | Significantly Increased | Significantly Reduced (High-dose) | [4] |
| Muc5b/Muc5ac Ratio | Mouse | 1.6 ± 0.8 | Increased vs. COPD Model | [4] |
| HDAC2 Activity | Rat | Down-regulated | Ameliorated | [7] |
| Apoptosis (Caspase-3/9) | Rat | Increased vs. Control | Reduced |[2] |
Signaling Pathways and Visualizations
References
- 1. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 2. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. A mucoactive drug carbocisteine ameliorates steroid resistance in rat COPD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbocisteine protects against emphysema induced by cigarette smoke extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness of this compound salt monohydrate on models of airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbocysteine Lysine Salt in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091) Lysine (B10760008) Salt (CLS), a well-established mucoactive agent, is gaining significant attention for its potent antioxidant and anti-inflammatory properties. These characteristics make it a compelling compound for investigation in various cell culture models, particularly those related to respiratory and inflammatory diseases. This document provides detailed application notes and experimental protocols for studying the effects of CLS in vitro, focusing on its impact on cellular signaling pathways involved in inflammation and oxidative stress.
Carbocysteine's therapeutic effects are attributed to its ability to modulate mucin production, scavenge reactive oxygen species (ROS), and interfere with pro-inflammatory signaling cascades.[1][2] In cell culture systems, CLS has been shown to inhibit the activation of key inflammatory mediators such as Nuclear Factor-kappa B (NF-κB) and the ERK1/2 MAPK pathway, thereby reducing the expression of pro-inflammatory cytokines.[3][4] Furthermore, its antioxidant activity is linked to the direct scavenging of free radicals and the modulation of enzymes involved in oxidative stress, such as xanthine (B1682287) oxidase.[5][6]
These protocols are designed to provide a framework for investigating the multifaceted cellular effects of carbocysteine lysine salt, offering a foundation for further research and drug development efforts.
Data Presentation
Table 1: Effective Concentrations of this compound Salt in In Vitro Studies
| Cell Type/System | Effect Measured | Effective Concentration | Reference |
| Human Lung Endothelial Cells | Decreased xanthine oxidase activity | 0.16 mM | [5][6] |
| Human Serum | Quenched clastogenic activity | 2.5 mM | [5][7] |
| Bronchoalveolar Lavage (COPD) | Reduction of free radicals | 1.5 - 30 mM | [5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Reduced IL-8 production | Not specified, but in the same range as affecting OH• activity | [8] |
| Human Alveolar Epithelial Cells (A549) | Suppression of TNF-α-induced inflammation | Not specified, but dose-dependent effects observed | [1][3] |
| Human Respiratory Epithelial Cells | Maximal stimulation of CFTR channel | 100 µM | [9] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of A549 Cells
This protocol outlines the basic procedures for culturing and maintaining the A549 human alveolar basal epithelial cell line, a common model for studying respiratory cell biology.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
F-12K Medium (ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 12-well, or 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium Preparation: To a 500 mL bottle of F-12K Medium, add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (to a final concentration of 1%).
-
Cell Thawing: Thaw a cryovial of A549 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.
-
Initial Seeding: Gently transfer the thawed cell suspension into a T-75 flask containing 15-20 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere of 5% CO₂.
-
Media Change: Renew the complete growth medium every 2-3 days.
-
Subculturing:
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seed new T-75 flasks or experimental plates at the desired density (e.g., 5x10⁴ cells/mL).
-
Protocol 2: Preparation of this compound Salt Stock Solution
This protocol describes the preparation of a stock solution of this compound salt for use in cell culture experiments.
Materials:
-
This compound Salt Monohydrate powder
-
Sterile, nuclease-free water or PBS
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
In a sterile biosafety cabinet, weigh out the desired amount of this compound salt powder.
-
Dissolve the powder in sterile water or PBS to a desired stock concentration (e.g., 100 mM). The preparation involves mixing L-lysine with a carbocysteine water solution to generate a salt-forming reaction.[10][11][12][13]
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 3: Investigation of Anti-inflammatory Effects on TNF-α-Stimulated A549 Cells
This protocol details a method to assess the anti-inflammatory properties of CLS by measuring its effect on cytokine expression in TNF-α-stimulated A549 cells.
Materials:
-
A549 cells cultured in 6-well plates
-
Complete growth medium
-
This compound Salt (CLS) stock solution
-
Recombinant Human TNF-α
-
Sterile PBS
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for qRT-PCR (e.g., reverse transcriptase, SYBR Green master mix, specific primers for IL-6, IL-8, and a housekeeping gene like GAPDH)
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Pre-treatment: 24 hours prior to TNF-α stimulation, replace the medium with fresh complete growth medium containing the desired concentrations of CLS. Include a vehicle control (medium with the same volume of solvent used for CLS).
-
Co-treatment or Post-treatment: Alternatively, CLS can be added simultaneously with or after TNF-α stimulation, depending on the experimental design.[4]
-
-
TNF-α Stimulation: Add recombinant human TNF-α to the wells to a final concentration of 10 ng/mL.[4] Include a control group of cells that are not stimulated with TNF-α.
-
Incubation: Incubate the plates for a predetermined time (e.g., 4-24 hours) at 37°C and 5% CO₂.
-
RNA Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
qRT-PCR:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for IL-6, IL-8, and GAPDH.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes.
-
Protocol 4: Assessment of Antioxidant Activity by Measuring Intracellular ROS
This protocol provides a method for evaluating the antioxidant potential of CLS by measuring its ability to reduce intracellular reactive oxygen species (ROS) levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cells of interest (e.g., human lung endothelial cells or A549 cells) cultured in a black, clear-bottom 96-well plate
-
Complete growth medium
-
This compound Salt (CLS) stock solution
-
ROS-inducing agent (e.g., hydrogen peroxide (H₂O₂) or elastase)[5]
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Sterile PBS or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate to achieve 80-90% confluency.
-
Cell Treatment: Treat the cells with various concentrations of CLS for a specified period (e.g., 1-24 hours). Include a vehicle control.
-
ROS Induction: Induce oxidative stress by adding a ROS-inducing agent (e.g., 100 µM H₂O₂ for 1 hour or 0.3 IU/mL elastase).[5] Include a control group without the ROS inducer.
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS or HBSS.
-
Add 100 µL of 10 µM DCFH-DA solution in PBS or HBSS to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS.
-
Add 100 µL of PBS or HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Protocol 5: Analysis of NF-κB Activation by Western Blotting
This protocol describes how to assess the effect of CLS on the NF-κB signaling pathway by measuring the nuclear translocation of the p65 subunit.
Materials:
-
Cells cultured in 6-well plates
-
Complete growth medium
-
This compound Salt (CLS) stock solution
-
Stimulating agent (e.g., TNF-α)
-
Cell lysis buffers for cytoplasmic and nuclear fractionation
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-Lamin B1 or Histone H3 for nuclear fraction, anti-GAPDH or β-tubulin for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Stimulation: Treat cells with CLS and stimulate with TNF-α as described in Protocol 3.
-
Cell Fractionation:
-
After treatment, wash cells with ice-cold PBS and harvest by scraping.
-
Perform cytoplasmic and nuclear fractionation using a commercial kit or standard laboratory protocols.
-
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the nuclear p65 signal to the nuclear loading control (Lamin B1 or Histone H3) and the cytoplasmic p65 signal to the cytoplasmic loading control (GAPDH or β-tubulin).
Mandatory Visualization
Caption: Experimental workflow for studying this compound Salt (CLS) in A549 cells.
References
- 1. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 2. Antioxidant activity of this compound salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kB, p65 assay kit for the determination of NF-kB activity [bio-protocol.org]
- 4. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. gene-quantification.de [gene-quantification.de]
- 8. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 9. A549 Cell Subculture Protocol [a549.com]
- 10. Preparation method of lysine carbocisteine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN108715582A - A kind of preparation method of lysine carbocisteine - Google Patents [patents.google.com]
- 12. CN102775334B - L-lysine-S-carboxymethyl-L-cysteine salt production process - Google Patents [patents.google.com]
- 13. CN113087634B - Preparation method of L-lysine-S-carboxymethyl-L-cysteine salt - Google Patents [patents.google.com]
Application of Carbocysteine Lysine Salt in Airway Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091) lysine (B10760008) salt, a derivative of the amino acid L-cysteine, is a mucolytic agent that has demonstrated significant anti-inflammatory and antioxidant properties in the context of airway inflammation. These application notes provide a comprehensive overview of its use in preclinical research, detailing its mechanisms of action, effects on inflammatory markers, and relevant experimental protocols. The information presented is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of carbocysteine lysine salt in respiratory diseases characterized by airway inflammation, such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.
Mechanism of Action
This compound salt exerts its anti-inflammatory effects through a multi-faceted approach. It modulates key signaling pathways, reduces the infiltration of inflammatory cells, and decreases the production of pro-inflammatory mediators. Furthermore, its antioxidant properties contribute to the attenuation of oxidative stress, a critical component of chronic airway inflammation.
A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the Extracellular signal-Regulated Kinase (ERK1/2).[1][2] These pathways are central to the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. By suppressing the activation of NF-κB and phosphorylation of ERK1/2, this compound salt effectively dampens the inflammatory cascade.[1]
Additionally, this compound salt has been shown to reduce the recruitment of neutrophils into the airways, a hallmark of many inflammatory lung diseases.[3] It also directly scavenges reactive oxygen species (ROS), thereby protecting airway cells from oxidative damage.
Data Presentation
The following tables summarize the quantitative effects of this compound salt on key inflammatory parameters as reported in various preclinical studies.
Table 1: Effect of this compound Salt on Inflammatory Cell Infiltration in Animal Models
| Model | Species | Treatment | Parameter Measured | Result |
| IL-1β-induced airway inflammation | Rat | This compound salt (300 mg/kg, p.o.) | Neutrophil count in Bronchoalveolar Lavage Fluid (BALF) | Significant reduction |
| Carrageenan-induced pleurisy | Rat | This compound salt (100-300 mg/kg, p.o.) | Leukocyte recruitment into pleural exudate | Dose-dependent inhibition |
| Cigarette smoke-induced airway inflammation | Guinea Pig | This compound salt (300 mg/kg, p.o. or 30-100 mg/ml, aerosol) | Total cell and neutrophil count in BALF | Reduction in cell recruitment |
| SO2-induced airway inflammation | Rat | Carbocysteine (125 and 250 mg/kg, b.i.d.) | Inflammatory cells in BALF | Reduction in inflammatory cells |
Table 2: Effect of Carbocysteine on Pro-inflammatory Cytokine Production in A549 Human Alveolar Epithelial Cells
| Stimulant | Treatment | Cytokine Measured | Result |
| TNF-α (10 ng/mL) | Carbocysteine (10, 100, 1000 µmol/L) | IL-6 release (ELISA) | Dose-dependent suppression[2] |
| TNF-α (10 ng/mL) | Carbocysteine (10, 100, 1000 µmol/L) | IL-8 release (ELISA) | Dose-dependent suppression[2] |
| H2O2 | Carbocysteine | IL-6 and IL-8 release (ELISA) | Decreased levels[4] |
Experimental Protocols
In Vivo Model: IL-1β-Induced Airway Inflammation in Rats
This protocol describes the induction of acute airway inflammation in rats using intratracheal instillation of Interleukin-1 beta (IL-1β) and the evaluation of the anti-inflammatory effects of this compound salt.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound salt
-
Recombinant rat IL-1β
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
-
Intratracheal instillation device (e.g., microsprayer)
-
Equipment for bronchoalveolar lavage (BAL)
-
Hemocytometer or automated cell counter
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Drug Administration: Administer this compound salt orally (p.o.) at the desired dose (e.g., 300 mg/kg) or vehicle (e.g., water) to the respective groups of rats one hour before the IL-1β challenge.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
Intratracheal Instillation of IL-1β:
-
Place the anesthetized rat in a supine position on a slanted board.
-
Visualize the trachea and carefully insert the intratracheal instillation device.
-
Instill a solution of recombinant rat IL-1β in sterile PBS directly into the lungs.
-
-
Inflammation Period: Allow the inflammation to develop for a predetermined period (e.g., 6 hours).
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the rats and expose the trachea.
-
Cannulate the trachea and perform BAL by instilling and retrieving a known volume of sterile PBS (e.g., 3 x 5 ml).
-
-
Cell Counting:
-
Centrifuge the collected BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the neutrophil percentage.
-
-
Data Analysis: Calculate the total number of neutrophils in the BAL fluid and compare the results between the different treatment groups.
In Vitro Model: TNF-α-Induced Inflammation in A549 Cells
This protocol details the induction of an inflammatory response in the human alveolar epithelial cell line, A549, using Tumor Necrosis Factor-alpha (TNF-α) and the assessment of the inhibitory effects of carbocysteine.
Materials:
-
A549 cells (human alveolar adenocarcinoma cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Carbocysteine
-
Recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human IL-6 and IL-8
-
Reagents and equipment for Western blotting (primary antibodies for p-p65, p65, p-ERK1/2, ERK1/2, and GAPDH; secondary antibodies; lysis buffer; SDS-PAGE gels; transfer membranes)
Procedure:
-
Cell Culture:
-
Culture A549 cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
-
Cell Seeding: Seed A549 cells into appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Carbocysteine Pre-treatment: Pre-treat the cells with various concentrations of carbocysteine (e.g., 10, 100, 1000 µmol/L) or vehicle for 24 hours.[1]
-
TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified duration (e.g., 24 hours for cytokine release, 30 minutes for signaling pathway analysis).[1]
-
Sample Collection:
-
Supernatant for ELISA: Collect the cell culture supernatant and store at -80°C until analysis.
-
Cell Lysate for Western Blotting: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
-
Cytokine Measurement (ELISA):
-
Quantify the concentrations of IL-6 and IL-8 in the cell culture supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
-
Signaling Pathway Analysis (Western Blotting):
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total p65 (NF-κB) and ERK1/2 (MAPK), as well as a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Normalize the cytokine concentrations and the densitometry readings of the phosphorylated proteins to the appropriate controls and compare the results between the different treatment groups.
Visualizations
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Effects of carbocysteine on antigen-induced increases in cough sensitivity and bronchial responsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of this compound salt monohydrate on models of airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation method of lysine carbocisteine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Studying Mucociliary Clearance with Carbocysteine Lysine Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091), particularly as a lysine (B10760008) salt monohydrate (SCMC-Lys), is a mucoactive agent extensively studied for its efficacy in respiratory diseases characterized by impaired mucociliary clearance.[1][2] Its primary mechanism involves modulating the rheological properties of mucus, facilitating its removal from the airways.[3] These application notes provide a comprehensive overview of the use of carbocysteine lysine salt in studying mucociliary clearance, detailing its mechanism of action, and providing protocols for preclinical and clinical evaluation.
Carbocysteine's mucoregulatory action stems from its ability to restore the balance between sialomucins and fucomucins, leading to a reduction in mucus viscosity.[3][4] Unlike N-acetylcysteine, which cleaves disulfide bonds in mucus glycoproteins, carbocysteine's effect is thought to be more indirect, influencing the composition of secreted mucus.[1][3] Additionally, emerging evidence suggests that carbocysteine possesses anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.[2][4][5]
Mechanism of Action
This compound salt exerts its effects on mucociliary clearance through a multi-faceted mechanism:
-
Mucus Regulation: It normalizes the synthesis of bronchial mucus by modulating the activity of sialyltransferase, an enzyme involved in the production of sialomucins. This leads to the production of mucus with lower viscosity and improved elasticity, making it easier to transport by ciliary action.[3]
-
Ciliary Function: Studies have shown that carbocysteine can increase ciliary beat frequency, further enhancing the efficiency of the mucociliary escalator.[1][6]
-
Anti-inflammatory Effects: Carbocysteine has been demonstrated to suppress inflammatory pathways, such as the NF-κB and ERK1/2 MAPK signaling pathways, in airway epithelial cells.[5] This can reduce the inflammatory component of mucus hypersecretion.
-
Antioxidant Properties: The compound exhibits antioxidant activity, which can mitigate oxidative stress in the airways, a common feature of chronic respiratory diseases.[4][7]
Signaling Pathways
The anti-inflammatory effects of carbocysteine are mediated through the modulation of key signaling pathways in airway epithelial cells.
Data Presentation
Preclinical Data Summary
| Study Type | Animal Model | This compound Dose | Key Findings | Reference |
| In vivo | Rabbit with secretory cell metaplasia | 0.35 g/Kg b.w. daily for 10 days | Significantly ameliorated mucociliary clearance. Reduced visible mucus secretion. | [8] |
| In vivo | Rats with SO2-induced bronchitis | 500 mg/kg for 15 days | Significantly higher mucus transport rate (0.73 ± 0.14 vs. 0.60 ± 0.17 in untreated, P < 0.01). Reduced number of rats with purulent mucus. | [9] |
Clinical Data Summary
| Study Population | This compound Dose | Duration | Key Findings | Reference |
| Patients with Chronic Bronchitis | 2.7 g single oral dose | 4 days | Significant reduction in viscosity (-67%). Significant increase in mucociliary transport (+41%). Effects persisted for 8 days post-treatment. | [10][11] |
| Cystic Fibrosis Patients | Adults: 900 mg tid; Children: 270 mg tid | 80 days | Significant decrease in expectorate viscosity and elasticity. Significant improvement in cough score. | [12][13] |
| COPD Patients | 2.7 g once daily | 6 months | Significantly higher incidence of patients without exacerbations compared to placebo (p < 0.001). Reduced number of patients with at least one exacerbation (29.6% vs. 45.9% with placebo). | [14] |
| COPD Patients | 2.7 g once daily | 1 year | Statistically significant reduction in the average number of exacerbations (from 1.97 to 1.03; p<0.01). | [15][16] |
Experimental Protocols
In Vitro Models for Mucociliary Clearance
In vitro models are crucial for dissecting the molecular mechanisms of carbocysteine action. Human induced pluripotent stem cells (hiPSCs) and primary airway epithelial cells cultured at an air-liquid interface (ALI) are state-of-the-art models.[17][18][19][20]
Protocol: Ciliary Beat Frequency (CBF) Measurement in ALI Cultures
-
Cell Culture: Culture human bronchial epithelial cells on permeable supports until a differentiated mucociliary epithelium is formed.
-
Treatment: Treat the cultures with this compound salt at various concentrations for a specified duration.
-
Image Acquisition: Place the culture plate on a heated microscope stage. Acquire high-speed digital videos of ciliary motion.
-
Data Analysis: Use specialized software (e.g., Cilia-FA, SAVA) to analyze the videos and calculate the ciliary beat frequency.[21]
Ex Vivo Measurement of Mucociliary Clearance
This method allows for the direct visualization and quantification of particle transport on freshly excised tracheal tissue.[22]
Protocol: Ex Vivo Particle Transport Assay
-
Tissue Preparation: Euthanize a mouse and immediately excise the trachea. Cut the trachea longitudinally and place it in a chamber slide with phosphate-buffered saline (PBS).[22]
-
Particle Application: Apply fluorescent microspheres to the epithelial surface of the trachea.[22]
-
Imaging: Use a fluorescence microscope to record the movement of the particles over time.
-
Analysis: Track the movement of individual particles using software like ImageJ to calculate the velocity of mucociliary transport.[22]
In Vivo Measurement of Mucociliary Clearance
Gamma scintigraphy is a non-invasive technique to measure mucociliary clearance in live animals and humans.[23][24]
Protocol: In Vivo Mucociliary Clearance by Gamma Scintigraphy
-
Radiotracer Deposition: Administer an aerosol of insoluble radiolabeled particles (e.g., 99mTc-labeled sulfur colloid) to the subject's airways.[23]
-
Imaging: Use a gamma camera to acquire sequential images of the chest over several hours.
-
Data Analysis: Quantify the radioactivity remaining in the lungs over time to determine the rate of mucociliary clearance.[23]
Clinical Evaluation of Mucus Properties
The saccharin (B28170) test is a simple method to assess nasal mucociliary clearance time in a clinical setting.[25]
Protocol: Saccharin Test
-
Particle Placement: Place a small particle of saccharin on the anterior end of the inferior turbinate in the nasal cavity.
-
Time Measurement: Record the time it takes for the subject to perceive a sweet taste. This time corresponds to the mucociliary transit time.[25]
Conclusion
This compound salt is a valuable pharmacological tool for studying mucociliary clearance. Its well-characterized effects on mucus rheology and ciliary function, combined with its anti-inflammatory and antioxidant properties, make it a relevant compound for investigating the pathophysiology of respiratory diseases and for the development of new therapeutic strategies. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of mucociliary clearance.
References
- 1. mdpi.com [mdpi.com]
- 2. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of S-carboxymethylcysteine lysine salt on mucociliary clearance in rabbits with secretory cell metaplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbocisteine improves the mucociliary transport rate in rats with SO2-induced bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Long-lasting effects on rheology and clearance of bronchial mucus after short-term administration of high doses of carbocysteine-lysine to patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The management of cystic fibrosis with this compound salt: single-blind comparative study with ambroxol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cfdb.eu [cfdb.eu]
- 14. Prevention of acute exacerbations of chronic obstructive bronchitis with this compound salt monohydrate: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A prospective study of the effects of this compound salt on frequency of exacerbations in COPD patients treated with or without inhaled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
- 17. Human induced pluripotent stem cells for in vitro modeling of impaired mucociliary clearance in cystic fibrosis lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro culturing of ciliary respiratory cells—a model for studies of genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Human In Vitro Models for Respiratory Toxicology: Evaluation of Goblet Cell Hyperplasia, Mucus Production, and Ciliary Beating Assays [pmiscience.com]
- 22. Method for Measuring Mucociliary Clearance and Cilia-generated Flow in Mice by ex vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Animal Research | Mucociliary Clearance and Aerosol Research Laboratory [med.unc.edu]
- 25. Methods for Studying Mucociliary Transport - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Carbocysteine Lysine Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo assessment of carbocysteine (B602091) lysine (B10760008) salt efficacy, detailing its anti-inflammatory, antioxidant, and mucoregulatory properties. The accompanying protocols offer standardized methods for preclinical evaluation in relevant animal models of respiratory inflammation and hyperresponsiveness.
Mechanism of Action
Carbocysteine lysine salt is a mucoactive agent with potent anti-inflammatory and antioxidant properties.[1] Its efficacy in respiratory diseases stems from a multi-faceted mechanism of action that includes:
-
Mucoregulation: It regulates the synthesis of sialomucins and fucomucins, normalizing mucus viscosity and elasticity to facilitate mucociliary clearance.
-
Anti-inflammatory Effects: this compound salt has been shown to reduce the infiltration of inflammatory cells, such as neutrophils, into the airways.[1] This is achieved, in part, by inhibiting key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Antioxidant Activity: The compound exhibits significant antioxidant effects by scavenging reactive oxygen species (ROS) and upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
In Vivo Efficacy Data
The following tables summarize the quantitative data from key in vivo studies demonstrating the efficacy of this compound salt in various animal models of respiratory disease.
Table 1: Effect of this compound Salt on Airway Inflammation in Rats
| Model | Treatment | Parameter | Result | Reference |
| IL-1β-induced neutrophil infiltration | This compound Salt (300 mg/kg, p.o.) | Neutrophil count in Bronchoalveolar Lavage Fluid (BALF) | Significantly reduced neutrophil infiltration compared to control. | [1] |
| Carrageenan-induced pleurisy | This compound Salt (100-300 mg/kg, p.o.) | Pleural exudate volume and leukocyte recruitment | Dose-dependent inhibition of pleural exudate formation and leukocyte recruitment. | [1] |
| SO2-induced airway inflammation | Carbocysteine (125 and 250 mg/kg, b.i.d.) | Inflammatory cells, free radicals, and elastase activity in BALF | Reduced inflammatory markers in a dose-dependent manner. | [2][3][4][5] |
Table 2: Effect of this compound Salt on Airway Hyperresponsiveness in Guinea Pigs
| Model | Treatment | Parameter | Result | Reference |
| Cigarette smoke-induced airway hyperresponsiveness | This compound Salt (300 mg/kg, p.o. or 30-100 mg/ml, aerosol) | Airway responsiveness and cell recruitment in BALF | Reduced the increase in airway responsiveness and associated cell recruitment. | [1] |
| Antigen-induced cough hypersensitivity | Carbocysteine (10, 30, 100 mg/kg, i.p.) | Number of coughs elicited by capsaicin | Significantly decreased the number of coughs in a dose-dependent manner (p < 0.01). | [6] |
Signaling Pathways
The therapeutic effects of this compound salt are mediated through the modulation of key intracellular signaling pathways involved in inflammation and oxidative stress.
Caption: Carbocysteine inhibits NF-κB and ERK1/2 MAPK pathways.
Caption: Carbocysteine activates the Nrf2 antioxidant pathway.
Experimental Protocols
The following are detailed protocols for inducing and assessing airway inflammation and hyperresponsiveness in vivo to evaluate the efficacy of this compound salt.
IL-1β-Induced Neutrophil Infiltration in Rats
This model is used to assess the anti-inflammatory effects of a compound by measuring its ability to inhibit neutrophil recruitment to the lungs.[1]
Materials:
-
Male Wistar rats (200-250 g)
-
Recombinant human Interleukin-1 beta (IL-1β)
-
This compound Salt
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. House them in a controlled environment with free access to food and water.
-
Drug Administration: Administer this compound salt (e.g., 300 mg/kg) or vehicle (saline) orally (p.o.) one hour before the IL-1β challenge.
-
Induction of Inflammation: Anesthetize the rats. Intratracheally instill IL-1β (e.g., 10 ng in 50 µl of saline) to induce neutrophil infiltration.
-
Bronchoalveolar Lavage (BAL): Four hours after IL-1β instillation, euthanize the animals. Expose the trachea and cannulate it. Perform BAL by instilling and withdrawing 5 ml of sterile PBS three times.
-
Cell Counting: Centrifuge the BAL fluid (BALF) at 400 x g for 10 minutes at 4°C. Resuspend the cell pellet in 1 ml of PBS. Determine the total cell count using a hemocytometer and trypan blue exclusion for viability.
-
Differential Cell Count: Prepare cytospin slides from the cell suspension. Stain the slides with a differential stain (e.g., Diff-Quik) and count at least 400 cells under a light microscope to determine the percentage of neutrophils.
Caption: Workflow for IL-1β-induced neutrophil infiltration model.
Carrageenan-Induced Pleurisy in Rats
This model is a classic method to evaluate acute inflammation and the efficacy of anti-inflammatory agents.[1]
Materials:
-
Male Wistar rats (200-250 g)
-
Lambda-Carrageenan
-
This compound Salt
-
Sterile saline
-
Anesthesia
-
Heparinized tubes
Procedure:
-
Animal Preparation: Acclimatize rats as described in Protocol 4.1.
-
Drug Administration: Administer this compound salt (e.g., 100-300 mg/kg) or vehicle orally one hour before the carrageenan injection.
-
Induction of Pleurisy: Anesthetize the rats. Inject 0.2 ml of 1% carrageenan solution in sterile saline into the pleural cavity.
-
Exudate Collection: Four hours after carrageenan injection, euthanize the animals. Open the thoracic cavity and collect the pleural exudate using a syringe. Measure the volume of the exudate.
-
Leukocyte Count: Dilute the exudate with PBS. Determine the total leukocyte count using a hemocytometer.
Caption: Workflow for carrageenan-induced pleurisy model.
Cigarette Smoke-Induced Airway Hyperresponsiveness in Guinea Pigs
This model mimics the effects of chronic smoking and is used to assess therapies for COPD and asthma.[1]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Cigarette smoke exposure chamber
-
This compound Salt
-
Acetylcholine (ACh) or other bronchoconstrictors
-
Ventilator and pneumotachograph for measuring airway resistance
-
Aerosol delivery system
Procedure:
-
Animal Preparation: Acclimatize guinea pigs for at least one week.
-
Cigarette Smoke Exposure: Expose the animals to cigarette smoke (e.g., from 10 cigarettes) for 30 minutes, twice daily, for 2-4 weeks.
-
Drug Administration: Administer this compound salt orally (e.g., 300 mg/kg) or via aerosol (e.g., 30-100 mg/ml) one hour before the final smoke exposure and airway responsiveness measurement.
-
Measurement of Airway Responsiveness: Anesthetize the animals and connect them to a ventilator. Measure baseline airway resistance. Administer increasing concentrations of a bronchoconstrictor (e.g., ACh) intravenously or via aerosol and record the changes in airway resistance.
-
Data Analysis: Construct dose-response curves for the bronchoconstrictor and compare the effects of carbocysteine treatment to the control group.
Caption: Workflow for cigarette smoke-induced hyperresponsiveness.
Conclusion
The in vivo data strongly support the efficacy of this compound salt as a therapeutic agent for respiratory diseases characterized by inflammation, mucus hypersecretion, and oxidative stress. The provided protocols offer robust methods for the preclinical evaluation of its therapeutic potential. Further research focusing on chronic models of airway disease and the elucidation of downstream targets of the Nrf2 and NF-κB pathways will provide deeper insights into its mechanism of action and clinical applications.
References
- 1. Effectiveness of this compound salt monohydrate on models of airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Effects of carbocysteine on antigen-induced increases in cough sensitivity and bronchial responsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Effects of Carbocysteine Lysine Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine Lysine (B10760008) Salt (CLS) is a mucoactive agent recognized for its therapeutic applications in respiratory disorders. Beyond its mucolytic properties, a growing body of evidence highlights its significant antioxidant activities. These antioxidant effects are crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases. This document provides detailed application notes and experimental protocols for the comprehensive evaluation of the antioxidant properties of Carbocysteine Lysine Salt. The methodologies outlined herein are designed to enable researchers to accurately quantify its radical scavenging capabilities, its impact on cellular antioxidant defenses, and its modulatory effects on key signaling pathways.
In Vitro Antioxidant Capacity Assays
A variety of in vitro assays can be employed to determine the direct antioxidant capacity of this compound Salt. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store in a dark bottle at 4°C.
-
This compound Salt (CLS) Stock Solution: Prepare a stock solution of CLS in distilled water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The solubility of L-Carbocisteine in water is very slight, so using the lysine salt enhances solubility[1].
-
Test Solutions: Prepare a series of dilutions of CLS from the stock solution in the same solvent.
-
Positive Control: A solution of a known antioxidant, such as Ascorbic Acid or Trolox, at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of CLS test solutions, positive control, or blank (solvent alone) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of CLS.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS, and its decolorization in the presence of an antioxidant is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Before use, dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Salt (CLS) Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of CLS test solutions, positive control (Trolox), or blank to the wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution with the blank.
-
A_sample is the absorbance of the ABTS•+ solution with the CLS test solution.
-
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity Assays
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization.
Fluorometric Analysis of DNA Unwinding (FADU)
The FADU assay is a sensitive method to detect DNA strand breaks caused by oxidative damage. The principle is based on the controlled alkaline denaturation of DNA, where the rate of unwinding is proportional to the number of strand breaks.
Protocol:
-
Cell Culture and Treatment:
-
Culture human lung endothelial cells or other relevant cell lines to confluence.
-
Induce oxidative stress using a suitable agent (e.g., elastase, hydrogen peroxide, or bronchoalveolar lavage fluid from COPD patients). [2][3] * Treat the cells with various concentrations of this compound Salt (e.g., 0.16 mM) concurrently with the oxidative stress inducer. [2][3]Include a positive control (e.g., N-acetylcysteine) and a vehicle control.
-
-
Cell Lysis and DNA Unwinding:
-
Lyse the cells under alkaline conditions (e.g., pH 12.3) for a defined period to allow for DNA unwinding.
-
Neutralize the solution to stop the unwinding process.
-
-
Fluorescence Measurement:
-
Add a fluorescent dye that specifically binds to double-stranded DNA (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Measure the fluorescence intensity. A higher fluorescence reading indicates less DNA unwinding and thus, greater protection against DNA damage.
-
-
Data Analysis:
-
Express the results as a percentage of DNA damage relative to the untreated control.
-
Cytochrome c Reduction Assay for Superoxide (B77818) Scavenging
This assay measures the scavenging of superoxide radicals (O2•−). Superoxide radicals reduce cytochrome c, leading to an increase in absorbance at 550 nm. An antioxidant that scavenges superoxide will inhibit this reduction.
Protocol:
-
Reagent Preparation:
-
Cytochrome c Solution: Prepare a solution of cytochrome c in a suitable buffer (e.g., Tris-HCl).
-
Superoxide Generating System: A common system is the xanthine (B1682287)/xanthine oxidase reaction. Prepare solutions of xanthine and xanthine oxidase.
-
This compound Salt (CLS) Solutions: Prepare a range of concentrations to be tested.
-
-
Assay Procedure:
-
In a cuvette or 96-well plate, combine the cytochrome c solution, xanthine solution, and the CLS test solution.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Monitor the increase in absorbance at 550 nm over time.
-
-
Data Analysis:
-
The rate of cytochrome c reduction is proportional to the rate of superoxide generation.
-
Calculate the percentage inhibition of cytochrome c reduction by CLS compared to the control (without CLS).
-
Xanthine Oxidase Activity Assay
This compound Salt has been shown to decrease xanthine oxidase activity, an enzyme that produces reactive oxygen species. [2][3] Protocol:
-
Sample Preparation:
-
Assay Procedure:
-
The activity of xanthine oxidase can be measured by monitoring the formation of its product, uric acid, which has an absorbance maximum at 295 nm.
-
Alternatively, the production of superoxide can be measured using the cytochrome c reduction assay as described above. A more sensitive fluorometric assay can also be used to detect the production of hydrogen peroxide.
-
-
Data Analysis:
-
Compare the xanthine oxidase activity in cell homogenates treated with CLS to the untreated controls.
-
Modulation of Intracellular Antioxidant Systems
This compound Salt can also exert its antioxidant effects indirectly by modulating endogenous antioxidant defense mechanisms.
Glutathione (B108866) (GSH) System Modulation
CLS can influence the glutathione system, a critical component of cellular antioxidant defense.
Protocol:
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., human respiratory epithelial cells) and expose them to oxidative stress (e.g., cigarette smoke extract).
-
Treat the cells with CLS at various concentrations.
-
-
Measurement of GSH Levels:
-
Lyse the cells and measure the intracellular concentration of reduced glutathione (GSH) and oxidized glutathione (GSSG) using commercially available kits or HPLC-based methods.
-
-
Glutathione Peroxidase (GPx) and Glutathione Reductase (GR) Activity Assays:
-
Measure the activity of GPx and GR in cell lysates using specific enzyme activity assay kits.
-
Nrf2 Pathway Activation
Carbocysteine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the expression of antioxidant and cytoprotective genes.
Protocol:
-
Western Blot Analysis:
-
Treat cells with CLS and then lyse the cells to prepare nuclear and cytoplasmic extracts.
-
Perform Western blotting to detect the levels of Nrf2 in the nuclear fraction. An increase in nuclear Nrf2 indicates its activation.
-
Analyze the expression of downstream target proteins of Nrf2, such as Heme Oxygenase-1 (HO-1) and the catalytic subunit of glutamate-cysteine ligase (GCLC).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from CLS-treated cells.
-
Perform qRT-PCR to measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, GCLC, NQO1).
-
Quantitative Data Summary
| Assay | System | CLS Concentration | Observation | Reference |
| FADU | Human Serum (Ultrasound-treated) | 1.5 mM - 2.5 mM | Quenched clastogenic activity at 2.5 mM. | [2][3] |
| COPD Bronchoalveolar Lavage (BAL) | 1.5 mM - 30 mM | Reduced DNA damage in a dose-dependent manner. | [2][3] | |
| Cytochrome c Reduction | Human Lung Endothelial Cells | 0.16 mM | Decreased superoxide production induced by elastase. | [2][3] |
| Xanthine Oxidase Activity | Human Lung Endothelial Cells | 0.16 mM | Decreased xanthine oxidase activity. | [2][3] |
| In Vivo/Cellular Model | Biomarker/Parameter Measured | CLS Treatment | Outcome | Reference |
| Human Lung Endothelial Cells | Xanthine Oxidase Activity | 0.16 mM | Decreased activity, suggesting interference with the conversion of xanthine dehydrogenase to xanthine oxidase. | [2][3] |
| Human Serum | DNA Damage (Clastogenic Activity) | 2.5 mM | Protected DNA from radical damage. | [2][3] |
| COPD BAL Fluid | DNA Damage (Lymphocyte) | 1.5 - 30 mM | Markedly reduced lymphocyte DNA destruction. | [2] |
| COPD BAL Fluid | Oxidative Activity (Cytochrome c) | Dose-dependent | Reduced oxidative activity. | [2] |
Visualizations
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Sulfur-containing amino acids enhanced antioxidant of yellow mealworm proteins: GPx4 activation through structural modulation evidenced by spectroscopy method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Respiratory Studies with Carbocysteine Lysine Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbocysteine (B602091), and its lysine (B10760008) salt form (S-carboxymethylcysteine-lysine, SCMC-Lys), is a mucoactive agent with well-documented anti-inflammatory and antioxidant properties.[1][2][3] These characteristics make it a compound of interest for preclinical research into respiratory diseases characterized by inflammation, mucus hypersecretion, and airway hyperresponsiveness, such as chronic obstructive pulmonary disease (COPD) and asthma.[1][4] This document provides detailed application notes and protocols for the use of carbocysteine lysine salt in relevant preclinical animal models.
Data Presentation: Summary of Dosages and Effects
The following tables summarize the effective dosages of this compound salt observed in various preclinical models of respiratory inflammation and hyperresponsiveness.
Table 1: Oral Administration of this compound Salt in Rodent Models
| Animal Model | Species | Dosage (mg/kg) | Key Findings | Reference(s) |
| IL-1β-induced Airway Inflammation | Rat | 300 | Significantly reduced neutrophil infiltration into the airway lumen. | [5][6] |
| Carrageenan-induced Pleurisy | Rat | 100-300 | Dose-dependently inhibited pleural exudate formation and leukocyte recruitment. | [5][6] |
| Cigarette Smoke-induced Airway Hyperreactivity | Guinea Pig | 300 | Reduced the increase in airway responsiveness and associated cell recruitment in BAL fluid. | [5][6] |
| SO2-induced Bronchitis | Rat | 500 | Prevented the increase in respiratory resistance. | [7] |
| Allergen-induced Airway Hyperresponsiveness | Mouse | 10 (intraperitoneal) | Reduced airway hyperresponsiveness and eosinophil numbers in BAL fluid. | [8] |
Table 2: Aerosol Administration of this compound Salt in Guinea Pig Model
| Animal Model | Species | Concentration (mg/mL) | Key Findings | Reference(s) |
| Cigarette Smoke-induced Airway Hyperreactivity | Guinea Pig | 30-100 | Reduced the increase in airway responsiveness and associated cell recruitment in BAL fluid. | [5][6] |
Experimental Protocols
Preparation of this compound Salt for Administration
a) Oral Administration (Gavage):
-
Vehicle: Based on general practices for preclinical oral formulations, sterile distilled water or saline (0.9% NaCl) can be used as a vehicle.[9]
-
Preparation:
-
Weigh the required amount of this compound salt powder.
-
Dissolve the powder in the chosen vehicle to achieve the desired final concentration (e.g., for a 300 mg/kg dose in a rat with a gavage volume of 5 mL/kg, the concentration would be 60 mg/mL).
-
Ensure the solution is homogenous before administration. The pH of the dosing formulation should ideally be between 5 and 9.[9]
-
b) Aerosol Administration (Nebulization):
-
Formulation: A solution of this compound salt in sterile water for injection is a suitable preparation for aerosol inhalation.[10] The pH should be adjusted to a physiologically acceptable range.
-
Preparation:
-
Dissolve this compound salt in sterile water for injection to the target concentration (e.g., 30-100 mg/mL).
-
The solution should be sterile-filtered before use in a nebulizer.
-
Animal Models of Respiratory Disease
a) IL-1β-Induced Airway Inflammation in Rats:
-
Objective: To induce acute airway inflammation characterized by neutrophil influx.
-
Procedure:
-
Anesthetize the rats (e.g., with isoflurane).
-
Place the animal in a supine position on an angled board.[2][11]
-
Visualize the vocal cords using a laryngoscope or otoscope.[2][12]
-
Administer a single intratracheal injection of recombinant human IL-1β (e.g., 500 U in saline).[13]
-
Allow the animals to recover. Inflammation is typically assessed 4-24 hours post-injection.
-
b) Carrageenan-Induced Pleurisy in Rats:
-
Objective: To induce acute pleural inflammation, allowing for the measurement of exudate volume and leukocyte migration.
-
Procedure:
-
Anesthetize the rats.
-
Make a small skin incision in the sixth intercostal space on the left side.
-
Inject 0.2 mL of a 1% (w/v) λ-carrageenan solution in sterile saline into the pleural cavity.[5][14]
-
Suture the skin incision.
-
At a predetermined time point (e.g., 3-4 hours post-injection), euthanize the animals.
-
Open the chest cavity and collect the pleural exudate by rinsing the cavity with a known volume of heparinized saline.[5][14]
-
Measure the total volume of the collected fluid and subtract the volume of the rinsing solution to determine the exudate volume.
-
Perform total and differential leukocyte counts on the collected fluid.
-
c) Cigarette Smoke-Induced Airway Hyperreactivity in Guinea Pigs:
-
Objective: To induce airway hyperresponsiveness, a key feature of asthma and COPD.
-
Procedure:
-
Place the guinea pigs in a whole-body exposure chamber.
-
Expose the animals to mainstream cigarette smoke from research-grade cigarettes (e.g., 10 cigarettes for 20 minutes, twice a day for 14 days).[15] A common protocol involves active inhalation of cigarette smoke for 15 seconds per minute for a duration of 10 minutes.[2]
-
Control animals should be exposed to room air under the same conditions.
-
Following the exposure period, assess airway responsiveness to bronchoconstrictors such as acetylcholine (B1216132) or histamine.
-
Outcome Measures
a) Bronchoalveolar Lavage (BAL):
-
Objective: To collect cells and fluid from the lower respiratory tract for analysis.
-
Procedure (for rats and guinea pigs):
-
Euthanize the animal.
-
Expose the trachea and cannulate it with an appropriate catheter.
-
Instill a known volume of sterile saline (e.g., for guinea pigs, 5 aliquots of 2 mL each) into the lungs and gently aspirate.[16]
-
Pool the recovered fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet for total and differential cell counts.
-
The supernatant can be stored for biochemical analysis (e.g., cytokine measurement by ELISA).
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways implicated in the action of this compound and a general experimental workflow.
Caption: General experimental workflow for preclinical evaluation of this compound salt.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of capsaicin on carrageenan-induced inflammation in rat pleurisy and exudate substance P level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vetlexicon.com [vetlexicon.com]
- 5. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of this compound salt monohydrate on models of airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of combination therapy with montelukast and carbocysteine in allergen-induced airway hyperresponsiveness and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gadconsulting.com [gadconsulting.com]
- 10. EP3708153A1 - Solution preparation for aerosol inhalation of carbocisteine, and preparation method therefor - Google Patents [patents.google.com]
- 11. intranet.mmrx.org [intranet.mmrx.org]
- 12. Video: A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease [jove.com]
- 13. Steps toward nebulization in-use studies to understand the stability of new biological entities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. njppp.com [njppp.com]
- 15. Effects of passive inhalation of cigarette smoke on structural and functional parameters in the respiratory system of guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of carbocysteine on antigen-induced increases in cough sensitivity and bronchial responsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbocysteine Lysine Salt Solutions in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of carbocysteine (B602091) lysine (B10760008) salt solutions in experimental settings. The information is intended to ensure consistency, accuracy, and reproducibility in research applications.
Physicochemical Properties
Carbocysteine lysine salt is a dipeptide composed of carbocysteine and lysine.[1] The monohydrate form is commonly used in pharmaceutical preparations and research.[1]
Table 1: Physicochemical Properties of this compound Salt Monohydrate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₅N₃O₇S | [2] |
| Molecular Weight | 343.40 g/mol | [2] |
| Appearance | White to slightly yellow solid | [3][4] |
| Water Solubility | Approximately 21.6 mg/mL (Note: Temperature and pH not specified). Generally reported as "completely soluble". | [1][3] |
| Ethanol Solubility | Practically insoluble | [3][4] |
| Melting Point | ≈ 177 - 181 °C | [4] |
Stability and Storage
Solid Form
This compound salt powder should be stored at room temperature in a cool, dry, and well-ventilated area.[3] It should be kept in its original container, tightly closed, and protected from direct sunlight and heat sources.[3] The compound is incompatible with strong acids and bases.[3][4]
Aqueous Solutions
The stability of carbocysteine in aqueous solutions is influenced by pH and temperature.[5] While stable in the presence of light, degradation can occur at elevated temperatures.[5] One study on carbocysteine (not the lysine salt specifically) in a syrup formulation noted degradation at 60°C and 80°C in the pH range of 5.0-7.0.[6] It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C and used within 24 hours.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution (e.g., 100 mM)
This protocol describes the preparation of a 100 mM stock solution of this compound salt monohydrate in a sterile aqueous solvent.
Materials:
-
This compound salt monohydrate (MW: 343.40 g/mol )
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of this compound salt monohydrate:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 343.40 g/mol = 0.3434 g
-
-
Weighing: Accurately weigh 343.4 mg of this compound salt monohydrate using an analytical balance.
-
Dissolution: Transfer the weighed powder into a sterile 15 mL conical tube. Add approximately 8 mL of sterile, high-purity water.
-
Mixing: Tightly cap the tube and vortex until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile, high-purity water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Store the stock solution at 2-8°C for short-term use (up to 24 hours). For longer-term storage, it is advisable to prepare fresh solutions.
Caption: Workflow for preparing this compound salt solutions.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the 100 mM stock solution to prepare working concentrations for treating cultured cells. The example below is for preparing a 100 µM working solution.
Materials:
-
100 mM this compound salt stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Dilution Calculation: To prepare 1 mL of a 100 µM working solution from a 100 mM stock solution, a 1:1000 dilution is required.
-
Volume of stock solution = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of stock solution = (100 µM x 1 mL) / 100,000 µM = 0.001 mL or 1 µL
-
-
Preparation: In a sterile tube, add 999 µL of pre-warmed sterile cell culture medium.
-
Addition of Stock: Add 1 µL of the 100 mM this compound salt stock solution to the cell culture medium.
-
Mixing: Gently mix the solution by pipetting up and down or by gentle vortexing.
-
Application: The working solution is now ready to be added to the cell cultures.
Table 2: Example Concentrations for In Vitro Experiments
| Assay Type | Cell/System Type | Working Concentration Range | Reference(s) |
| Anti-inflammatory Assay | Human Alveolar Epithelial Cells (A549) | 10, 100, 1000 µM | |
| Antioxidant Assay | Bronchoalveolar Lavage (BAL) | 1.5 - 30 mM | |
| Antioxidant Assay | Ultrasound-treated Human Serum | 1.5 - 2.5 mM | |
| Antioxidant Assay | Cultured Human Lung Endothelial Cells | 0.16 mM | |
| Ion Channel Activity | Human Respiratory Epithelial Cells | 100 µM |
Mechanism of Action: Inhibition of NF-κB and ERK1/2 MAPK Signaling
Carbocysteine exerts its anti-inflammatory effects, at least in part, by inhibiting the activation of the NF-κB and ERK1/2 MAPK signaling pathways. In models of inflammation, such as stimulation with TNF-α, carbocysteine has been shown to decrease the phosphorylation of NF-κB p65 and ERK1/2, thereby preventing the nuclear translocation of p65 and subsequent transcription of pro-inflammatory cytokines.
Caption: Carbocysteine's inhibition of NF-κB and ERK1/2 pathways.
References
- 1. This compound (49673-81-6) for sale [vulcanchem.com]
- 2. This compound monohydrate | C11H25N3O7S | CID 71587532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moehs.com [moehs.com]
- 4. moehs.com [moehs.com]
- 5. scirp.org [scirp.org]
- 6. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Carbocysteine Lysine in Human Respiratory Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091) lysine (B10760008) salt, a derivative of the amino acid L-cysteine, is a mucolytic agent with a well-established clinical profile in treating respiratory conditions characterized by excessive or viscous mucus.[1][2] Beyond its mucoregulatory functions, emerging in vitro evidence highlights its significant anti-inflammatory, antioxidant, and anti-viral properties in human respiratory epithelial cells.[3][4][5] These pleiotropic effects suggest a broader therapeutic potential for carbocysteine in the management of chronic and acute respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and viral-induced exacerbations.[3][4]
This document provides detailed application notes and experimental protocols for studying the effects of carbocysteine lysine in various human respiratory epithelial cell models. It is intended to guide researchers in designing and executing experiments to investigate its mechanisms of action and potential therapeutic applications.
Anti-inflammatory Applications
Carbocysteine has been shown to mitigate inflammatory responses in human respiratory epithelial cells induced by various stimuli, including TNF-α, hydrogen peroxide (H₂O₂), and cigarette smoke extract (CSE).[2][6][7] The primary mechanism involves the suppression of pro-inflammatory cytokine and chemokine production through the inhibition of key signaling pathways.[6][8]
Quantitative Data Summary: Anti-inflammatory Effects
| Cell Line | Stimulus | Carbocysteine Conc. (µmol/L) | Measured Endpoint | Result | Reference |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-6 release | Dose-dependent decrease | [6][8] |
| 10, 100, 1000 | IL-8 release | Dose-dependent decrease | [6][8] | ||
| 10, 100, 1000 | IL-6, IL-8, TNF-α, MCP-1, MIP-1β mRNA | Dose-dependent decrease | [6] | ||
| H₂O₂ | 10, 100, 1000 | IL-6 release | Dose-dependent decrease | [2] | |
| 10, 100, 1000 | IL-8 release | Dose-dependent decrease | [2] | ||
| 10, 100, 1000 | IL-6, IL-8, TNF-α, IP-10, MIP-1β mRNA | Dose-dependent decrease | [2] | ||
| 16-HBE | CSE | Not specified | IL-8 mRNA (IL-1 stimulated) | Reduction | [7] |
| Not specified | IL-8 release (IL-1 stimulated) | Reduction | [7] | ||
| Not specified | TLR4 expression | Reduction | [7] |
Signaling Pathway: Inhibition of TNF-α Induced Inflammation
Carbocysteine effectively suppresses TNF-α-induced inflammation by inhibiting the phosphorylation of NF-κB p65 and ERK1/2 MAPK, which in turn prevents the nuclear translocation of p65 and subsequent transcription of pro-inflammatory genes.[6][8]
Experimental Protocol: Inhibition of TNF-α Induced IL-6/IL-8 Secretion in A549 Cells
This protocol details the steps to assess the anti-inflammatory effect of carbocysteine on A549 human alveolar epithelial cells stimulated with TNF-α.[6][8]
-
A549 cell line (ATCC® CCL-185™)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Recombinant Human TNF-α
-
This compound salt
-
Phosphate Buffered Saline (PBS)
-
Human IL-6 and IL-8 ELISA kits
-
Culture A549 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
Seed A549 cells into 24-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours in serum-free medium.
-
Pre-treatment: Treat cells with varying concentrations of carbocysteine (e.g., 10, 100, 1000 µmol/L) for 24 hours.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to the carbocysteine-containing wells and incubate for another 24 hours.
-
Include appropriate controls: vehicle control (PBS), TNF-α only, and carbocysteine only.
-
After incubation, collect the cell culture supernatants and store at -80°C for cytokine analysis.
-
Quantify the concentrations of IL-6 and IL-8 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Experimental Workflow: Cytokine Secretion Assay
Antioxidant Applications
Carbocysteine demonstrates significant antioxidant properties, protecting respiratory epithelial cells from oxidative stress-induced damage and apoptosis.[2][9]
Quantitative Data Summary: Antioxidant Effects
| Cell Line | Stimulus | Carbocysteine Conc. | Measured Endpoint | Result | Reference |
| Human Tracheal Epithelial Cells | H₂O₂ | Not specified | Apoptotic cells | Reduction | [1][9] |
| Not specified | Caspase-3 and -9 activation | Inhibition | [9] | ||
| Not specified | Akt phosphorylation | Activation | [9] | ||
| A549 | H₂O₂ | 10, 100, 1000 µmol/L | Cell viability (MTT assay) | Increase | [2] |
| 10, 100, 1000 µmol/L | LDH release | Decrease | [2] | ||
| 16-HBE | CSE | Not specified | Beta galactosidase staining (senescence) | Reduction | [10] |
| Not specified | SIRT1 and FoxO3 nuclear expression | Increase | [10] |
Signaling Pathway: Inhibition of Oxidant-Induced Apoptosis
Carbocysteine inhibits H₂O₂-induced apoptosis by activating the Akt signaling pathway, which in turn suppresses the activation of caspases 3 and 9.[9]
Experimental Protocol: Assessment of Antioxidant Activity against H₂O₂-induced Apoptosis
This protocol is designed to evaluate the protective effect of carbocysteine against hydrogen peroxide-induced apoptosis in human tracheal epithelial cells.[9]
-
Primary human tracheal epithelial cells or a suitable cell line
-
Appropriate cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
This compound salt
-
Cell Death Detection ELISA kit
-
Antibodies for Western blot: anti-caspase-3, anti-caspase-9, anti-Akt, anti-phospho-Akt
-
Culture human tracheal epithelial cells according to standard protocols.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for ELISA, 6-well plates for Western blot).
-
Treat cells with L-carbocysteine for a specified period (e.g., 24 hours).
-
Expose the cells to H₂O₂ at a pre-determined cytotoxic concentration for a defined time.
-
Include controls: untreated cells, H₂O₂ only, and carbocysteine only.
-
Lyse the cells and perform the ELISA according to the manufacturer's protocol to quantify histone-complexed DNA fragments (a hallmark of apoptosis).
-
Prepare protein lysates from the treated cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and phospho-Akt to assess the activation of apoptotic and survival pathways.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Mucin Regulation and Anti-viral Applications
Carbocysteine also modulates mucin gene expression and exhibits anti-viral properties, which are crucial for maintaining airway homeostasis and defending against respiratory pathogens.[10]
Quantitative Data Summary: Mucin and Anti-viral Effects
| Cell Line | Stimulus | Carbocysteine Conc. | Measured Endpoint | Result | Reference |
| NCI-H292 | Human Neutrophil Elastase (HNE) | Not specified | MUC5AC mRNA expression | Reduction | [10] |
| Not specified | MUC5AC protein secretion | Reduction | [10] | ||
| Human Tracheal Epithelial Cells | Rhinovirus 14 | Not specified | Viral titer | Reduction | |
| Not specified | ICAM-1 mRNA expression | Reduction | |||
| Not specified | IL-6 and IL-8 release | Reduction | |||
| Respiratory Syncytial Virus (RSV) | Not specified | Viral titer | Reduction | [6] | |
| Not specified | Pro-inflammatory cytokines (IL-1β, IL-6) | Reduction | [6] |
Experimental Protocol: Inhibition of Rhinovirus Infection
This protocol outlines a method to study the inhibitory effect of carbocysteine on rhinovirus infection in human tracheal epithelial cells.
-
Primary human tracheal epithelial cells
-
Rhinovirus (e.g., RV14)
-
This compound salt
-
Reagents for viral titration (e.g., plaque assay)
-
Reagents for RNA extraction and qRT-PCR (for viral RNA and ICAM-1)
-
Human IL-6 and IL-8 ELISA kits
-
Culture human tracheal epithelial cells to confluency.
-
Pre-treat the cells with carbocysteine for 24 hours.
-
Infect the cells with rhinovirus at a specific multiplicity of infection (MOI).
-
After an adsorption period (e.g., 1 hour), wash the cells and add fresh medium containing carbocysteine.
-
Incubate for a specified time (e.g., 48-72 hours).
-
Viral Titer: Collect the supernatant and determine the viral titer using a plaque assay or TCID₅₀ assay.
-
Viral RNA: Extract total RNA from the cells and quantify viral RNA levels using qRT-PCR.
-
ICAM-1 Expression: Measure ICAM-1 mRNA levels in cell lysates by qRT-PCR.
-
Cytokine Release: Measure IL-6 and IL-8 levels in the supernatant by ELISA.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the multifaceted effects of this compound on human respiratory epithelial cells. The data consistently demonstrate its potential to modulate key pathological processes in airway diseases, including inflammation, oxidative stress, mucus hypersecretion, and viral infections. These methodologies can be adapted and expanded upon to further elucidate the molecular mechanisms underlying the therapeutic benefits of carbocysteine and to explore its role in novel drug development strategies for respiratory medicine.
References
- 1. Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. l-carbocisteine inhibits respiratory syncytial virus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-soluble components in cigarette smoke induce mitochondrial production of reactive oxygen species in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocisteine protects against emphysema induced by cigarette smoke extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbocisteine inhibits rhinovirus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbocysteine counteracts the effects of cigarette smoke on cell growth and on the SIRT1/FoxO3 axis in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbocysteine Lysine in the Study of Viral-Induced Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091), a mucolytic agent, has demonstrated significant anti-inflammatory and antiviral properties, making it a molecule of interest in the study of viral-induced inflammation, particularly in the context of respiratory infections. This document provides detailed application notes and experimental protocols based on published research, offering a guide for utilizing carbocysteine lysine (B10760008) in laboratory settings to investigate its therapeutic potential. The information is intended to aid in the design of new experiments and to provide a framework for the development of novel antiviral strategies.
Carbocysteine's mechanism of action in viral infections is multifaceted. It has been shown to interfere with viral entry into host cells, modulate inflammatory signaling pathways, and reduce the production of pro-inflammatory cytokines.[1][2][3] These effects have been observed against a range of respiratory viruses, including influenza A virus (IAV), respiratory syncytial virus (RSV), and rhinovirus (RV).[1][2]
Data Presentation
The following tables summarize the quantitative effects of carbocysteine on various parameters in viral-induced inflammation models.
Table 1: Effect of Carbocysteine on Viral Titer and Replication
| Virus | Cell Type | Carbocysteine Concentration | Incubation Time | Effect on Viral Titer/RNA | Reference |
| Influenza A (H3N2) | Human Tracheal Epithelial Cells | 10 µM - 100 µM | Pre-treatment for 3 days | Concentration-dependent reduction in viral titer (TCID50 U/ml) and viral RNA. Maximum effect at 100 µM. | [4][5][6] |
| Rhinovirus 14 (RV14) | Human Tracheal Epithelial Cells | 0.01 µM - 30 µM | Pre-treatment | Reduction in supernatant virus titers and intracellular RV14 RNA. | [1] |
| Respiratory Syncytial Virus (RSV) | Human Tracheal Epithelial Cells | Not specified in snippets | Pre-treatment | Reduced viral titer in supernatant fluids and amount of RSV RNA. | [7][8] |
Table 2: Effect of Carbocysteine on Pro-inflammatory Cytokine Production
| Virus | Cell Type | Carbocysteine Concentration | Cytokine | Percent Reduction | Reference |
| Influenza A (H3N2) | Human Tracheal Epithelial Cells | 10 µM | IL-6 | Significant reduction | [4][6] |
| Rhinovirus 14 (RV14) | Human Tracheal Epithelial Cells | 10 µM | IL-6, IL-8 | Significant reduction | [1] |
| Respiratory Syncytial Virus (RSV) | Human Tracheal Epithelial Cells | Not specified in snippets | IL-1β, IL-6, IL-8 | Significant reduction in virus-induced secretion. Also reduced baseline production of these cytokines. | [1][2][8] |
| TNF-α stimulated | Human Alveolar Epithelial (A549) Cells | 10, 100, 1000 µmol/L | IL-6, IL-8 | Dose-dependent decrease in release and mRNA expression. | [9] |
Table 3: Effect of Carbocysteine on Viral Entry Mechanisms
| Virus | Cell Type | Carbocysteine Concentration | Target Molecule | Effect | Reference |
| Rhinovirus 14 (RV14) | Human Tracheal Epithelial Cells | 10 µM | ICAM-1 (receptor) | Reduced mRNA expression and soluble ICAM-1 concentration. | [1] |
| Influenza A (H3N2) | Human Tracheal Epithelial Cells | 10 µM | Sialic acid α2,6-linkage (receptor) | Reduced expression. | [2][4] |
| Respiratory Syncytial Virus (RSV) | Human Tracheal Epithelial Cells | Not specified in snippets | ICAM-1 (receptor) | Reduced expression. | [7][10] |
| Influenza A | Human Tracheal Epithelial Cells | Not specified in snippets | Acidic endosomes | Reduced number and fluorescence intensity, suggesting inhibition of viral RNA entry. | [2][4] |
Signaling Pathways and Mechanisms of Action
Carbocysteine exerts its anti-inflammatory and antiviral effects through the modulation of key signaling pathways.
Caption: Carbocysteine's multifaceted antiviral and anti-inflammatory mechanisms.
Experimental Protocols
The following are detailed protocols for in vitro studies of carbocysteine lysine on virally infected human airway epithelial cells.
Protocol 1: In Vitro Influenza A Virus (IAV) Infection of Human Tracheal Epithelial Cells and Treatment with this compound
Objective: To evaluate the effect of this compound on IAV replication and the subsequent inflammatory response in a primary cell culture model.
Materials:
-
Primary human tracheal epithelial cells
-
Cell culture medium (e.g., DMEM/F-12 supplemented with growth factors)
-
This compound salt
-
Influenza A virus stock (e.g., H3N2 subtype)
-
PBS (Phosphate Buffered Saline)
-
RNA extraction kit
-
qRT-PCR reagents (primers and probes for viral and cytokine genes)
-
ELISA kits for cytokine quantification (e.g., IL-6, IL-8)
-
TCID50 assay reagents (e.g., Madin-Darby Canine Kidney - MDCK cells)
Procedure:
-
Cell Culture and Pre-treatment:
-
Culture primary human tracheal epithelial cells in an appropriate medium until confluent.
-
Prepare stock solutions of this compound in sterile water or PBS.
-
Three days prior to infection, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (e.g., sterile water or PBS).
-
Incubate the cells at 37°C in a 5% CO2 incubator, replacing the medium with fresh carbocysteine-containing or vehicle medium daily.
-
-
Virus Infection:
-
On the day of infection, wash the cells twice with sterile PBS.
-
Infect the cells with IAV at a multiplicity of infection (MOI) of 0.1 in a small volume of serum-free medium.
-
Allow the virus to adsorb for 2 hours at 37°C.
-
After adsorption, remove the viral inoculum, wash the cells twice with PBS, and add fresh culture medium containing the respective concentrations of this compound or vehicle.
-
-
Sample Collection:
-
At various time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatants and cell lysates.
-
Store supernatants at -80°C for viral titer and cytokine analysis.
-
Lyse the cells directly in the culture plate for RNA extraction.
-
-
Analysis:
-
Viral Titer (TCID50 Assay): Determine the amount of infectious virus in the supernatants by performing a TCID50 assay on MDCK cells.
-
Viral RNA Quantification (qRT-PCR): Extract total RNA from the cell lysates and perform qRT-PCR to quantify the levels of a viral gene (e.g., M protein) and host housekeeping genes for normalization.
-
Cytokine Quantification (ELISA): Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the collected supernatants using specific ELISA kits.
-
Caption: Experimental workflow for studying carbocysteine's effect on IAV infection.
Protocol 2: Assessment of this compound's Effect on Rhinovirus-Induced ICAM-1 Expression
Objective: To determine if this compound can modulate the expression of the rhinovirus receptor, ICAM-1, on human epithelial cells.
Materials:
-
Human tracheal epithelial cells or A549 cells
-
Cell culture medium
-
This compound salt
-
Human Rhinovirus (e.g., RV14)
-
Reagents for immunofluorescence staining (primary anti-ICAM-1 antibody, fluorescently labeled secondary antibody)
-
Flow cytometer
-
RNA extraction kit and qRT-PCR reagents for ICAM-1 and housekeeping genes.
Procedure:
-
Cell Culture and Treatment:
-
Culture epithelial cells to near confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM) or vehicle for 24-72 hours.
-
-
Optional: Rhinovirus Infection:
-
For some experimental arms, infect the cells with RV14 for 24 hours after the carbocysteine pre-treatment to assess ICAM-1 expression in the context of infection.
-
-
Analysis of ICAM-1 Expression:
-
Quantitative RT-PCR:
-
Extract total RNA from the treated and control cells.
-
Perform qRT-PCR to measure the relative mRNA expression levels of ICAM-1, normalized to a housekeeping gene.
-
-
Flow Cytometry:
-
Detach the cells from the culture plate using a non-enzymatic cell dissociation solution.
-
Stain the cells with a primary antibody against ICAM-1, followed by a fluorescently labeled secondary antibody.
-
Analyze the cells using a flow cytometer to quantify the surface expression of ICAM-1.
-
-
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory effects of carbocisteine on type A seasonal influenza virus infection in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. l-carbocisteine inhibits respiratory syncytial virus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbocisteine inhibits rhinovirus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying the Effect of Carbocysteine Lysine on IL-8 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091), a mucoactive agent, and its lysine (B10760008) salt derivative, are recognized for their antioxidant and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for assaying the effect of carbocysteine lysine on the production of Interleukin-8 (IL-8), a key pro-inflammatory chemokine. The provided methodologies and data will be valuable for researchers investigating the anti-inflammatory mechanisms of carbocysteine and for professionals in drug development exploring its therapeutic potential.
Carbocysteine has been shown to effectively suppress the production of IL-8, a cytokine implicated in various inflammatory conditions, including chronic obstructive pulmonary disease (COPD).[4][5] This inhibitory effect is primarily mediated through the suppression of the NF-κB and ERK1/2 MAPK signaling pathways.[4][6]
Data Presentation
The following tables summarize the quantitative data on the effect of carbocysteine on IL-8 production in human alveolar epithelial cells (A549 cell line).
Table 1: Effect of Carbocysteine Pre-treatment on TNF-α-induced IL-8 Release in A549 Cells [4][5]
| Treatment Group | Carbocysteine Concentration (μmol/L) | IL-8 Concentration (pg/mL) | Percent Inhibition of IL-8 |
| Control (no TNF-α) | 0 | Baseline | N/A |
| TNF-α (10 ng/mL) | 0 | ~1200 | 0% |
| Carbocysteine + TNF-α | 10 | ~1000 | ~16.7% |
| Carbocysteine + TNF-α | 100 | ~800 | ~33.3% |
| Carbocysteine + TNF-α | 1000 | ~500 | ~58.3% |
Table 2: Effect of Carbocysteine Post-treatment on TNF-α-induced IL-8 Release in A549 Cells [4][5]
| Treatment Group | Carbocysteine Concentration (μmol/L) | IL-8 Concentration (pg/mL) | Percent Inhibition of IL-8 |
| TNF-α (10 ng/mL) | 0 | ~1200 | 0% |
| TNF-α + Carbocysteine | 10 | ~1100 | ~8.3% |
| TNF-α + Carbocysteine | 100 | ~900 | ~25% |
| TNF-α + Carbocysteine | 1000 | ~600 | ~50% |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Human lung adenocarcinoma cell line A549.
Culture Conditions:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Treatment Protocol:
-
Seed A549 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
For pre-treatment experiments, incubate the cells with varying concentrations of carbocysteine (10, 100, 1000 µmol/L) for 24 hours.[4][5] Subsequently, stimulate the cells with TNF-α (10 ng/mL) for another 24 hours.
-
For post-treatment experiments, first stimulate the cells with TNF-α (10 ng/mL) for 24 hours, then treat with varying concentrations of carbocysteine (10, 100, 1000 µmol/L) for an additional 24 hours.[4][5]
-
Collect the cell culture supernatants for IL-8 protein quantification by ELISA and harvest the cells for RNA extraction and subsequent qRT-PCR analysis.
Quantification of IL-8 Protein by ELISA
This protocol is a general guideline for a sandwich ELISA. Refer to the specific manufacturer's instructions for the ELISA kit being used.
Materials:
-
Human IL-8 ELISA kit (containing capture antibody, detection antibody, standard recombinant IL-8, streptavidin-HRP, and TMB substrate).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Stop solution (e.g., 2N H2SO4).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add 100 µL of diluted standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
-
Calculation: Calculate the IL-8 concentration in the samples by interpolating from the standard curve.
Quantification of IL-8 mRNA by qRT-PCR
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for human IL-8 and a reference gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from the harvested A549 cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for IL-8 or the reference gene, and qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Generate a melt curve at the end of the amplification to verify the specificity of the PCR product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for IL-8 and the reference gene in each sample.
-
Calculate the relative expression of IL-8 mRNA using the ΔΔCt method, normalizing to the reference gene and relative to the control group.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. file.elabscience.com [file.elabscience.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carbocysteine Lysine Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Carbocysteine (B602091) Lysine (B10760008) Salt Monohydrate (S-CMC-Lys) for in vitro assays. Find troubleshooting tips and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Carbocysteine Lysine Salt (S-CMC-Lys) in in vitro models?
A1: S-CMC-Lys is a mucoactive drug with a multi-faceted mechanism of action. In vitro, it primarily functions as a potent antioxidant and anti-inflammatory agent.[1][2][3][4][5] Its antioxidant properties stem from its ability to scavenge reactive oxygen species (ROS), particularly hypochlorous acid (HOCl) and hydroxyl radicals (OH•).[4][5] The anti-inflammatory effects are largely attributed to its ability to suppress key signaling pathways, such as NF-κB and ERK1/2 MAPK, which in turn reduces the production of pro-inflammatory cytokines like IL-6 and IL-8.[6][7][8] Additionally, S-CMC-Lys can modulate mucin production and viscosity.[9][10][11][12]
Q2: What is a good starting concentration range for S-CMC-Lys in a new in vitro assay?
A2: A good starting point for a new assay is to test a broad concentration range. Based on published studies, a range of 10 µM to 10 mM is recommended. For anti-inflammatory assays in cell lines like A549, concentrations between 10 µM and 1000 µM have been shown to be effective.[6] For antioxidant assays, concentrations can vary more widely, from as low as 0.16 mM in endothelial cells to as high as 30 mM in bronchoalveolar lavage fluid.[1][2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Is S-CMC-Lys cytotoxic at higher concentrations?
A3: While S-CMC-Lys is generally well-tolerated by cells in vitro, high concentrations may induce cytotoxicity. It is essential to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line and incubation time. This will help to ensure that the observed effects are due to the pharmacological activity of S-CMC-Lys and not a result of cell death.
Q4: How should I prepare and dissolve S-CMC-Lys for cell culture experiments?
A4: this compound salt has high water solubility.[13] For cell culture experiments, it is recommended to dissolve S-CMC-Lys in sterile, distilled water or directly in the cell culture medium to prepare a stock solution. The stock solution should be filter-sterilized through a 0.22 µm filter before being added to the cell cultures. It is advisable to prepare fresh stock solutions for each experiment to ensure potency and avoid degradation.
Q5: How long should I pre-incubate my cells with S-CMC-Lys before applying a stimulus?
A5: The pre-incubation time can vary depending on the specific assay and the intended effect. For studies investigating the anti-inflammatory effects of S-CMC-Lys on stimulus-induced cytokine production, a pre-incubation period of 24 hours has been shown to be effective.[6][7] For assays measuring the activation of specific signaling pathways, a shorter pre-incubation time may be sufficient. It is recommended to optimize the pre-incubation time for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of S-CMC-Lys | - Concentration is too low.- Incubation time is too short.- The chosen cell line or assay is not responsive to S-CMC-Lys.- Degradation of the S-CMC-Lys stock solution. | - Perform a dose-response experiment with a wider concentration range (e.g., 10 µM to 10 mM).- Increase the incubation time.- Verify the expression of the target pathway in your cell line.- Prepare a fresh stock solution of S-CMC-Lys. |
| High cell death or cytotoxicity | - The concentration of S-CMC-Lys is too high.- The compound has precipitated out of solution. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration.- Ensure complete dissolution of S-CMC-Lys in the medium and visually inspect for any precipitates before adding to cells. |
| Inconsistent or variable results | - Inconsistent dissolution of S-CMC-Lys.- Variability in cell seeding density.- Contamination of cell cultures. | - Ensure the S-CMC-Lys stock solution is homogenous before each use.- Maintain consistent cell seeding densities across all experiments.- Regularly check cell cultures for any signs of contamination. |
| Precipitation of S-CMC-Lys in culture medium | - The concentration exceeds the solubility limit in the specific medium.- Interaction with components in the serum or medium supplements. | - Prepare a fresh, lower concentration stock solution.- Test the solubility of S-CMC-Lys in your specific basal medium before adding serum and other supplements. |
Effective Concentrations of S-CMC-Lys in Various In Vitro Assays
| Assay Type | Cell/System Type | Effective Concentration Range | Reference(s) |
| Antioxidant Activity | Bronchoalveolar Lavages (BAL) | 1.5 - 30 mM | [1][2][3] |
| Human Serum | 1.5 - 2.5 mM | [1][2][3][14] | |
| Human Lung Endothelial Cells | 0.16 mM | [1][2][3] | |
| Anti-inflammatory Activity | A549 (Human Alveolar Epithelial Cells) | 10 - 1000 µM | [6][7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified, but in the same range as affecting OH• activity | [4][5] | |
| CFTR Channel Activation | Human Respiratory Epithelial Cells | 100 µM | [15][16] |
| Mucin Production Inhibition | NCI-H292 (Human Lung Mucoepidermoid Carcinoma) | Not specified, but effective in reducing HNE-induced MUC5AC | [9] |
Experimental Protocols
Protocol 1: Determination of Non-Toxic Concentration Range using MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of S-CMC-Lys in your complete cell culture medium. The concentration range should span from your lowest intended dose to a concentration significantly higher than your expected effective dose (e.g., 1 µM to 20 mM). Remove the old medium from the cells and add 100 µL of the S-CMC-Lys dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. The highest concentration that does not significantly reduce cell viability is considered the maximum non-toxic concentration.
Protocol 2: Assessment of Anti-inflammatory Activity by Measuring Cytokine Secretion (ELISA)
-
Cell Seeding: Seed cells (e.g., A549) in a 24-well plate at an appropriate density and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of S-CMC-Lys (determined from Protocol 1) for 24 hours.
-
Stimulation: After pre-treatment, add an inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells (except for the negative control) and incubate for a further 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., IL-6 or IL-8) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentration in each sample based on the standard curve. A reduction in cytokine levels in the S-CMC-Lys treated groups compared to the stimulus-only group indicates anti-inflammatory activity.
Visualizations
Caption: Experimental workflow for optimizing S-CMC-Lys concentration.
Caption: S-CMC-Lys inhibits TNF-α induced inflammatory signaling.
References
- 1. Antioxidant activity of this compound salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound salt monohydrate. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound salt monohydrate (SCMC-LYS) is a selective scavenger of reactive oxygen intermediates (ROIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbocysteine-lysine | High-Purity Research Compound [benchchem.com]
- 11. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 12. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (49673-81-6) for sale [vulcanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. S-carbocysteine-lysine salt monohydrate and cAMP cause non-additive activation of the cystic fibrosis transmembrane regulator channel in human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. S-CMC-Lys-dependent stimulation of electrogenic glutathione secretion by human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbocysteine Lysine Salt Animal Model Administration
Welcome to the technical support center for the administration of Carbocysteine (B602091) Lysine (B10760008) Salt in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Formulation & Solubility
-
Q: What is the recommended vehicle for administering carbocysteine lysine salt to animal models?
-
A: For oral administration (gavage), the preferred vehicle is an aqueous solution. Given that this compound salt is completely soluble in water, sterile water for injection or purified water is the primary choice.[1] Other suitable aqueous vehicles include normal saline or 0.5% w/v Carboxymethyl Cellulose (CMC).[2][3] The choice may depend on the specific requirements of the study protocol. For inhalation, the drug is typically dissolved in water for injection, with potential pH adjustment.[4]
-
-
Q: I am observing precipitation in my aqueous formulation. What could be the cause?
-
A: While this compound salt is highly water-soluble, precipitation could occur due to several factors:
-
Low Temperature: Ensure the solution is prepared and stored at room temperature.[1]
-
Incorrect pH: The pH of the dosing solution should be maintained between approximately 5 and 9 to ensure stability and tolerability.[4][5]
-
Incompatibility: The compound is incompatible with strong acids and strong bases.[1][6] Ensure that no such agents are present in your formulation.
-
-
-
Q: How stable is this compound salt in an aqueous solution?
2. Administration Routes & Dosage
-
Q: What are the common routes of administration for this compound salt in animal models?
-
Q: What are some typical dosages used in rodent models?
-
A: Dosages can vary significantly based on the animal model and the intended therapeutic effect. Published studies have used:
-
-
Q: What is the maximum recommended volume for oral gavage in mice and rats?
-
A: To avoid adverse effects, it is crucial to adhere to established volume limits for oral gavage. A general guideline is to not exceed 10 mL/kg for rats and mice.[2] For certain studies, volumes up to 20 mL/kg have been used, but this may require specific justification and pilot studies to ensure animal welfare.[9]
-
3. Safety & Adverse Effects
-
Q: Is this compound salt toxic to animals at therapeutic doses?
-
Q: What are the potential adverse effects to monitor in animals during administration?
-
A: While systemic toxicity is low, potential side effects, particularly with oral administration, could mirror those seen in humans, which are primarily gastrointestinal (e.g., diarrhea, nausea).[10][11] Monitor animals for:
-
Changes in fecal consistency or output.
-
Signs of gastrointestinal discomfort (e.g., abdominal stretching).
-
Changes in food and water consumption.
-
General signs of distress or changes in activity.
-
-
Improper gavage technique can cause esophageal or gastric injury, so ensure personnel are well-trained.[12]
-
Data Presentation: Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Salt
| Property | Value | Reference(s) |
| Water Solubility | Completely soluble | [1] |
| LogP | -3.2 to -3.3 | [13] |
| pKa (Strongest Acidic) | 1.84 | [13] |
| pKa (Strongest Basic) | 9.14 | [13] |
| Incompatible Materials | Strong acids, Strong bases | [1][6] |
Table 2: Acute Toxicity (LD50) of S-Carboxymethyl-L-cysteine (Active Moiety)
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rat | Oral | ≈ 15,000 | [1][6] |
| Rat | Intraperitoneal | ≈ 7,800 | [1] |
| Rat | Subcutaneous | ≈ 10,600 | [1] |
| Mouse | Oral | ≈ 8,400 | [1] |
| Mouse | Intraperitoneal | ≈ 5,000 | [1] |
Experimental Protocols
1. Protocol for Oral Administration (Gavage) in Rats
This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) regulations.
-
1. Preparation of Dosing Solution:
-
Calculate the required amount of this compound salt based on the desired dose (e.g., 300 mg/kg) and the body weight of the animals.
-
Weigh the compound accurately.
-
Dissolve the compound in a suitable vehicle (e.g., sterile water for injection) to the final desired concentration. Ensure the volume for administration does not exceed 10 mL/kg.
-
Prepare the solution fresh on the day of dosing.
-
-
2. Animal Handling and Gavage Procedure:
-
Gently restrain the rat. Ensure the head and body are held in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the rat to determine the correct insertion length (from the tip of the nose to the last rib).
-
Gently insert the ball-tipped gavage needle into the esophagus. Do not force the needle.
-
Once the needle is in place, slowly administer the dosing solution.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
2. Protocol for Aerosol Administration in Guinea Pigs
This protocol is based on a published study and serves as a starting point.[7] Optimization may be required.
-
1. Preparation of Aerosol Solution:
-
2. Aerosol Generation and Exposure:
-
Place the animal in a whole-body exposure chamber or use a nose-only exposure system.
-
Use an ultrasonic or jet nebulizer to generate the aerosol from the prepared solution.
-
Administer the aerosol for a predetermined duration, ensuring adequate ventilation and monitoring of the animal's respiratory rate and pattern.
-
The specific duration and frequency of exposure will need to be determined based on the study objectives.
-
Visualizations
Caption: Workflow for oral gavage administration.
Caption: Carbocysteine inhibits NF-κB and ERK1/2 pathways.
References
- 1. moehs.com [moehs.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3708153A1 - Solution preparation for aerosol inhalation of carbocisteine, and preparation method therefor - Google Patents [patents.google.com]
- 5. gadconsulting.com [gadconsulting.com]
- 6. moehs.com [moehs.com]
- 7. Effectiveness of this compound salt monohydrate on models of airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on the effect of oral administration of carbocysteine on ventilatory parameters in the SO2 inhalation model of bronchitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the side effects of Carbocysteine? [synapse.patsnap.com]
- 11. Side effects of carbocisteine - NHS [nhs.uk]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (49673-81-6) for sale [vulcanchem.com]
Improving solubility of carbocysteine lysine for lab use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory use of carbocysteine (B602091) lysine (B10760008) salt. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in improving and maintaining the solubility of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is carbocysteine lysine salt and what are its key physicochemical properties?
A1: this compound salt is a dipeptide that combines carbocysteine with lysine, significantly improving the solubility of carbocysteine, which is otherwise poorly soluble in water.[1] This salt is a white, crystalline powder known for its high water solubility and hydrophilic nature.[1][2]
Data Presentation: Physicochemical Properties of this compound Salt
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃N₃O₆S | Vulcanchem |
| Molecular Weight | 325.38 g/mol | Vulcanchem |
| Water Solubility | ~21.6 mg/mL | Vulcanchem |
| LogP | -3.2 to -3.3 | Vulcanchem |
| pKa (Strongest Acidic) | 1.84 | Vulcanchem |
| pKa (Strongest Basic) | 9.14 | Vulcanchem |
| Appearance | White crystalline powder | Moehs Ibérica |
| Solubility in Ethanol (B145695) | Practically insoluble | Moehs Ibérica |
Q2: What is the primary mechanism of action of this compound salt in a laboratory setting?
A2: this compound salt primarily acts as a mucoactive agent with potent anti-inflammatory and antioxidant properties. Its mechanisms of action are a key area of investigation in cellular and molecular biology research.
-
Anti-inflammatory Effects: It has been shown to suppress inflammatory responses by inhibiting the NF-κB and ERK1/2 MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-8.
-
Antioxidant Effects: The compound is an effective scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[3][4][5] This antioxidant activity is attributed to its thioether group.[3][4]
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of this compound Salt (100 mM)
This protocol provides a method for preparing a sterile, concentrated stock solution of this compound salt suitable for use in cell culture and other in vitro assays.
Materials:
-
This compound salt powder
-
Sterile, nuclease-free water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10-50 mL)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass: To prepare a 100 mM stock solution, calculate the mass of this compound salt needed. The molecular weight is 325.38 g/mol . For 50 mL of a 100 mM solution, you will need:
-
0.1 mol/L * 0.050 L * 325.38 g/mol = 1.6269 g
-
-
Dissolution: Aseptically weigh 1.6269 g of this compound salt powder and transfer it to the sterile 50 mL conical tube. Add approximately 40 mL of sterile, nuclease-free water.
-
Mixing: Cap the tube tightly and vortex or invert gently until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Once fully dissolved, add sterile, nuclease-free water to bring the final volume to 50 mL.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes for aliquoting.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 500 µL or 1 mL) in sterile microcentrifuge tubes. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage (up to 6 months). For short-term use, aliquots can be stored at 4°C for up to one week.
Experimental Workflow: Preparation of this compound Stock Solution
Caption: Workflow for preparing a sterile stock solution of this compound salt.
Troubleshooting Guides
Issue: Precipitation of this compound Salt in Solution
Q: I observed precipitation after dissolving this compound salt in water or buffer. What could be the cause and how can I resolve it?
A: While this compound salt is highly soluble in water, precipitation can occur under certain conditions. Here are potential causes and solutions:
| Potential Cause | Recommended Solution |
| Incorrect Solvent | Ensure you are using a high-purity, sterile aqueous solvent such as nuclease-free water or phosphate-buffered saline (PBS). This compound salt is practically insoluble in ethanol and other organic solvents.[6] |
| pH of the Solution | The stability of carbocysteine can be pH-dependent. Although the lysine salt improves solubility across a wider pH range, extreme pH values could lead to precipitation. Prepare your solutions in buffers with a pH close to physiological range (pH 7.0-7.4) for cell culture applications. |
| High Concentration | While the solubility is high (~21.6 mg/mL), preparing solutions at concentrations approaching this limit at room temperature may lead to precipitation if the temperature fluctuates. If you require a very high concentration, consider gently warming the solution during preparation. |
| Contamination | Microbial contamination can alter the pH and composition of your solution, leading to precipitation. Always use sterile techniques and reagents. |
Q: My this compound salt precipitates when I add it to my cell culture medium. How can I prevent this?
A: This is a common issue when adding a concentrated stock solution to a complex mixture like cell culture medium.
| Potential Cause | Recommended Solution |
| "Solvent Shock" | Rapidly adding a concentrated stock to the medium can cause localized high concentrations, leading to precipitation. Add the stock solution dropwise to the medium while gently swirling. |
| Interaction with Media Components | Cell culture media are complex mixtures of salts, amino acids, and proteins (in serum-containing media) that can interact with the compound. Try pre-warming the media to 37°C before adding the stock solution. |
| Final Concentration Too High | The final working concentration in your experiment may exceed the solubility limit in the specific medium you are using. Perform a solubility test by preparing serial dilutions of your compound in the medium to determine the maximum soluble concentration under your experimental conditions. |
| Temperature Fluctuations | Moving media between cold storage and a 37°C incubator can affect solubility. Allow your media to equilibrate to the incubator temperature before adding the this compound salt. |
Signaling Pathway Diagrams
Anti-Inflammatory Signaling Pathway of this compound
Carbocysteine has been shown to inhibit the pro-inflammatory signaling induced by stimuli like TNF-α. It achieves this by suppressing the phosphorylation of key proteins in the NF-κB and ERK1/2 MAPK pathways.
Caption: this compound's inhibition of the NF-κB and ERK1/2 MAPK pathways.
Antioxidant Mechanism: ROS Scavenging
This compound salt acts as a direct scavenger of harmful reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which can cause cellular damage.
Caption: Direct scavenging of hydroxyl radicals by this compound.
References
- 1. This compound (49673-81-6) for sale [vulcanchem.com]
- 2. High Solubility this compound API Powder - Affordable Price, CAS No: 49673-81-6 [suhaniagroindustries.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. moehs.com [moehs.com]
Technical Support Center: Carbocysteine Lysine Salt in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbocysteine (B602091) lysine (B10760008) salt. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of carbocysteine lysine salt in research models?
A1: this compound salt generally exhibits a very low toxicity profile in research models.[1][2] It is not classified for acute oral, dermal, or inhalation toxicity.[3] In animal studies, particularly in rodents, no significant toxicity has been reported even with prolonged use.[1][2]
Q2: Are there any known adverse effects of this compound salt in animal models?
A2: The available literature consistently points to a high safety profile for this compound salt in animal models. Studies in rats and guinea pigs have primarily focused on its therapeutic effects, such as reducing airway inflammation and hyperresponsiveness, without reporting significant adverse effects.[4][5][6][7] At high doses, as with many substances administered via oral gavage, the primary risks are associated with the procedure itself rather than the compound's intrinsic toxicity.[8][9][10][11]
Q3: Can the mucoactive properties of this compound salt interfere with in vitro assays?
A3: Yes, the mucoactive nature of carbocysteine could potentially interfere with certain in vitro assays.[12][13] For example, in cell-based assays, high concentrations of carbocysteine might alter the viscosity of the culture medium.[14][15][16] This could affect cell morphology, proliferation, and the diffusion of nutrients and other test substances.[15] It is crucial to include appropriate vehicle controls to account for any viscosity-related effects.
Q4: How might the antioxidant properties of this compound salt affect experimental results?
A4: The antioxidant and free-radical scavenging properties of this compound salt can influence the results of assays that involve reactive oxygen species (ROS).[17] In studies where oxidative stress is an endpoint, carbocysteine can show a protective effect.[18] Researchers should be aware of this inherent activity when interpreting data from assays that use redox-based indicators or measure oxidative stress.
Troubleshooting Guides
In Vivo Studies (Rodents)
Issue: Inconsistent results or unexpected animal mortality during oral gavage administration.
| Potential Cause | Troubleshooting Steps |
| Improper Gavage Technique | Ensure personnel are thoroughly trained in oral gavage techniques for the specific rodent species.[8][9][10][11] Use appropriately sized and shaped gavage needles to prevent esophageal or stomach perforation.[8][10] Administer the substance slowly to avoid reflux and aspiration.[8] |
| Formulation Issues | This compound salt is highly water-soluble.[3][19][20] Ensure the test article is completely dissolved and the formulation is stable.[21] Prepare fresh solutions as needed and consider the potential for degradation into products like 5-oxo-thiomorpholine-3-carboxylic acid under certain pH and temperature conditions.[21] |
| High Viscosity of Formulation | At high concentrations, the formulation's viscosity may increase. This can make accurate dosing difficult and increase the risk of administration errors. If high viscosity is suspected, consider preparing a more dilute solution and adjusting the dosing volume accordingly, staying within recommended volume limits for the animal. |
| Gavage-Related Reflux | Viscous compounds can sometimes induce regurgitation and aspiration in rats.[22] Observe animals for signs of respiratory distress (e.g., labored breathing, salivation) after dosing.[9][22] If reflux is suspected, reduce the concentration and/or volume of the administered dose. |
Issue: No observable effect in models of airway inflammation.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing | Review the literature for effective dose ranges in the specific model. Doses of 100-300 mg/kg have been shown to be effective in rat models of airway inflammation.[4] Ensure accurate calculation of doses based on the most recent animal body weights. |
| Timing of Administration | The timing of carbocysteine administration relative to the inflammatory insult is critical. Evaluate the experimental design to ensure the treatment window is appropriate for the expected mechanism of action. |
| Model Variability | Animal models of airway inflammation can have inherent variability. Ensure a sufficient number of animals per group to achieve statistical power. Monitor and control for environmental factors that could influence the inflammatory response. |
In Vitro Studies
Issue: High variability or unexpected results in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Alteration of Media Viscosity | High concentrations of carbocysteine may increase the viscosity of the cell culture medium.[14][15][16] This can affect cell growth and morphology.[15] Use the lowest effective concentration and always include a vehicle control with a comparable viscosity. |
| Interference with Assay Reagents | The antioxidant properties of carbocysteine may interfere with assays that use redox indicators (e.g., resazurin-based viability assays).[23] Consider using an alternative assay that measures a different cellular parameter (e.g., ATP content or protease activity). The thiol group in carbocysteine could also potentially interact with certain assay components. |
| Compound Instability in Culture Media | Assess the stability of this compound salt in your specific cell culture medium over the duration of the experiment. Degradation could lead to a loss of activity or the formation of confounding byproducts.[21] |
| Contamination of Stock Solutions | Ensure stock solutions are sterile and properly stored to prevent microbial growth, which can confound cytotoxicity and proliferation assays. |
Quantitative Data Summary
Acute Toxicity Data for this compound Salt
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | ≈ 15,000 mg/kg | [3][19] |
| Rat | Intraperitoneal | ≈ 7,800 mg/kg | [3][19] |
Experimental Protocols
Acute Oral Toxicity Study (Based on OECD Guideline 423)
This protocol is a summary and should be adapted based on specific institutional and regulatory requirements.
-
Animals: Use a single sex (typically female) of a standard laboratory rodent strain (e.g., Wistar rat).
-
Housing: House animals in appropriate cages with controlled temperature, humidity, and light-dark cycle. Provide free access to standard laboratory diet and water, except for a brief fasting period before dosing.
-
Dose Preparation: Prepare the test substance (this compound salt) in a suitable vehicle (e.g., distilled water). The concentration should be adjusted to deliver the desired dose in a volume that does not exceed 10 mL/kg body weight.
-
Procedure:
-
Fast animals overnight (with access to water) before dosing.
-
Administer a single oral dose of the test substance using a gavage needle.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.
-
The test is performed in a stepwise manner, using 3 animals per step. The outcome of each step (mortality or survival) determines the next dose level.
-
-
Observations:
-
Observe animals closely for the first few hours after dosing and then at least once daily for 14 days.
-
Record all clinical signs of toxicity, including changes in behavior, breathing, and autonomic signs.
-
Record body weights at regular intervals.
-
At the end of the observation period, euthanize all surviving animals.
-
-
Pathology: Perform a gross necropsy on all animals (those that die during the study and those euthanized at the end). If abnormalities are observed, tissues should be collected for histopathological examination.
Carrageenan-Induced Pleurisy in Rats
This model is used to assess the anti-inflammatory activity of a compound.
-
Animals: Use male Wistar rats (or another appropriate strain).
-
Procedure:
-
Anesthetize the animals.
-
Inject a solution of carrageenan (e.g., 1% in sterile saline) into the pleural cavity.
-
Administer this compound salt (e.g., 100-300 mg/kg) orally at a specified time before or after the carrageenan injection.
-
A control group should receive the vehicle only.
-
-
Sample Collection: At a predetermined time point (e.g., 4 hours after carrageenan injection), euthanize the animals and collect the pleural exudate.
-
Analysis:
-
Measure the volume of the pleural exudate.
-
Determine the total and differential leukocyte counts in the exudate.
-
The pleural exudate can also be analyzed for inflammatory mediators (e.g., cytokines, prostaglandins).
-
Visualizations
Caption: Workflow for an acute oral toxicity study in rodents.
Caption: Anti-inflammatory and antioxidant mechanisms of carbocysteine.
Caption: Troubleshooting logic for unexpected in vivo results.
References
- 1. Carbocysteine: clinical experience and new perspectives in the treatment of chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. moehs.com [moehs.com]
- 4. Effectiveness of this compound salt monohydrate on models of airway inflammation and hyperresponsiveness [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats]. | Semantic Scholar [semanticscholar.org]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. An in vitro comparison of the mucoactive properties of guaifenesin, iodinated glycerol, surfactant, and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mucoactive agents for airway mucus hypersecretory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.rheosense.com [blog.rheosense.com]
- 15. researchgate.net [researchgate.net]
- 16. Factors affecting decreasing viscosity of the culture medium during the stationary growth phase of exopolysaccharide-producing Lactobacillus fermentum MTCC 25067 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. europeanreview.org [europeanreview.org]
- 19. moehs.com [moehs.com]
- 20. This compound (49673-81-6) for sale [vulcanchem.com]
- 21. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability of carbocysteine lysine in different experimental buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of carbocysteine (B602091) lysine (B10760008) salt in various experimental buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of carbocysteine lysine in aqueous solutions?
A1: The stability of carbocysteine is primarily influenced by pH and temperature.[1][2] Exposure to strong oxidizing agents will also lead to degradation.[3] While light exposure has been shown to have a minimal effect on the stability of the parent carbocysteine molecule, it is still recommended to protect solutions from light as a general precaution.[1][2]
Q2: In what pH range is this compound most stable?
A2: Based on forced degradation studies of carbocysteine, the molecule is more susceptible to degradation at both acidic and alkaline pH values. Degradation has been observed to increase at pH values above 7.[2] For example, one study on carbocysteine syrup formulations tested stability at pH 5.0, 6.5, and 8.0, and found that formulations at pH 5.0 with certain additives showed significant degradation.[4] Another study identified a thermal degradation product in the pH range of 5.0-7.0.[3] Generally, a neutral to slightly acidic pH is recommended for optimal stability, but this should be empirically verified for your specific buffer system and experimental conditions.
Q3: What are the known degradation products of carbocysteine?
A3: Two primary degradation products have been identified in forced degradation studies[3]:
-
5-oxo-thiomorpholine-3-carboxylic acid: This lactam of carbocysteine is formed under thermal stress (60°C and 80°C) in the pH range of 5.0-7.0.
-
S-carboxymethyl-L-cysteine-(R/S)-sulphoxide: This sulphoxide is generated under moderately strong oxidizing conditions, such as exposure to 0.5% hydrogen peroxide.
Q4: Are there any known incompatibilities with common buffer components?
A4: While specific studies on a wide range of buffers are limited, caution should be exercised when using buffers containing components that can promote oxidation. For instance, the presence of metal ions can catalyze oxidation, so using a chelating agent like EDTA may be beneficial.[4] One study indicated that the combination of sodium metabisulfite (B1197395) (an antioxidant) at an acidic pH of 5.0 resulted in increased degradation of carbocysteine.[4] It is crucial to evaluate the compatibility of this compound with all excipients in the final formulation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency in prepared solution | pH-mediated hydrolysis or thermal degradation. | Prepare fresh solutions for each experiment. Store stock solutions at 2-8°C and protect from light. Validate the optimal pH for your experimental setup, starting with a slightly acidic to neutral pH range. |
| Unexpected peaks in chromatography | Degradation of this compound. | Characterize the degradation products. The presence of a sulphoxide may indicate oxidative stress, while a lactam suggests thermal degradation.[3] Implement measures to mitigate these conditions (e.g., use of antioxidants, stricter temperature control). |
| Variability between experimental repeats | Inconsistent solution preparation or storage. Buffer incompatibility. | Standardize the protocol for solution preparation, including the source of water and the age of the buffer. Test for compatibility with your specific buffer system by running a small-scale stability study. |
Data Summary
The following table summarizes findings from stability studies on carbocysteine. Note that this data is for the parent molecule and should be used as a guide for experiments with the lysine salt.
| Parameter | Condition | Observation | Reference |
| pH | pH 5.0, 6.5, 8.0 | Formulations with metabisulfite at pH 5.0 showed the greatest degradation. pH remained relatively stable during the study. | [4] |
| pH | pH 7 to 12 | Concentration of carbocysteine decreased rapidly as pH increased from 7 to 12. Stability was greater at pH values below 7. | [2] |
| Temperature | 40, 50, 60, 70°C | Degradation increased with temperature, as expected from Arrhenius kinetics. | [4] |
| Temperature | 60°C and 80°C (at pH 5.0-7.0) | Formation of 5-oxo-thiomorpholine-3-carboxylic acid (lactam) was detected. | [3] |
| Oxidation | 3% H₂O₂ | Fall in drug content observed. | [4] |
| Oxidation | 0.5% H₂O₂ | Formation of S-carboxymethyl-L-cysteine-(R/S)-sulphoxide was detected. | [3] |
| Light | Not specified | Carbocysteine levels remained stable in the presence of light. | [1][2] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in a Novel Buffer
This protocol outlines a general method to assess the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound salt in the chosen experimental buffer to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
Dilute the stock solution with the same buffer to a final working concentration suitable for your assay (e.g., 100 µg/mL).
-
Divide the working solution into multiple aliquots for testing under different conditions (e.g., different temperatures, time points).
-
-
Stability Study Conditions:
-
Time Points: Analyze samples at initial time (T=0) and at subsequent time points (e.g., 1, 4, 8, 24, 48 hours).
-
Temperature: Store aliquots at the intended experimental temperature, as well as under accelerated degradation conditions (e.g., 40°C or 50°C) and refrigerated conditions (2-8°C).
-
Controls: Use a freshly prepared solution at each time point as a control.
-
-
HPLC Analysis:
-
Method: A stability-indicating HPLC method is required. A reversed-phase C18 column is often suitable.
-
Mobile Phase: An example mobile phase could be a mixture of a phosphate (B84403) buffer (e.g., 200mM phosphate solution at pH 4.0) and an organic solvent like acetonitrile (B52724) (e.g., 50:50 v/v).[3]
-
Detection: Use a UV detector at a wavelength of approximately 205-217 nm.[1][3]
-
Quantification: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample. The appearance of new peaks should be noted as potential degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the rate of degradation and the time at which a significant loss of the active ingredient occurs (e.g., 10%).
-
Visualizations
Caption: Degradation pathway of carbocysteine under stress conditions.
Caption: Workflow for assessing this compound stability.
References
- 1. Influence of Some Physico-Chemical Exposure Factors on the Carbocysteine Content of an Opened Pharmaceutical Product [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in carbocysteine lysine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbocysteine (B602091) lysine (B10760008) salt. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between carbocysteine and carbocysteine lysine salt? How does this affect my experiments?
A1: The primary difference is solubility. Carbocysteine (the free acid form) is practically insoluble in water, which can lead to inconsistent results in aqueous-based assays and cell culture media.[1][2] this compound salt, on the other hand, is highly soluble in water.[3] For consistent and reproducible results in in vitro studies, it is highly recommended to use the lysine salt form to ensure complete dissolution and accurate dosing. If you are using the free acid form, ensure your dissolution method is validated and consistently applied.
Q2: What are the recommended storage and handling conditions for this compound salt?
A2: this compound salt should be stored at room temperature in a well-ventilated place, away from direct sunlight and heat sources. It is important to keep the container tightly closed when not in use. The compound is incompatible with strong acids and bases.
Q3: At what concentrations should I be seeing an effect in my in vitro experiments?
A3: The effective concentration of carbocysteine can vary depending on the cell line and the specific endpoint being measured. However, for studies on inflammatory responses in human alveolar epithelial cells (A549), concentrations in the range of 10, 100, and 1000 μmol/L have been shown to dose-dependently suppress TNF-α-induced inflammation.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound salt affect cell viability?
A4: At therapeutic concentrations, carbocysteine has been shown to be safe and well-tolerated. In vitro studies using A549 cells have shown that carbocysteine can actually increase cell viability in the presence of an inflammatory stimulus like H2O2.[6] However, as with any compound, it is crucial to perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) at the concentrations you plan to use in your experiments to rule out any potential cytotoxic effects that could confound your results. Be aware that some viability assays themselves can interfere with cellular metabolism.[7]
Troubleshooting Guides
Inconsistent Anti-Inflammatory Effects
Problem: I am not seeing a consistent reduction in inflammatory markers (e.g., IL-6, IL-8) after treating my cells with this compound salt.
| Possible Cause | Troubleshooting Action |
| Compound Solubility/Stability | Ensure complete dissolution of the this compound salt in your vehicle (e.g., cell culture medium) before adding it to the cells. Prepare fresh solutions for each experiment, as the stability of carbocysteine in solution can be affected by pH and temperature.[1] |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered responses to stimuli. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Stimulation Agent | The concentration and timing of the inflammatory stimulus (e.g., TNF-α, LPS, H2O2) are critical. Optimize the concentration and duration of stimulation to achieve a robust but not overwhelming inflammatory response. |
| Timing of Treatment | Studies have shown that carbocysteine can be effective when administered both before and after the inflammatory stimulus.[4][5] Test different pre-treatment and co-treatment timings to find the optimal window for your experimental model. |
| Assay Variability | Ensure your ELISA or qRT-PCR assays are properly validated. Use appropriate controls and run samples in triplicate to minimize intra-assay variability. |
Variable MUC5AC Expression Results
Problem: My results for MUC5AC protein or mRNA expression are not consistent between experiments.
| Possible Cause | Troubleshooting Action |
| Complex Regulation of MUC5AC | MUC5AC expression is regulated by a complex network of signaling pathways, including NF-κB and MAPK.[8][9] Small variations in cell culture conditions can lead to changes in the basal expression of MUC5AC. Maintain consistent cell density, media conditions, and stimulation protocols. |
| Issues with MUC5AC Quantification | MUC5AC is a large, heavily glycosylated protein, which can pose challenges for Western blotting and ELISA. For Western blotting, ensure complete protein transfer by using appropriate gel percentages and transfer times. For ELISA, use a validated antibody pair and ensure proper sample dilution.[10] |
| Cell Line Differences | Different respiratory cell lines (e.g., A549, NCI-H292) may have different basal levels of MUC5AC expression and may respond differently to stimuli. Be consistent with the cell line you are using. |
| Sample Handling | Ensure consistent sample collection and processing. For protein analysis, use lysis buffers containing protease inhibitors. For RNA analysis, use an appropriate RNA stabilization solution. |
Quantitative Data Summary
Table 1: Effect of Carbocysteine on COPD Exacerbations (Meta-Analysis)
| Outcome | Carbocysteine Group | Placebo Group | Effect Size (95% CI) | Reference |
| Rate of Total Exacerbations | - | - | -0.43 (-0.57, -0.29) | [11][12][13][14] |
| Patients with at least one exacerbation | - | - | 0.86 (0.78, 0.95) | [11][12][13][14] |
| Quality of Life (SGRQ Score) | - | - | -6.29 (-9.30, -3.27) | [11][12][13][14] |
Table 2: In Vitro Anti-Inflammatory Effects of Carbocysteine on A549 Cells
| Stimulant | Measured Cytokine | Carbocysteine Concentration (µmol/L) | % Reduction in Cytokine Release (approx.) | Reference |
| TNF-α (10 ng/mL) | IL-6 | 1000 | Dose-dependent reduction | [4][5] |
| TNF-α (10 ng/mL) | IL-8 | 1000 | Dose-dependent reduction | [4][5] |
| H2O2 | IL-6 | Dose-dependent | Decrease in supernatant levels | [6] |
| H2O2 | IL-8 | Dose-dependent | Decrease in supernatant levels | [6] |
Experimental Protocols
Protocol: In Vitro Assessment of Anti-Inflammatory Effects of this compound Salt in A549 Cells
-
Cell Culture: Culture A549 human alveolar epithelial cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer at the time of the experiment.
-
Treatment:
-
Prepare stock solutions of this compound salt in sterile, serum-free media.
-
When cells are confluent, replace the growth media with serum-free media for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound salt (e.g., 10, 100, 1000 µmol/L) for 24 hours.
-
-
Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., 10 ng/mL TNF-α) to the wells containing this compound salt and incubate for a further 24 hours.
-
Sample Collection:
-
Collect the cell culture supernatants and store at -80°C for cytokine analysis (ELISA).
-
Lyse the cells to extract RNA for qRT-PCR analysis or protein for Western blot analysis.
-
-
Analysis:
-
Quantify the levels of inflammatory cytokines (e.g., IL-6, IL-8) in the supernatants using a commercial ELISA kit.
-
Analyze the gene expression of inflammatory markers using qRT-PCR.
-
Analyze the activation of signaling pathways (e.g., NF-κB, ERK1/2) using Western blotting for phosphorylated and total protein levels.
-
Visualizations
Caption: this compound's Anti-inflammatory Signaling Pathway.
Caption: In Vitro Anti-Inflammatory Experiment Workflow.
References
- 1. Influence of Some Physico-Chemical Exposure Factors on the Carbocysteine Content of an Opened Pharmaceutical Product [scirp.org]
- 2. CN104511025B - Carbocisteine oral administration solution and preparation method thereof - Google Patents [patents.google.com]
- 3. moehs.com [moehs.com]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-… [ouci.dntb.gov.ua]
- 6. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genes associated with MUC5AC expression in small airway epithelium of human smokers and non-smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Effect of carbocisteine on patients with COPD: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 13. Effect of carbocisteine on patients with COPD: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Mitigating off-target effects of carbocysteine lysine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbocysteine (B602091) lysine (B10760008). The information is designed to help mitigate potential off-target effects and experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of action of carbocysteine lysine?
This compound is primarily known for its mucolytic and antioxidant properties. Its mechanisms include:
-
Mucolytic Action: It reduces mucus viscosity by restoring the balance of sialomucins and fucomucins.[1][2]
-
Antioxidant Activity: It directly scavenges reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and hydroxyl radicals (OH•).[3][4]
-
Anti-inflammatory Effects: It can suppress inflammatory pathways, including the NF-κB and ERK1/2 MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like IL-6 and IL-8.[5][6][7][8]
Q2: What are the potential off-target effects or experimental interferences I should be aware of when using this compound?
The most significant potential for experimental interference arises from its strong antioxidant and reducing properties. As a thiol-containing compound, carbocysteine can directly interact with certain assay reagents.[1] Key considerations include:
-
Interference with Redox-Sensitive Assays: Carbocysteine can directly reduce tetrazolium salts, such as MTT, leading to a false-positive signal for cell viability.[1][3][9]
-
Fluorescence Quenching: In some fluorescence-based assays, carbocysteine may cause quenching of the fluorescent signal.[10][11]
-
Chelation of Metal Ions: Thiol groups can chelate metal ions, which could interfere with assays that are dependent on specific metal cofactors.
Q3: How can I be sure the effects I'm observing are specific to my target and not an experimental artifact?
To ensure the specificity of your results, it is crucial to include proper controls and consider orthogonal assays.
-
Use of Negative Controls: Include a structurally similar but inactive compound as a negative control to demonstrate that the observed effects are not due to non-specific interactions.
-
Cell-Free Controls: To test for direct interference with assay reagents, run the assay in a cell-free system with this compound and the assay components.[3]
-
Orthogonal Assays: Confirm your findings using an alternative assay that relies on a different detection principle. For example, if you observe an effect in an MTT assay, validate it with a method that measures cell number directly, such as crystal violet staining or a cell counter.
-
Target Engagement Assays: If you are studying a specific protein target, use a target engagement assay (e.g., cellular thermal shift assay) to confirm that this compound is binding to your intended target in cells.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
Potential Cause: Carbocysteine, as a thiol-containing antioxidant, can directly reduce the MTT reagent to formazan, leading to an artificially high signal that does not correlate with cell viability.[1][3][9]
Troubleshooting Steps:
-
Run a Cell-Free Control: Incubate this compound with your assay medium and the MTT reagent in the absence of cells. If you observe a color change, this indicates direct reduction of the reagent.[3]
-
Wash Cells Before Adding Reagent: After treating your cells with this compound, wash the cells with PBS to remove any remaining compound before adding the MTT reagent. This can significantly reduce direct reduction of the dye.[3]
-
Use an Alternative Viability Assay: Employ an assay that is not based on redox chemistry. Good alternatives include:
-
Crystal Violet Staining: Measures cell number by staining the DNA of adherent cells.
-
LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells. However, be aware that some compounds can also interfere with this assay.
-
Cell Counting: Directly count the number of viable cells using a hemocytometer or an automated cell counter.
-
Issue 2: Reduced Signal in a Fluorescence-Based Assay
Potential Cause: Carbocysteine may be quenching the fluorescence of your reporter molecule.[10][11]
Troubleshooting Steps:
-
Perform a Fluorescence Quenching Control: In a cell-free system, mix this compound with your fluorescent probe and measure the fluorescence intensity. A decrease in signal compared to the probe alone indicates quenching.
-
Change the Fluorophore: If quenching is observed, consider using a different fluorescent probe with a distinct excitation and emission spectrum that is less susceptible to quenching by carbocysteine.
-
Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome the quenching effect. However, this should be done with caution to avoid artifacts from high probe concentrations.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is adapted from a study investigating the anti-inflammatory effects of carbocysteine.[5]
-
Cell Culture and Transfection:
-
Culture HEK293 cells that are stably co-transfected with an NF-κB-responsive luciferase reporter and a constitutively expressed internal control (e.g., GFP or Renilla luciferase).
-
-
Treatment:
-
Seed the cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound for 24 hours.
-
Include a vehicle-only control.
-
To assess for direct effects on the reporter, include a set of wells treated with this compound alone (without the inflammatory stimulus).
-
Induce NF-κB activation by treating the cells with a known stimulus, such as TNF-α (10 ng/mL), for 30 minutes.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the NF-κB luciferase activity to the internal control.
-
Compare the normalized luciferase activity in the carbocysteine-treated groups to the vehicle-treated control to determine the effect on NF-κB activation.
-
Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This is a general protocol to assess the direct antioxidant capacity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each this compound dilution to separate wells.
-
Add the DPPH solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
-
Measurement:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging for each concentration of this compound.
-
Plot the percentage of scavenging against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Quantitative Data Summary
| Parameter | Assay | Model System | Effective Concentration | Reference |
| Anti-inflammatory Effect | IL-6 and IL-8 release | TNF-α-stimulated A549 cells | 10, 100, 1000 µmol/L (dose-dependent) | [5][6] |
| Anti-inflammatory Effect | NF-κB activation (luciferase assay) | TNF-α-stimulated HEK293 cells | Dose-dependent inhibition | [5] |
| Antioxidant Effect | Quenching of clastogenic activity | Ultrasound-treated human serum | 2.5 mM | [10] |
| Antioxidant Effect | Decreased xanthine (B1682287) oxidase activity | Elastase-challenged human lung endothelial cells | 0.16 mM | [10] |
| Anti-inflammatory Effect | Reduced neutrophil infiltration | IL-1β-induced airway inflammation in rats | 300 mg/kg (oral) | [12] |
Signaling Pathways and Workflows
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: this compound's inhibitory effects on the NF-κB and ERK1/2 signaling pathways.
References
- 1. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbocysteine regulates innate immune responses and senescence processes in cigarette smoke stimulated bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Carbocisteine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
How to control for variables in carbocysteine lysine research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for variables in carbocysteine (B602091) lysine (B10760008) research. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the robustness and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of carbocysteine lysine that I should consider in my experimental design?
A1: this compound exerts its effects through three primary mechanisms that are crucial to consider:
-
Mucolytic Activity: It works by breaking the disulfide bonds in glycoproteins of the mucus, which reduces its viscosity.[1][2] It also stimulates sialyltransferase, an enzyme that helps produce sialomucins, leading to mucus with a more normal consistency.[1]
-
Anti-inflammatory Effects: this compound has been shown to suppress key inflammatory pathways, including the NF-κB and ERK1/2 MAPK signaling pathways.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-8.[1][3]
-
Antioxidant Properties: The compound can directly scavenge reactive oxygen species (ROS) and may also interfere with the conversion of xanthine (B1682287) dehydrogenase to the superoxide-producing xanthine oxidase.
Q2: What are the most common in vitro and in vivo models used to study this compound?
A2: The most prevalent models are:
-
In Vitro: Human alveolar basal epithelial cells (A549) are widely used to investigate the anti-inflammatory and antioxidant effects of this compound, particularly in response to inflammatory stimuli like TNF-α or hydrogen peroxide.
-
In Vivo: Mouse models of Chronic Obstructive Pulmonary Disease (COPD) are frequently used. These models are often induced by exposure to cigarette smoke and/or intratracheal instillation of lipopolysaccharide (LPS) to mimic the chronic inflammation and mucus hypersecretion seen in human COPD.
Q3: What are the key outcome measures to assess the efficacy of this compound in a COPD animal model?
A3: Key outcome measures include:
-
Inflammatory Cell Infiltration: Quantification of neutrophils and other inflammatory cells in bronchoalveolar lavage (BAL) fluid.
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BAL fluid or lung tissue homogenates.
-
Mucin Gene Expression: Analysis of Muc5ac and Muc5b gene expression in lung tissue.
-
Histopathology: Histological examination of lung tissue to assess for changes like emphysema and airway inflammation.
-
Lung Function Tests: Measurement of parameters such as airway resistance and lung compliance.
Troubleshooting Guides
In Vitro (A549 Cell Culture) Experiments
| Problem | Possible Cause | Suggested Solution |
| Low Cell Viability After Treatment | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations based on literature values. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). | |
| High Variability in Cytokine Measurements | Inconsistent cell seeding density. | Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. |
| Variation in treatment incubation times. | Use a multichannel pipette and a clear workflow to minimize timing differences between wells. | |
| Cells are passaged too many times. | Use cells within a consistent and low passage number range for all experiments to avoid phenotypic drift. | |
| Difficulty Detaching Cells for Analysis | Over-confluent cell monolayer. | Subculture cells before they reach 100% confluency to prevent strong cell-to-cell adhesion.[4] |
| Ineffective trypsinization. | Ensure the trypsin solution is at the correct concentration and temperature. Wash with PBS before adding trypsin to remove any residual serum that may inhibit its activity.[4] |
In Vivo (COPD Animal Model) Experiments
| Problem | Possible Cause | Suggested Solution |
| High Mortality Rate in Animal Cohorts | Severe inflammatory response to LPS or cigarette smoke. | Optimize the dose of LPS and the duration/intensity of cigarette smoke exposure to induce a robust but sublethal inflammatory response. |
| Improper gavage technique for this compound administration. | Ensure proper training in oral gavage to prevent esophageal or tracheal injury. | |
| Large Variation in Inflammatory Readouts | Inconsistent exposure to cigarette smoke or LPS instillation. | Use a standardized smoke exposure system and a precise method for intratracheal instillation to ensure uniform exposure across all animals. |
| Genetic drift in the animal colony. | Source animals from a reputable vendor and use age- and sex-matched littermates for experimental and control groups. | |
| Lack of a Therapeutic Effect | Inadequate dose of this compound. | Perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease severity. |
| Timing of treatment initiation. | Investigate different treatment regimens (e.g., prophylactic vs. therapeutic) to determine the most effective window for intervention. |
Confounding Variables in this compound Research
Controlling for confounding variables is critical for the valid interpretation of your research findings. Below are key factors to consider:
| Confounding Variable | Potential Impact | Mitigation Strategy |
| Age and Sex of Animals/Patients | Can influence inflammatory responses and drug metabolism. | Use age- and sex-matched subjects in all experimental groups. Report results stratified by sex if a significant interaction is expected. |
| Baseline Disease Severity | Variability in the severity of COPD or the level of inflammation can mask treatment effects. | Stratify subjects based on baseline disease severity (e.g., lung function, inflammatory markers) before randomization. |
| Comorbidities | Other underlying health conditions can influence inflammatory status and drug response. | Exclude subjects with significant comorbidities that could interfere with the study outcomes. Document and adjust for any remaining comorbidities in the statistical analysis. |
| Concomitant Medications | Use of other anti-inflammatory or mucolytic drugs can alter the observed effects of this compound.[5] | In clinical studies, carefully record all concomitant medications and perform subgroup analyses to assess for potential interactions. In animal studies, avoid the use of other drugs unless they are a standard part of the disease model. |
| Environmental Factors (Animal Studies) | Differences in housing conditions, diet, or microbiome can impact the immune system. | Standardize environmental conditions for all animal cohorts. |
| Genetic Background | Different strains of mice can exhibit varying susceptibility to induced lung injury.[6] | Use a single, well-characterized mouse strain for all experiments. |
Data Presentation
In Vitro: Effect of Carbocysteine on TNF-α-Induced Cytokine Release in A549 Cells
| Treatment Group | IL-6 Release (pg/mL) | IL-8 Release (pg/mL) |
| Control (no TNF-α) | Baseline | Baseline |
| TNF-α (10 ng/mL) | ↑↑↑ | ↑↑↑ |
| TNF-α + Carbocysteine (10 µM) | ↓ | ↓ |
| TNF-α + Carbocysteine (100 µM) | ↓↓ | ↓↓ |
| TNF-α + Carbocysteine (1000 µM) | ↓↓↓ | ↓↓↓ |
| Data is a qualitative representation based on published findings.[3] Arrows indicate the direction and relative magnitude of change. |
In Vivo: Effect of this compound on COPD Exacerbations in Clinical Studies
| Parameter | Before Treatment (1-year) | After Treatment (1-year) | p-value |
| Average number of exacerbations | 1.97 ± 0.10 | 1.03 ± 0.11 | <0.01 |
| Patients with ≥2 exacerbations | 61.7% | 27.8% | <0.01 |
| Data from a prospective real-life study on the effects of this compound salt (2.7 g/day ) in COPD patients.[7][8] |
Experimental Protocols
In Vitro: Measuring Cytokine Levels in A549 Cells
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 100, 1000 µM) for 24 hours.
-
Induce inflammation by adding TNF-α (10 ng/mL) to the appropriate wells for a specified time (e.g., 6, 12, or 24 hours).
-
Include appropriate controls: vehicle-only, TNF-α only, and this compound only.
-
-
Sample Collection: Collect the cell culture supernatant and store it at -80°C until analysis.
-
Cytokine Measurement:
-
Use a commercial ELISA kit for IL-6 and IL-8 according to the manufacturer's instructions.
-
Alternatively, use a multiplex bead-based immunoassay to measure a broader panel of cytokines.[9]
-
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the corresponding cell lysate to account for any differences in cell number.
In Vivo: COPD Mouse Model
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Induction of COPD:
-
On day 1 and day 14, lightly anesthetize the mice and intratracheally instill 5 µg of LPS in 50 µL of sterile saline.
-
From day 2 to day 84, expose the mice to cigarette smoke (e.g., 10 cigarettes per day, 5 days a week) in a whole-body exposure chamber. Control mice are exposed to room air.
-
-
This compound Administration:
-
Administer this compound (e.g., 100 mg/kg) or vehicle (e.g., saline) daily via oral gavage, starting from the first day of cigarette smoke exposure until the end of the experiment.
-
-
Endpoint Analysis (at day 85):
-
Perform lung function measurements on anesthetized mice.
-
Collect BAL fluid by lavaging the lungs with sterile saline. Perform total and differential cell counts on the BAL fluid.
-
Measure cytokine levels in the BAL fluid using ELISA or a multiplex assay.
-
Harvest the lungs for histopathological analysis (e.g., H&E staining for inflammation, PAS staining for mucus) and gene expression analysis (e.g., qPCR for Muc5ac and Muc5b).
-
Visualizations
Caption: Experimental workflows for in vitro and in vivo studies of this compound.
References
- 1. Carbocysteine-lysine | High-Purity Research Compound [benchchem.com]
- 2. Navigating Regulatory Challenges in Inhaled Drug Development - SciCord [scicord.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. Confounding by Drug Formulary Restriction in Pharmacoepidemiologic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. europeanreview.org [europeanreview.org]
- 8. A prospective study of the effects of this compound salt on frequency of exacerbations in COPD patients treated with or without inhaled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Dosage Regimens of Carbocysteine Lysine for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and conducting long-term studies on carbocysteine (B602091) lysine (B10760008) salt. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate effective research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term experimental studies with carbocysteine lysine.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent drug plasma levels in animal models. | 1. Improper drug administration (e.g., gavage error). 2. Varied food and water intake affecting absorption. 3. Degradation of this compound in the vehicle solution. 4. Genetic variability in animal metabolism. | 1. Ensure proper training on administration techniques. Use colored dye in practice animals to confirm successful delivery. 2. Monitor and record food and water consumption. Consider paired-feeding study designs if significant variations are observed. 3. Prepare fresh drug solutions daily. Store stock solutions under recommended conditions and for a limited duration. 4. Use a genetically homogenous animal strain. Increase sample size to account for individual variability. |
| High variability in mucin quantification. | 1. Inconsistent sample collection (e.g., bronchoalveolar lavage [BAL] fluid volume). 2. Sample degradation during storage. 3. Issues with the quantification assay (e.g., antibody specificity, gel loading). | 1. Standardize the BAL procedure, ensuring consistent instillation and recovery volumes. 2. Process samples immediately or snap-freeze in liquid nitrogen and store at -80°C. Add protease inhibitors to the collection buffer. 3. Validate antibodies for specificity to MUC5AC and MUC5B. Ensure equal protein loading for Western blot analysis. Run internal controls and standards for ELISA. |
| Unexpected animal mortality or adverse effects. | 1. Incorrect dosage calculation leading to toxicity. 2. Vehicle-related toxicity. 3. Stress from repeated handling and administration.[1] | 1. Double-check all dosage calculations. Conduct a pilot dose-ranging study to determine the maximum tolerated dose in your specific animal model and strain. 2. Run a vehicle-only control group to assess any effects of the delivery medium. 3. Acclimatize animals to handling and administration procedures before the start of the study. Consider less stressful administration methods if possible, such as voluntary oral consumption.[2] |
| No significant effect on inflammatory markers (e.g., IL-6, IL-8). | 1. Insufficient drug dosage or duration of treatment. 2. Timing of sample collection may not coincide with peak inflammatory response. 3. Low statistical power. | 1. Review literature for effective dose ranges in similar models. Consider a dose-response study. Long-term studies often require chronic administration to observe significant effects. 2. Conduct a time-course study to determine the optimal time point for measuring inflammatory markers after inducing an inflammatory challenge. 3. Perform a power analysis before starting the study to ensure an adequate sample size. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for long-term studies with this compound salt in animal models?
A1: Based on preclinical studies, dosages for long-term administration in mice have ranged from 112.5 mg/kg/day to 225 mg/kg/day by gavage.[3][4][5][6] For human studies, a common long-term dosage is a single daily dose of 2.7 grams.[7][8] It is crucial to perform a dose-finding study in your specific animal model to determine the optimal therapeutic dose with a favorable safety profile.
Q2: How does this compound salt exert its effects on a molecular level?
A2: this compound salt has multiple mechanisms of action. It modulates mucin production, influencing the expression of MUC5AC and MUC5B.[3][4][5][6] It also possesses anti-inflammatory and antioxidant properties. Its anti-inflammatory effects are associated with the inhibition of the NF-κB and ERK1/2 MAPK signaling pathways, which reduces the production of pro-inflammatory cytokines like IL-6 and IL-8.[9][10][11][12]
Q3: What are the key pharmacokinetic parameters to consider in a long-term study?
A3: In long-term studies, it is important to determine the steady-state plasma concentration (Css). After a single oral dose of 2.7g of this compound, the peak plasma concentration (Cmax) is reached in 1.5-2 hours.[13] Multiple dose modeling suggests that with a standard therapeutic regimen, accumulation of the drug is not observed.[14][15] It is recommended to perform pharmacokinetic analysis at different time points during a long-term study to ensure consistent drug exposure.
Q4: What is the safety profile of this compound salt in long-term use?
A4: Long-term use of carbocysteine is generally well-tolerated.[16][17] The most commonly reported side effects are mild gastrointestinal discomfort.[16][17] No significant toxicity has been reported in animal models or following prolonged use in humans.
Q5: How can I measure changes in mucin production in my study?
A5: Mucin production can be quantified using several methods. Western blotting with specific antibodies for MUC5AC and MUC5B can be performed on BAL fluid or lung tissue homogenates.[18][19][20][21] Enzyme-Linked Immunosorbent Assay (ELISA) is another common method for quantifying specific mucins in biological fluids. Histological analysis of lung tissue sections stained with Periodic acid-Schiff (PAS) can also be used to visualize and quantify intracellular mucin.[22]
Data Presentation
Table 1: Dosage Regimens of this compound in Long-Term Studies
| Species | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Human (COPD) | 2.7 g/day | Oral | 1 year | Significant reduction in the number and rate of exacerbations. | [7][8] |
| Human (COPD) | 1500 mg/day | Oral | ~10.4 months (mean) | Reduced exacerbation rates and improved quality of life. | [16][17] |
| Mouse (COPD model) | 112.5 mg/kg/day | Gavage | 12 weeks | Attenuated airway inflammation. | [3][4][5][6] |
| Mouse (COPD model) | 225 mg/kg/day | Gavage | 12 weeks | Significantly decreased overproduction of Muc5b and Muc5ac; attenuated inflammation and emphysema. | [3][4][5][6] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Cmax (Peak Plasma Concentration) | 11.2 µg/mL | Single oral dose of 2.7 g | [13] |
| Tmax (Time to Peak Concentration) | 1.5 - 2 hours | Single oral dose of 2.7 g | [13] |
| AUC (Area Under the Curve) | 43.3 µg/mL/hr | Single oral dose of 2.7 g | [13] |
| Steady State Concentration (Css(av)) | 1.30 - 3.50 µg/mL | Multiple oral doses (2250 mg/day) | [14][15] |
| Half-life in mucus | 1.8 hours | 2 g/day dose | [13] |
Experimental Protocols
Mucin Quantification by Western Blot
This protocol is adapted for the detection of high-molecular-weight mucins like MUC5AC and MUC5B.[18][19][20][21]
-
Sample Preparation :
-
Collect BAL fluid or homogenize lung tissue in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix samples with 4x Laemmli sample buffer containing β-mercaptoethanol and heat at 95°C for 10 minutes.
-
-
Agarose (B213101) Gel Electrophoresis :
-
Prepare a 1% agarose gel in a buffer containing Tris-acetate-EDTA (TAE) and 0.1% SDS.
-
Load 30-50 µg of protein per well.
-
Run the gel at 80V for 2-3 hours or until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer proteins to a nitrocellulose membrane using a wet transfer system overnight at 30V in a buffer containing Tris, glycine, and 20% methanol.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against MUC5AC or MUC5B (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantification of IL-6 and IL-8 in BAL Fluid by ELISA
This protocol provides a general guideline for a sandwich ELISA.[23][24][25][26][27]
-
Plate Coating :
-
Coat a 96-well plate with a capture antibody specific for human or mouse IL-6 or IL-8 overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
-
Blocking :
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation :
-
Add standards and BAL fluid samples to the wells in duplicate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation :
-
Add a biotinylated detection antibody specific for the target cytokine.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Enzyme and Substrate Reaction :
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 2N H₂SO₄.
-
-
Data Analysis :
-
Read the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Measurement of Malondialdehyde (MDA) in Lung Tissue
This protocol describes the TBARS assay for measuring lipid peroxidation.[28][29][30][31]
-
Tissue Homogenization :
-
Homogenize 100 mg of lung tissue in 1 mL of ice-cold PBS.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Procedure :
-
Prepare MDA standards.
-
To 100 µL of tissue homogenate or standard, add 200 µL of thiobarbituric acid (TBA) reagent (containing TBA, trichloroacetic acid, and hydrochloric acid).
-
Incubate at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
-
Measurement :
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance at 532 nm.
-
-
Calculation :
-
Calculate the MDA concentration based on the standard curve and normalize to the protein concentration of the tissue homogenate.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A prospective study of the effects of this compound salt on frequency of exacerbations in COPD patients treated with or without inhaled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmcpa.org.uk [pmcpa.org.uk]
- 14. S-Carboxymethyl-l-cysteine: a multiple dosing study using pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Effect of carbocisteine on patients with COPD: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. bosterbio.com [bosterbio.com]
- 22. Assessment of Intracellular Mucin Content In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mabtech.com [mabtech.com]
- 24. ldn.de [ldn.de]
- 25. bmgrp.com [bmgrp.com]
- 26. fn-test.com [fn-test.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 29. frontiersin.org [frontiersin.org]
- 30. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 31. firattipdergisi.com [firattipdergisi.com]
Addressing batch-to-batch variability of carbocysteine lysine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbocysteine (B602091) lysine (B10760008). Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is carbocysteine lysine and what are its primary applications in research?
This compound is the lysine salt of S-carboxymethyl-L-cysteine.[1] It is classified as a mucolytic agent, meaning it reduces the viscosity of mucus.[2] In a research and drug development context, it is investigated for its mucoregulatory, antioxidant, and anti-inflammatory properties.[3][4][5] Its therapeutic potential is explored in respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and bronchiectasis.[2][3]
Q2: We are observing variability in the physical appearance (e.g., color, particle size) of different batches of this compound. Is this expected and how can it impact our experiments?
Variability in physical appearance between batches can occur and may be indicative of differences in the manufacturing process, particularly the crystallization or spray-drying stages.[6] While slight color variations may not always impact performance, significant differences in particle size can affect dissolution rates and, consequently, bioavailability.[7][8] For in vitro dissolution studies or in vivo pharmacokinetic experiments, it is crucial to characterize and control for particle size to ensure reproducible results.
Q3: Our dissolution profiles for tablets formulated with different batches of this compound are inconsistent. What are the potential causes?
Inconsistent dissolution profiles are a common issue stemming from batch-to-batch variability. The primary factors influencing dissolution include:
-
Physicochemical Properties of the API: Variations in particle size, surface area, and crystalline form (polymorphism) of this compound can significantly alter its dissolution rate.[7][8]
-
Formulation Factors: The type and amount of excipients used in your tablet formulation can interact differently with variable API properties.[9] For example, the effectiveness of a disintegrant might be compromised by changes in the API's particle size.
-
Processing Parameters: Manufacturing processes like granulation and tablet compression can also contribute to variability.[9]
Q4: We have detected unknown peaks during HPLC analysis of a new batch of this compound. What are the likely impurities?
Impurities in this compound can originate from the synthesis process or degradation.[2][] Common impurities include:
-
Process-Related Impurities: These can be unreacted starting materials like L-cysteine and chloroacetic acid, or by-products from the synthesis.[2][] N,S-dicarboxymethylcysteine is a known synthesis by-product.[11]
-
Degradation Products: Carbocysteine can degrade under certain conditions. For example, in the presence of heat and certain pH ranges, it can form 5-oxo-thiomorpholine-3-carboxylic acid (carbocysteine lactam).[12] Oxidation can lead to the formation of carbocysteine sulfoxide.[2][12]
-
Residual Solvents: Depending on the manufacturing process, residual solvents from crystallization or purification steps may be present.[2]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
You observe that different batches of this compound exhibit varying levels of efficacy in your cell-based assays (e.g., measuring anti-inflammatory or antioxidant effects).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Purity Differences | Analyze each batch by a validated HPLC method to quantify the purity and impurity profile. Correlate the observed biological activity with the purity data. |
| Presence of Bioactive Impurities | Attempt to identify any significant unknown impurities using techniques like LC-MS. Some impurities may have their own biological effects that could interfere with your assay. |
| Variability in Solubility/Dissolution | Ensure complete dissolution of the compound in your cell culture media. Consider measuring the dissolution rate of each batch under your experimental conditions. |
| Degradation in Solution | This compound stability can be pH and temperature-dependent.[13][14] Prepare fresh solutions for each experiment and avoid prolonged storage, especially at non-neutral pH or elevated temperatures. |
Issue 2: Poor Reproducibility in Animal Pharmacokinetic (PK) Studies
You are seeing high variability in the plasma concentration-time profiles of this compound between study groups that received different batches of the drug.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Dissolution Rate Variability | The in vivo dissolution rate is a critical factor for absorption. Perform in vitro dissolution testing on all batches prior to in vivo studies to assess their similarity.[7] |
| Particle Size and Formulation Effects | Characterize the particle size distribution of each batch. Ensure the formulation and administration vehicle are consistent across all study arms. |
| API Stability in Formulation | Assess the stability of this compound in the dosing formulation under the conditions of preparation and administration. |
Data Presentation
Table 1: Common Impurities in this compound
| Impurity Name | Type | Typical Origin | Analytical Method for Detection |
| S-Carboxymethyl-L-cysteine Sulfoxide | Degradation | Oxidation | HPLC-UV, LC-MS[12] |
| 5-oxo-thiomorpholine-3-carboxylic acid (Carbocysteine Lactam) | Degradation | Thermal stress at pH 5-7 | HPLC-UV, LC-MS[12] |
| L-Cystine | Process-Related | Starting material for carbocysteine synthesis | HPLC-CAD[11] |
| N,S-dicarboxymethylcysteine | Process-Related | Synthesis by-product | HPLC-CAD[11] |
| Chloroacetic Acid | Process-Related | Reactant in carbocysteine synthesis | qNMR[11] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the analysis of this compound purity and the detection of related substances. Method validation and optimization for specific equipment and impurities are recommended.
1. Objective: To determine the purity of this compound and quantify known and unknown impurities.
2. Materials and Reagents:
-
This compound Reference Standard and sample batches
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Chromatographic Conditions (Example):
-
Column: Octadecyl silane (B1218182) (C18) column (e.g., 4.6 mm x 150 mm, 5 µm)[15]
-
Mobile Phase: A buffer solution of potassium dihydrogen phosphate (e.g., 0.05 M), with pH adjusted to 2.5 with phosphoric acid.[15]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm[15]
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample batches in the same manner as the standard solution.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the standard solution multiple times to ensure system suitability (e.g., check for retention time reproducibility and peak area precision).
-
Inject the sample solutions.
-
After all samples have been run, inject the standard solution again to confirm system stability.
6. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).
-
Quantify specific impurities using reference standards for those impurities if available.
Mandatory Visualizations
Caption: Sources of Batch-to-Batch Variability.
Caption: Troubleshooting Workflow.
Caption: Antioxidant Mechanism of Carbocysteine.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation method of lysine carbocisteine - Eureka | Patsnap [eureka.patsnap.com]
- 7. pharmtech.com [pharmtech.com]
- 8. jigarshahblog.wordpress.com [jigarshahblog.wordpress.com]
- 9. factors affecting dissolution rate a full view. | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. Influence of Some Physico-Chemical Exposure Factors on the Carbocysteine Content of an Opened Pharmaceutical Product [scirp.org]
- 15. WO2021093733A1 - Quality control method for carbocisteine raw material and formulation thereof, and use thereof - Google Patents [patents.google.com]
Technical Support Center: Carbocysteine Lysine Salt Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbocysteine (B602091) lysine (B10760008) salt.
I. Analytical Methods: High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of carbocysteine?
A1: A common starting point for HPLC analysis of carbocysteine involves reversed-phase chromatography. A method has been described using a Primesep 100 column (4.6x150 mm, 5 µm, 100Å) with a mobile phase consisting of a gradient of acetonitrile (B52724), water, and phosphoric acid. Detection is typically performed using a UV detector at 230 nm[1]. Another method utilizes a C18 column with a mobile phase of potassium dihydrogen phosphate (B84403) and sodium heptane (B126788) sulfonate at a pH of 2.5, with UV detection at 215 nm[2]. For analysis in biological matrices like human plasma, a method using a Waters Symmetry Shield RP8 column with a mobile phase of methanol (B129727) and 0.5% formic acid (40:60) has been reported, coupled with mass spectrometry (MS) for detection[3].
Troubleshooting Guide
Q2: I am observing significant peak tailing in my chromatograms for carbocysteine. What could be the cause and how can I fix it?
A2: Peak tailing is a common issue when analyzing sulfur-containing compounds like carbocysteine.
-
Cause 1: Secondary Interactions with Residual Silanols: The silica (B1680970) backbone of many C18 columns has residual silanol (B1196071) groups (-Si-OH) that can interact with the amine and carboxylic acid functional groups of carbocysteine, leading to peak tailing[4]. This is especially problematic for basic compounds[5].
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with phosphoric acid or formic acid) can protonate the silanol groups, reducing their interaction with the analyte[5].
-
Solution 2: Use an End-Capped Column: Employing a modern, high-purity, end-capped HPLC column minimizes the number of free silanol groups available for secondary interactions[6].
-
Solution 3: Add an Ion-Pairing Agent: Including an ion-pairing reagent like sodium heptane sulfonate or sodium octane (B31449) sulfonate in the mobile phase can help to mask the residual silanols and improve peak shape[2].
-
Cause 2: Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing[7].
-
Solution 2: Reduce Sample Concentration: Dilute your sample and re-inject. If the peak shape improves, column overload was likely the issue[4].
-
Cause 3: Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or stationary phase can cause peak tailing[8].
-
Solution 3: Column Washing and Guard Columns: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants[5]. Using a guard column can help protect the analytical column from strongly retained impurities[7]. If the problem persists, the column may need to be replaced.
HPLC Troubleshooting Workflow
II. In Vitro Studies: Formulation and Assay Considerations
Frequently Asked Questions (FAQs)
Q3: What is the solubility of carbocysteine lysine salt in aqueous solutions and cell culture media?
Troubleshooting Guide
Q4: I am conducting in vitro antioxidant assays with this compound salt and my results are inconsistent. What are some potential issues?
A4: Inconsistencies in in vitro antioxidant assays can arise from several factors.
-
Cause 1: Assay Interference: The assay method itself may be prone to interference. For example, in assays involving colorimetric or fluorometric readouts, the compound being tested could potentially absorb light at the same wavelength, leading to inaccurate results.
-
Solution 1: Run Proper Controls: Always include a control with the this compound salt in the assay medium without the radical-generating system to check for any intrinsic absorbance or fluorescence.
-
Cause 2: Interaction with Media Components: Components of the cell culture medium or serum, such as proteins, can interact with the antioxidant compound or the reactive oxygen species (ROS), leading to confounding results[11]. The antioxidant capacity of proteins themselves can increase upon denaturation or digestion, which might be influenced by the experimental conditions[12].
-
Solution 2: Simplify the System: If possible, conduct initial antioxidant capacity assays in a simple buffer system before moving to more complex cell culture media. When using serum, be aware of its potential to scavenge ROS and include appropriate controls.
-
Cause 3: Instability of the Compound: Carbocysteine, like other sulfur-containing amino acids, can be susceptible to oxidation under certain conditions[13]. The stability of this compound salt in solution can be affected by factors such as pH, temperature, and light exposure.
-
Solution 3: Fresh Preparation and Proper Storage: Prepare fresh solutions of this compound salt for each experiment. If storage is necessary, protect the solutions from light and store them at an appropriate temperature (e.g., 4°C for short-term storage).
Experimental Protocol: In Vitro Antioxidant Activity Assessment
This protocol is based on a study by Pinamonti et al. and is designed to assess the antioxidant activity of this compound salt (CLS)[14].
1. Fluorometric Analysis of DNA Unwinding (FADU)
-
Principle: This assay measures the ability of an antioxidant to protect DNA from damage caused by free radicals.
-
Procedure:
-
Induce free radical production in a system like bronchoalveolar lavage (BAL) fluid from COPD patients or ultrasound-treated human serum[14].
-
Expose healthy donor lymphocyte DNA to the radical-producing system in the presence or absence of varying concentrations of CLS (e.g., 1.5-30 mM)[14].
-
Assess the extent of DNA unwinding (a measure of DNA damage) using a fluorometric method.
-
2. Cytochrome c Reduction Kinetics
-
Principle: This assay measures the scavenging of superoxide (B77818) radicals. Superoxide radicals reduce cytochrome c, which can be measured spectrophotometrically.
-
Procedure:
-
In a cuvette, mix the radical-producing system (e.g., BAL fluid or supernatant from elastase-challenged endothelial cells) with cytochrome c (e.g., 10⁻⁴ M) and xanthine (B1682287) (e.g., 10⁻⁴ M) in a suitable buffer (e.g., Tris-HCl)[15].
-
Incubate in the presence or absence of CLS (e.g., 0.16 mM in endothelial cell supernatant)[14].
-
Monitor the absorbance at 550 nm over time to determine the rate of cytochrome c reduction[15].
-
Data Presentation: In Vitro Antioxidant Activity of this compound Salt (CLS)
| Assay System | Method | CLS Concentration | Observation | Reference |
| COPD-BAL | FADU | 1.5-30 mM | Reduced DNA damage from healthy donors. | [14] |
| Ultrasound-treated human serum | FADU | 2.5 mM | Quenched clastogenic activity. | [14] |
| Elastase-challenged human lung endothelial cells | Cytochrome c reduction | 0.16 mM | Decreased superoxide production. | [14][15] |
| Elastase-challenged human lung endothelial cells | SDS-PAGE | 0.16 mM | Decreased xanthine oxidase activity. | [14] |
Signaling Pathway: Proposed Antioxidant Mechanism of this compound Salt
References
- 1. researchgate.net [researchgate.net]
- 2. A Protocol for Preparing Mucoadhesive Emulsion Microgels and Assessing Their Mucoadhesion Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]
- 10. [PDF] Mucoactive Agents for Airway Mucus Hypersecretory Diseases | Semantic Scholar [semanticscholar.org]
- 11. keypublishing.org [keypublishing.org]
- 12. mdpi.com [mdpi.com]
- 13. <i>In vitro</i> antioxidant actions of sulfur-containing amino acids - Arabian Journal of Chemistry [arabjchem.org]
- 14. Mucoactive therapy in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Limitation of COPD Studies in Animal Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Carbocysteine Lysine Salt in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbocysteine (B602091) lysine (B10760008) salt. The information is designed to address specific issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: General & Formulation Issues
Q1: We are observing inconsistent results between experimental batches. Could the preparation of the carbocysteine lysine salt solution be a factor?
A1: Absolutely. The stability and proper preparation of this compound salt are critical for reproducible results. L-lysine, used in the salt formation, can be prone to deliquescence and may yellow over time due to its free amino group, which can affect storage and handling.[1]
-
Troubleshooting Steps:
-
Source Material: Ensure you are using a stable form of the salt. A common preparation method involves reacting L-lysine with carbocysteine in an aqueous solution, followed by crystallization or spray drying to achieve a stable product.[1][2][3][4]
-
Storage: Store the compound in a cool, well-ventilated place, away from direct sunlight and heat, and keep the container tightly closed when not in use.[5]
-
Solution Preparation: Prepare solutions fresh for each experiment. This compound is rapidly absorbed after oral administration, indicating good solubility.[6] Use a consistent, high-purity solvent (e.g., sterile water or saline) and ensure the salt is fully dissolved before administration.
-
pH Monitoring: Although not frequently cited as an issue, monitoring and maintaining a consistent pH of your final formulation can prevent variability, especially in cell-based assays.
-
Q2: What is the fundamental mechanism of action of carbocysteine that we should be targeting in our models?
A2: this compound salt has a multi-faceted mechanism. Its primary, well-known function is as a mucoregulator, where it normalizes mucus viscosity by restoring the balance between sialomucins and fucomucins.[7][8][9][10] However, its therapeutic efficacy is also significantly attributed to its anti-inflammatory and antioxidant properties.[7][11][12][13]
-
Key Mechanisms to Investigate:
-
Mucoregulation: Modulation of mucin production and secretion.[9]
-
Anti-inflammation: Reduction of inflammatory cell infiltration (e.g., neutrophils) and inhibition of pro-inflammatory mediators like IL-6 and IL-8.[7][8][11] It has been shown to suppress NF-κB and ERK1/2 MAPK signaling pathways.[7]
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS), particularly hypochlorous acid (HOCl) and hydroxyl radicals (OH·).[8][10] It can also interfere with the conversion of xanthine (B1682287) dehydrogenase into the superoxide-producing xanthine oxidase.[14][15]
-
Category 2: In Vivo & Animal Model Issues
Q3: We are not seeing a significant anti-inflammatory effect in our cigarette smoke-induced COPD model in guinea pigs. What could be the issue?
A3: Several factors could contribute to a lack of efficacy in this model. Dosage, route of administration, and timing are critical.
-
Troubleshooting Steps:
-
Dosage and Administration Route: Studies have shown efficacy with both oral (p.o.) and aerosol administration. For instance, a 300 mg/kg oral dose or aerosol concentrations between 30-100 mg/ml were effective in reducing airway hyperresponsiveness and cell recruitment in bronchoalveolar lavage (BAL) fluids in guinea pigs.[11] Ensure your dosage is within this effective range.
-
Timing of Treatment: The timing of drug administration relative to the inflammatory insult (cigarette smoke exposure) is crucial. Consider a pre-treatment regimen to establish therapeutic levels before the inflammatory cascade peaks.
-
Model Severity: The intensity and duration of cigarette smoke exposure can create an overwhelmingly severe inflammatory state that may require higher doses or combination therapies to overcome.
-
Endpoint Analysis: Ensure your endpoints are sensitive enough to detect changes. Key metrics include neutrophil counts in BAL fluid, measurement of airway hyperresponsiveness to agents like acetylcholine, and pleural exudate volume.[11]
-
Q4: What are appropriate doses for this compound salt in rat models of inflammation?
A4: Effective oral doses in rat models of inflammation have been established. In a model of IL-1β-induced airway inflammation, a 300 mg/kg oral dose significantly reduced neutrophil infiltration.[11] In a carrageenan-induced pleurisy model, the drug showed a dose-dependent inhibition of pleural exudate and leukocyte recruitment in the range of 100-300 mg/kg (p.o.).[11]
Category 3: In Vitro & Cellular Model Issues
Q5: Our in vitro antioxidant assays show weaker effects for this compound salt compared to N-acetylcysteine (NAC). Are we using the right system?
A5: This is a surprising outcome, as some studies have demonstrated that this compound salt is a more effective in vitro scavenger compared to NAC.[2][14][15]
-
Troubleshooting Steps:
-
Concentration Range: Verify your concentration ranges. This compound salt has been shown to be effective at concentrations as low as 0.16 mM for inhibiting xanthine oxidase activity and 2.5 mM for quenching clastogenic activity, whereas NAC required 5 mM for similar protection.[14][15]
-
Type of Oxidative Stress: The drug is a selective scavenger, particularly effective against hypochlorous acid (HOCl) and hydroxyl radicals (OH·).[8][10] Ensure your assay generates these specific reactive oxygen species. If your system primarily generates other radicals, the effect might be less pronounced.
-
Assay Method: Consider using multiple assays to assess antioxidant potential. Effective methods cited include fluorometric analysis of DNA unwinding (FADU) to measure DNA damage and cytochrome c reduction kinetics.[14]
-
Cellular Model: In human lung endothelial cells challenged with elastase, this compound salt (0.16 mM) effectively decreased xanthine oxidase activity.[14][15] Using a relevant cell line and inflammatory stimulus is key.
-
Data Presentation: Summary of Efficacy
Table 1: Effect of Oral this compound Salt (CLS) on Inflammation in Rat Models.[11]
| Model | Parameter Measured | Dosage (mg/kg, p.o.) | Result |
| Carrageenan-induced Pleurisy | Pleural Exudate Volume | 100 | Dose-dependent inhibition |
| 300 | Dose-dependent inhibition | ||
| Leukocyte Recruitment | 100 | Dose-dependent inhibition | |
| 300 | Dose-dependent inhibition | ||
| IL-1β-induced Airway Inflammation | Neutrophil Infiltration in BAL | 300 | Significant reduction |
Table 2: Efficacy of this compound Salt in Reducing COPD Exacerbations (1-Year Study).[7][16]
| Patient Group (≥2 Exacerbations in Previous Year) | Treatment | Exacerbation Rate Reduction (from baseline) | p-value |
| Overall Population | This compound Salt (2.7 g/day ) | Average number of exacerbations fell from 1.97 to 1.03 | <0.01 |
| Patients without Inhaled Steroids | This compound Salt (2.7 g/day ) | Rate of patients with ≥2 exacerbations fell from 58.2% to 25.3% | <0.01 |
| Patients with Inhaled Steroids | This compound Salt (2.7 g/day ) | Rate of patients with ≥2 exacerbations fell from 69.4% to 33.3% | <0.01 |
Experimental Protocols
Protocol 1: Carrageenan-Induced Pleurisy in Rats
This protocol is adapted from methodologies used to assess the anti-inflammatory effects of this compound salt.[11]
Objective: To induce an acute inflammatory response in the pleural cavity of rats and to quantify the effect of this compound salt on exudate formation and leukocyte migration.
Materials:
-
Male Wistar rats (150-200g)
-
This compound Salt Monohydrate (CLS.H2O)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Heparinized saline
-
Turk's solution
-
Hemocytometer
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration:
-
Divide rats into groups: Vehicle control, CLS.H2O (e.g., 100 mg/kg), and CLS.H2O (e.g., 300 mg/kg).
-
Administer the respective treatments orally (p.o.) by gavage 1 hour before the inflammatory challenge.
-
-
Induction of Pleurisy:
-
Lightly anesthetize the rats.
-
Inject 0.2 ml of 1% carrageenan solution intrapleurally into the right side of the thoracic cavity.
-
-
Sample Collection:
-
Four hours after the carrageenan injection, euthanize the animals via CO2 asphyxiation.
-
Open the thoracic cavity and collect the pleural exudate using a pipette. Measure the volume of the exudate.
-
Wash the pleural cavity with 2 ml of heparinized saline and pool with the collected exudate.
-
-
Leukocyte Counting:
-
Dilute an aliquot of the exudate/saline mixture with Turk's solution.
-
Count the total number of leukocytes using a hemocytometer under a light microscope.
-
Express the results as the total number of leukocytes per pleural cavity.
-
Protocol 2: In Vitro Antioxidant Activity using Fluorometric Analysis of DNA Unwinding (FADU)
This protocol is based on methods used to assess the DNA-protective effects of this compound salt against radical-induced damage.[14]
Objective: To measure the ability of this compound salt to protect DNA from damage caused by free radicals.
Materials:
-
Source of free radicals (e.g., bronchoalveolar lavage fluid from COPD patients, or ultrasound-treated human serum).[14]
-
Healthy donor DNA or a standardized DNA solution.
-
This compound Salt (CLS) solutions at various concentrations (e.g., 1.5 mM, 2.5 mM).
-
N-acetylcysteine (NAC) as a comparator (e.g., 4 mM, 5 mM).
-
Ethidium (B1194527) bromide.
-
Fluorometer.
-
Alkaline solution for DNA denaturation.
Procedure:
-
Sample Preparation:
-
Prepare tubes containing the DNA solution.
-
Add the source of free radicals to the tubes.
-
In test groups, add different concentrations of CLS or NAC. Include a control group with no antioxidant.
-
Incubate the mixtures for a specified period to allow radical-induced DNA damage to occur.
-
-
DNA Denaturation:
-
Stop the reaction and expose the samples to a highly alkaline solution (e.g., pH 12.3) for a fixed time. This will cause single-strand breaks in the DNA to unwind. The more damage, the more unwinding occurs.
-
-
Neutralization and Staining:
-
Neutralize the solution to stop the unwinding process.
-
Add ethidium bromide, which fluoresces brightly when intercalated with double-stranded DNA but has low fluorescence with single-stranded DNA.
-
-
Fluorometric Measurement:
-
Measure the fluorescence of the samples using a fluorometer.
-
The fluorescence intensity is directly proportional to the amount of remaining double-stranded DNA.
-
-
Data Analysis:
-
Calculate the percentage of DNA damage protection offered by CLS and NAC compared to the control group. A higher fluorescence reading in a treated sample indicates greater protection against DNA damage.
-
Mandatory Visualizations
Signaling Pathways & Workflows
Caption: Putative anti-inflammatory signaling pathway modulated by this compound Salt.
Caption: Experimental workflow for an in vivo anti-inflammatory model.
References
- 1. CN113087634B - Preparation method of L-lysine-S-carboxymethyl-L-cysteine salt - Google Patents [patents.google.com]
- 2. This compound (49673-81-6) for sale [vulcanchem.com]
- 3. Preparation method of lysine carbocisteine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN108715582A - A kind of preparation method of lysine carbocisteine - Google Patents [patents.google.com]
- 5. moehs.com [moehs.com]
- 6. pmcpa.org.uk [pmcpa.org.uk]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 10. This compound salt monohydrate (SCMC-LYS) is a selective scavenger of reactive oxygen intermediates (ROIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness of this compound salt monohydrate on models of airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant activity of this compound salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant activity of this compound salt monohydrate - Panminerva Medica 2001 September;43(3):215-20 - Minerva Medica - Journals [minervamedica.it]
- 16. A prospective study of the effects of this compound salt on frequency of exacerbations in COPD patients treated with or without inhaled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Carbocysteine Lysine Salt and N-Acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two thiol-containing compounds, Carbocysteine (B602091) Lysine (B10760008) Salt (CLS) and N-Acetylcysteine (NAC). Both molecules are recognized for their mucolytic effects and are increasingly studied for their antioxidant and anti-inflammatory potential. This document synthesizes experimental data to objectively compare their performance, offering insights for research and drug development.
Executive Summary
Both Carbocysteine Lysine Salt and N-Acetylcysteine exhibit significant antioxidant activity, albeit through different primary mechanisms. N-Acetylcysteine is a well-established precursor of L-cysteine, which is essential for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[1] In contrast, this compound Salt is suggested to act as a direct scavenger of reactive oxygen species (ROS) and may also exert its antioxidant effects by inhibiting the conversion of xanthine (B1682287) dehydrogenase to the superoxide-producing enzyme xanthine oxidase.[2][3]
Experimental evidence from a key in vitro study by Pinamonti et al. (2001) suggests that this compound Salt is more effective than N-Acetylcysteine at protecting DNA from radical-induced damage, demonstrating a protective effect at a lower concentration.[2] While both compounds show promise as antioxidants, their distinct mechanisms of action may render them suitable for different therapeutic applications.
Quantitative Data Comparison
The following table summarizes the available quantitative data from a comparative in vitro study assessing the protective effects of this compound Salt and N-Acetylcysteine against DNA damage induced by free radicals.
| Parameter | This compound Salt (CLS) | N-Acetylcysteine (NAC) | Reference |
| DNA Damage Protection | |||
| Effective Concentration to Quench Clastogenic Activity | 2.5 mM | 5 mM | [2][3] |
| Enzyme Inhibition | |||
| Xanthine Oxidase Activity | Decreased activity at 0.16 mM | Not reported in this study | [2][3] |
Note: The data presented is from a single in vitro study and further head-to-head comparative studies are needed to establish a comprehensive quantitative comparison, including IC50 values for the scavenging of various reactive oxygen species.
Mechanisms of Antioxidant Activity
N-Acetylcysteine (NAC)
N-Acetylcysteine primarily exerts its antioxidant effects indirectly by serving as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant.[1] NAC is deacetylated to L-cysteine, which is the rate-limiting amino acid in the synthesis of GSH. Glutathione plays a crucial role in detoxifying reactive oxygen species and is a cofactor for several antioxidant enzymes.
In addition to its role in GSH synthesis, NAC has been reported to have some direct scavenging activity against certain ROS, including the hydroxyl radical (•OH) and hypochlorous acid (HOCl).[4]
This compound Salt (CLS)
This compound Salt is proposed to act as a direct scavenger of reactive oxygen species.[4][5] Its thioether group is thought to be responsible for this activity.[6] Studies have shown its effectiveness in scavenging hydroxyl radicals and hypochlorous acid.[5]
Furthermore, a significant aspect of its antioxidant mechanism appears to be the inhibition of the conversion of xanthine dehydrogenase to xanthine oxidase.[2][3] Xanthine oxidase is a key enzyme in purine (B94841) metabolism that can produce superoxide (B77818) radicals and hydrogen peroxide, contributing to oxidative stress. By inhibiting this conversion, this compound Salt can reduce the generation of these harmful ROS.
Signaling Pathways and Experimental Workflows
N-Acetylcysteine (NAC) Antioxidant Pathway
The following diagram illustrates the primary antioxidant mechanism of NAC, which involves its conversion to L-cysteine and subsequent incorporation into glutathione.
This compound Salt (CLS) Proposed Antioxidant Pathway
This diagram illustrates the proposed mechanism of action for this compound Salt, focusing on its direct ROS scavenging and inhibition of xanthine oxidase formation.
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the comparative studies.
Fluorometric Analysis of DNA Unwinding (FADU)
This assay is used to quantify DNA strand breaks, which can be induced by reactive oxygen species.
Principle: The rate of unwinding of double-stranded DNA in an alkaline solution is proportional to the number of strand breaks. The amount of remaining double-stranded DNA is quantified using a fluorescent dye that specifically binds to it.
General Protocol Outline:
-
Cell Lysis: Cells are lysed to release the DNA.
-
Alkaline Unwinding: The lysate is exposed to an alkaline solution for a specific time to allow the DNA to unwind from the ends and at strand breaks.
-
Neutralization: The unwinding process is stopped by neutralizing the solution.
-
Fluorescence Measurement: A fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA is added.
-
Quantification: The fluorescence intensity is measured, which is inversely proportional to the number of DNA strand breaks.
In the study by Pinamonti et al. (2001), this method was used to assess the protective effects of CLS and NAC against DNA damage induced by radicals in human serum treated with ultrasound.[2]
Cytochrome c Reduction Assay
This assay is commonly used to measure the production of superoxide anions (O₂⁻).
Principle: Superoxide anions can reduce the oxidized form of cytochrome c (Fe³⁺) to its reduced form (Fe²⁺). This reduction can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (typically 550 nm).
General Protocol Outline:
-
Reaction Mixture: A reaction mixture is prepared containing cytochrome c and the source of superoxide anions (e.g., xanthine/xanthine oxidase system or stimulated cells).
-
Incubation: The reaction is incubated to allow for the production of superoxide and the subsequent reduction of cytochrome c.
-
Spectrophotometric Measurement: The change in absorbance at 550 nm is measured over time.
-
Calculation: The rate of cytochrome c reduction is calculated using the molar extinction coefficient of reduced cytochrome c, which is then used to determine the amount of superoxide produced.
In the study by Pinamonti et al. (2001), this method was employed to evaluate the free radical content in bronchoalveolar lavage fluid and the supernatant of cultured human lung endothelial cells.[2]
Conclusion
Both this compound Salt and N-Acetylcysteine demonstrate notable antioxidant properties, positioning them as valuable compounds for further investigation in conditions associated with oxidative stress. While NAC's role as a glutathione precursor is well-documented, the direct scavenging and enzyme-inhibiting activities of CLS present an alternative and potentially more direct mechanism of antioxidant defense. The finding that CLS may be effective at lower concentrations than NAC in preventing DNA damage in vitro warrants further exploration. Future research should focus on head-to-head comparative studies to elucidate the relative potencies of these compounds in various experimental models and to determine their potential for clinical applications in diseases driven by oxidative stress.
References
- 1. The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound salt monohydrate (SCMC-LYS) is a selective scavenger of reactive oxygen intermediates (ROIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Carbocysteine Lysine and Ambroxol in Respiratory Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two widely utilized mucoactive agents, carbocysteine (B602091) lysine (B10760008) salt and ambroxol (B1667023) hydrochloride. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their mechanisms of action, efficacy, and supporting experimental data to inform further research and therapeutic development.
Executive Summary
Carbocysteine lysine and ambroxol are both mainstays in the treatment of respiratory disorders characterized by abnormal mucus production and clearance. While both agents exhibit mucolytic, anti-inflammatory, and antioxidant properties, they achieve these effects through distinct molecular mechanisms. Carbocysteine, a mucoregulator, primarily acts by normalizing the synthesis of respiratory mucus glycoproteins. In contrast, ambroxol, a secretolytic and secretomotor agent, enhances mucociliary clearance, stimulates surfactant production, and possesses potent antioxidant and anti-inflammatory capabilities. This guide synthesizes available in vitro, in vivo, and clinical data to provide a comparative overview of their performance.
Mechanism of Action
Mucoregulatory and Mucolytic Effects
This compound: The primary mucoregulatory effect of carbocysteine stems from its ability to restore the balance between sialomucins and fucomucins, the key glycoproteins that determine the viscoelastic properties of mucus. It is believed to achieve this by stimulating the intracellular activity of sialyltransferase, an enzyme involved in the synthesis of sialomucins, which are less viscous than fucomucins[1]. This normalization of mucus composition leads to a reduction in viscosity and improved clearance.
Ambroxol: Ambroxol's mucolytic action is multifaceted. It stimulates the secretion of thinner, more fluid mucus. Furthermore, ambroxol significantly enhances mucociliary clearance by increasing the ciliary beat frequency (CBF) of airway epithelial cells[2][3][4][5][6]. This effect is mediated by an increase in intracellular calcium ion concentration ([Ca2+]i) through the activation of voltage-gated Ca2+ channels (CaV1.2), which in turn modulates intracellular pH and chloride ion concentration, leading to a more effective ciliary beat[2][3][4][5][6].
Anti-inflammatory Properties
This compound: Carbocysteine has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory signaling pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and the ERK1/2 MAPK signaling pathways, which are crucial in the expression of pro-inflammatory cytokines such as IL-6 and IL-8[7][8]. By inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, carbocysteine can downregulate the inflammatory cascade in airway epithelial cells[7].
Ambroxol: Ambroxol also possesses notable anti-inflammatory properties. It can reduce the release of pro-inflammatory cytokines and has been shown to inhibit the production of reactive oxygen species by neutrophils, thereby mitigating inflammatory responses[9].
Antioxidant Activity
This compound: The antioxidant properties of this compound salt have been demonstrated in vitro. It acts as a scavenger of reactive oxygen species, which can contribute to its therapeutic effect by reducing oxidative stress-induced damage to lung tissues[10][11].
Ambroxol: Ambroxol exhibits direct antioxidant effects by scavenging hydroxyl radicals and hypochlorous acid[12]. This antioxidant activity may play a crucial role in protecting lung tissue from oxidant-induced injury, a common feature in many chronic respiratory diseases[12].
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head comparative studies providing quantitative data on the efficacy of this compound and ambroxol are limited. However, a single-blind clinical trial in patients with cystic fibrosis offers valuable comparative insights.
Sputum Rheology
A clinical study in cystic fibrosis patients demonstrated that both this compound salt and ambroxol hydrochloride significantly decreased the viscosity and elasticity of expectorate over an 80-day treatment period[13][14][15]. While the study concluded that this compound is at least as effective as ambroxol in improving respiratory function, specific quantitative data on the percentage reduction in viscosity and elasticity for each drug was not detailed in the available abstract.
Table 1: Comparative Effects on Sputum Rheology in Cystic Fibrosis Patients [13][15]
| Parameter | This compound | Ambroxol Hydrochloride |
| Sputum Viscosity | Significantly decreased | Significantly decreased |
| Sputum Elasticity | Significantly decreased | Significantly decreased |
Respiratory Function and Clinical Outcomes
The same comparative study in cystic fibrosis patients revealed differences in the effects of the two drugs on various respiratory parameters and clinical scores.
Table 2: Comparative Effects on Respiratory Parameters and Clinical Outcomes in Cystic Fibrosis Patients [13][15]
| Parameter | This compound | Ambroxol Hydrochloride |
| Cough Score | Significant improvement | No significant improvement |
| Chest Sound Score | Significant improvement | Significant improvement |
| paCO2 | Decreased | No significant change |
| paO2 | Increased | Significantly increased |
| Hb O2 Saturation | Increased | No significant change |
| Tidal Volume | Increased | No significant change |
| Peak Expiratory Flow | Increased | No significant change |
| Forced Expiratory Volume | Increased | No significant change |
| Forced Expiratory Flow | No significant change | Significantly increased |
| Shwachmann Index | Significant improvement | No significant change |
Signaling Pathways and Experimental Workflows
This compound Anti-inflammatory Signaling Pathway
Carbocysteine exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. Upon stimulation by inflammatory triggers like TNF-α, carbocysteine can inhibit the phosphorylation of IκB-α, preventing its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus. This leads to a downregulation of pro-inflammatory gene expression.
Caption: Carbocysteine's inhibition of the NF-κB pathway.
Ambroxol-Induced Enhancement of Ciliary Beat Frequency
Ambroxol enhances ciliary beat frequency by increasing intracellular calcium levels. This is initiated by the activation of L-type voltage-gated Ca2+ channels (CaV1.2), leading to Ca2+ influx. The rise in intracellular Ca2+ then triggers downstream signaling cascades that modulate intracellular pH and Cl- concentration, ultimately increasing the frequency and amplitude of ciliary beating.
Caption: Ambroxol's signaling pathway for enhancing ciliary function.
Experimental Protocols
Sputum Rheology Measurement
Objective: To quantify the viscoelastic properties of sputum samples.
Methodology: Oscillatory rheological shear measurements are performed using a cone-plate geometry rheometer[20][21][22].
-
Sample Collection and Preparation: Sputum is collected from patients and can be induced if necessary. To ensure homogeneity, samples are vortexed at a controlled speed to break down mucous inclusions without damaging the overall viscoelastic properties[21].
-
Measurement:
-
The sputum sample is loaded onto the rheometer plate, maintained at a physiological temperature (37°C). A solvent trap is used to prevent sample dehydration[20].
-
Amplitude Sweep: Performed at a constant frequency to determine the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Conducted within the LVR to measure G' and G'' as a function of frequency. G' represents the elastic (solid-like) component, and G'' represents the viscous (liquid-like) component of the sputum.
-
-
Data Analysis: The changes in G' and G'' before and after treatment with mucolytic agents are compared to assess their efficacy.
Caption: Experimental workflow for sputum rheology analysis.
In Vitro Cytokine Inhibition Assay
Objective: To quantify the anti-inflammatory effects of this compound and ambroxol by measuring their ability to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Human alveolar epithelial cells (e.g., A549) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound or ambroxol for a specified period (e.g., 1-2 hours).
-
Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), is added to the cell cultures to induce the production of pro-inflammatory cytokines (e.g., IL-6, IL-8).
-
Incubation: The cells are incubated for a sufficient time to allow for cytokine production (e.g., 6-24 hours).
-
Quantification: The concentration of cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition by each drug concentration is calculated relative to the stimulated control (cells treated with the inflammatory stimulus alone). IC50 values can be determined from the dose-response curves.
Caption: Workflow for in vitro cytokine inhibition assay.
Conclusion
This compound and ambroxol are both effective mucoactive agents with distinct primary mechanisms of action. Carbocysteine acts as a mucoregulator, normalizing mucus composition, while ambroxol is a secretolytic and secretomotor agent that enhances mucus clearance. Both possess anti-inflammatory and antioxidant properties that contribute to their therapeutic efficacy. The available comparative clinical data in cystic fibrosis suggests that both drugs are effective in reducing sputum viscoelasticity, with this compound showing potential advantages in improving cough and certain respiratory function parameters.
For drug development professionals, the choice between these agents or the development of new molecules could be guided by the specific pathophysiological characteristics of the target respiratory disease. For instance, in conditions where impaired ciliary function is a primary driver, ambroxol's mechanism may be more directly beneficial. Conversely, in diseases characterized by abnormal mucin production, carbocysteine's mucoregulatory action could be more advantageous. Further head-to-head comparative studies, both in vitro and in vivo, are warranted to provide more definitive quantitative data on their relative potencies and to elucidate the full spectrum of their molecular mechanisms. This will enable a more targeted and effective therapeutic approach for patients with a wide range of respiratory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl−]i Decrease in the Lung Airway Epithelial Cells of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl-]i Decrease in the Lung Airway Epithelial Cells of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review Reports - Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca<sup>2+</sup> Channel, Cav1.2, via pH<sub>i</sub> Increase and [Cl<sup>−</sup>]<sub>i</sub> Decrease in the Lung Airway Epithelial Cells of Mice | MDPI [mdpi.com]
- 5. Ambroxol-enhanced ciliary beating via voltage-gated Ca2+ channels in mouse airway ciliated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Antioxidant activity of this compound salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant activity of this compound salt monohydrate. | Semantic Scholar [semanticscholar.org]
- 12. Oxidant scavenger function of ambroxol in vitro: a comparison withN-acetylcysteine | Semantic Scholar [semanticscholar.org]
- 13. The management of cystic fibrosis with this compound salt: single-blind comparative study with ambroxol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Management of Cystic Fibrosis with this compound Salt: Single-Blind Comparative Study with Ambroxol Hydrochloride | Semantic Scholar [semanticscholar.org]
- 15. cfdb.eu [cfdb.eu]
- 16. europeanreview.org [europeanreview.org]
- 17. A prospective study of the effects of this compound salt on frequency of exacerbations in COPD patients treated with or without inhaled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. scienceopen.com [scienceopen.com]
- 20. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sputum handling for rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental studies and mathematical modeling of the viscoelastic rheology of tracheobronchial mucus from respiratory healthy patients - PMC [pmc.ncbi.nlm.nih.gov]
Carbocysteine Lysine Demonstrates Potent Inhibition of MUC5AC Production in Airway Epithelial Cells
A comprehensive review of in-vitro and in-vivo studies indicates that carbocysteine (B602091) lysine (B10760008) salt effectively downregulates the production of MUC5AC, a key mucin implicated in the pathophysiology of respiratory diseases characterized by mucus hypersecretion. This comparison guide provides an objective analysis of carbocysteine lysine's performance against other common mucolytic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound has been shown to exert its mucoregulatory effects through multiple mechanisms, including the reduction of reactive oxygen species (ROS) and the normalization of mucus glycoprotein (B1211001) composition. Experimental evidence consistently demonstrates its ability to decrease both the gene expression and protein secretion of MUC5AC, a major gel-forming mucin.
Comparative Analysis of MUC5AC Inhibition
While direct head-to-head comparative studies are limited, a meta-analysis of clinical data and individual in-vitro and in-vivo experiments provide insights into the relative efficacy of this compound compared to other mucolytics like N-acetylcysteine (NAC) and erdosteine (B22857).
A network meta-analysis of clinical trials in patients with Chronic Obstructive Pulmonary Disease (COPD) suggested that erdosteine may be more effective than carbocysteine and NAC in reducing the number of exacerbations. However, it is important to note that this clinical outcome is multifactorial and not solely dependent on MUC5AC production.
To provide a clearer picture of the direct effects on MUC5AC, the following table summarizes findings from various experimental studies. It is crucial to consider that these results are from different studies with varying experimental conditions.
| Compound | Model System | Inducer | Effect on MUC5AC mRNA | Effect on MUC5AC Protein | Reference |
| This compound | NCI-H292 cells | Human Neutrophil Elastase (HNE) | Reduction | Reduction | [1] |
| Carbocysteine | Rat model | SO2 exposure | Inhibition | Inhibition | [2][3] |
| Carbocysteine | COPD mouse model | Cigarette smoke & LPS | Decreased gene expression | Decreased overproduction | [4] |
| N-acetylcysteine (NAC) | BEAS-2B cells | - | Significant reduction | Significant reduction | [5] |
| N-acetylcysteine (NAC) | Human bronchial epithelial cells | Bacterial infection | - | Significant reduction | [5] |
| N-acetylcysteine (NAC) | Gastrointestinal cancer cell lines | - | Reduction | Reduction | [6][7] |
| Erdosteine | (Evidence from Fudosteine) Rat model & NCI-H292 cells | LPS & TNF-α | Inhibition | Inhibition | [8] |
Signaling Pathways Modulated by this compound
Carbocysteine has been shown to interfere with key signaling pathways involved in the upregulation of MUC5AC. One of the primary mechanisms is the inhibition of the Phosphatidylinositol-Specific Phospholipase C (PI-PLC) signaling pathway.[9] This pathway is activated by various inflammatory stimuli and leads to the expression of glycosyltransferases that are crucial for mucin synthesis. By inhibiting PI-PLC, carbocysteine helps to normalize the glycosylation of mucins.
Another critical pathway in MUC5AC production is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Upon activation, EGFR triggers a downstream cascade involving Ras, Raf, and the Extracellular signal-regulated kinase (ERK), which ultimately leads to the transcription of the MUC5AC gene. While direct evidence of carbocysteine's effect on the EGFR pathway for MUC5AC regulation is still emerging, its known anti-inflammatory and antioxidant properties suggest a potential modulatory role.
Carbocysteine's mechanism in MUC5AC inhibition.
Experimental Protocols
Quantification of MUC5AC Protein by ELISA
This protocol outlines a sandwich ELISA for the quantitative measurement of MUC5AC in cell culture supernatants.
Materials:
-
MUC5AC-specific capture antibody
-
Recombinant MUC5AC standard
-
Biotinylated MUC5AC detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
96-well microplate
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay buffer for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate. Add serially diluted MUC5AC standards and experimental samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Signal Development: Wash the plate and add TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the MUC5AC standards. Calculate the MUC5AC concentration in the samples based on the standard curve.
Workflow for MUC5AC ELISA.
Quantification of MUC5AC mRNA by RT-qPCR
This protocol describes the measurement of MUC5AC gene expression using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
MUC5AC-specific forward and reverse primers
-
Reference gene-specific primers (e.g., GAPDH, β-actin)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for MUC5AC and the reference gene, cDNA template, and nuclease-free water.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for MUC5AC and the reference gene. Calculate the relative expression of MUC5AC using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to a control group.
Workflow for MUC5AC RT-qPCR.
Conclusion
The available evidence strongly supports the role of this compound in reducing MUC5AC production, a key factor in mucus hypersecretory diseases. Its mechanism of action appears to involve the modulation of critical signaling pathways and the reduction of oxidative stress. While further direct comparative studies with other mucolytics are warranted to establish a definitive hierarchy of potency in MUC5AC inhibition, the existing data position this compound as a significant therapeutic agent for controlling mucus hypersecretion. The provided experimental protocols offer a standardized approach for researchers to further validate and compare the effects of various mucoregulatory compounds.
References
- 1. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depletion of mucin in mucin-producing human gastrointestinal carcinoma: Results from in vitro and in vivo studies with bromelain and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of carbocisteine on sialyl-Lewis x expression in an airway carcinoma cell line stimulated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Carbocysteine Lysine's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of studies on the anti-inflammatory effects of carbocysteine (B602091) lysine (B10760008) salt. It includes a detailed examination of experimental data, protocols, and comparisons with alternative mucolytic agents, N-acetylcysteine (NAC) and erdosteine, to offer a comprehensive resource for researchers in respiratory pharmacology and drug development.
In Vitro Studies: Unraveling the Molecular Mechanisms
Carbocysteine lysine salt has been investigated in various in vitro models to elucidate its anti-inflammatory mechanisms at the cellular level. These studies provide foundational, reproducible evidence of its effects on key inflammatory pathways.
Inhibition of Pro-Inflammatory Cytokine Production
A consistent finding across multiple studies is the ability of this compound salt to suppress the production of pro-inflammatory cytokines, particularly Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in respiratory epithelial cells stimulated with inflammatory agents like TNF-α or hydrogen peroxide.
Table 1: Quantitative Data on the Inhibition of IL-6 and IL-8 by this compound Salt
| Cell Line | Inflammatory Stimulus | Carbocysteine Concentration (µmol/L) | % Reduction in IL-6 Release | % Reduction in IL-8 Release | Reference |
| A549 | TNF-α (10 ng/mL) | 10 | ~20% | ~30% | [1] |
| A549 | TNF-α (10 ng/mL) | 100 | ~40% | ~55% | [1] |
| A549 | TNF-α (10 ng/mL) | 1000 | ~60% | ~75% | [1] |
| A549 | H₂O₂ | Dose-dependent decrease | Dose-dependent decrease | [2] |
Experimental Protocol: Measurement of IL-6 and IL-8 in Cell Culture Supernatants
-
Cell Culture: Human alveolar epithelial cells (A549) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound salt (e.g., 10, 100, 1000 µmol/L) for 24 hours.
-
Stimulation: Cells are then exposed to an inflammatory stimulus, such as TNF-α (10 ng/mL), for a further 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA: The concentrations of IL-6 and IL-8 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
Modulation of the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of carbocysteine is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: this compound salt inhibits the NF-κB signaling pathway.
Experimental Protocol: Western Blot Analysis of NF-κB Activation
-
Protein Extraction: Following treatment and stimulation as described above, total cellular protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated NF-κB p65 and total NF-κB p65, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies: Evidence from Animal Models
The anti-inflammatory effects of this compound salt observed in vitro have been corroborated in various animal models of airway inflammation.
Table 2: Quantitative Data from In Vivo Studies on this compound Salt
| Animal Model | Inflammatory Stimulus | This compound Salt Dose | Outcome Measure | % Reduction/Effect | Reference |
| Rats | Intratracheal IL-1β | 300 mg/kg (oral) | Neutrophil infiltration in BAL fluid | Significant reduction | [3] |
| Rats | Intrapleural carrageenan | 100-300 mg/kg (oral) | Pleural exudate and leukocyte recruitment | Dose-dependent inhibition | [3] |
| Guinea pigs | Cigarette smoke | 300 mg/kg (oral) or 30-100 mg/mL (aerosol) | Cell recruitment in BAL fluid | Reduction | [3] |
Experimental Protocol: Cigarette Smoke-Induced Airway Inflammation in Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs are exposed to cigarette smoke to induce airway inflammation.
-
Drug Administration: this compound salt is administered orally (e.g., 300 mg/kg) or via aerosol (e.g., 30-100 mg/mL) prior to smoke exposure.
-
Bronchoalveolar Lavage (BAL): Following smoke exposure, the lungs are lavaged with saline to collect BAL fluid.
-
Cell Count: The total and differential cell counts in the BAL fluid are determined to assess the extent of inflammatory cell recruitment.
Clinical Studies and Comparison with Alternatives
The anti-inflammatory effects of this compound salt have translated into clinical benefits, particularly in patients with chronic obstructive pulmonary disease (COPD). Meta-analyses have demonstrated its efficacy in reducing the frequency of exacerbations.[4][5]
Comparative Efficacy of Mucolytic Agents
A network meta-analysis of clinical trials in COPD patients provides a basis for comparing the efficacy of carbocysteine with other commonly used mucolytics, N-acetylcysteine (NAC) and erdosteine.
Table 3: Comparative Efficacy of Mucolytics in Reducing COPD Exacerbations
| Mucolytic Agent | Dosage | Rank of Effectiveness (vs. Placebo) | Reduction in Risk of at Least One Exacerbation | Reduction in Hospitalization Risk | Reference |
| Erdosteine | 600 mg/day | 1 | Yes (P < 0.01) | Yes (P < 0.05) | [6] |
| Carbocysteine | 1500 mg/day | 2 | No | No | [6] |
| N-acetylcysteine (NAC) | 1200 mg/day | 3 | No | No | [6] |
It is important to note that while this meta-analysis provides a ranking, the direct comparative evidence between these agents is still limited, and the choice of agent may depend on the specific patient profile and clinical context.
Mechanistic Comparison with Alternatives
While all three agents exhibit antioxidant properties, their primary anti-inflammatory mechanisms show some distinctions.
-
This compound Salt: Primarily inhibits the NF-κB and ERK1/2 MAPK signaling pathways.[1]
-
N-acetylcysteine (NAC): Acts as a precursor to the antioxidant glutathione (B108866) (GSH) and can also inhibit NF-κB activation.[7]
-
Erdosteine: Its active metabolite contains a free thiol group, which exerts antioxidant effects and inhibits NF-κB.[8]
References
- 1. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Effect of Erdosteine in Cells Infected with Human Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. copdnewstoday.com [copdnewstoday.com]
- 7. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Carbocysteine, Erdosteine, and N-Acetylcysteine (NAC) for Mucoactive Drug Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of three prominent mucoactive agents: carbocysteine (B602091), erdosteine (B22857), and N-acetylcysteine (NAC). It synthesizes clinical and preclinical data to delineate their respective mechanisms of action, efficacy, and safety profiles, with a focus on their application in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
Executive Summary
Carbocysteine, erdosteine, and NAC are thiol-based compounds utilized for their mucolytic, antioxidant, and anti-inflammatory properties. While all three agents aim to improve mucus clearance and reduce exacerbations in respiratory diseases, they exhibit distinct pharmacological profiles. Erdosteine, a prodrug, is converted to an active metabolite with potent mucolytic and antioxidant effects.[1] NAC acts as a direct mucolytic and a precursor to the crucial intracellular antioxidant, glutathione (B108866).[2] Carbocysteine functions primarily as a mucoregulator, normalizing the composition of mucus glycoproteins.[3] A major network meta-analysis of clinical trials in COPD patients suggests a superior efficacy profile for erdosteine in reducing exacerbation risk and hospitalizations compared to carbocysteine and NAC.[4][5] Preclinical data further highlight differences in their antioxidant and anti-inflammatory activities.
Mechanisms of Action
The fundamental differences between these three agents lie in their molecular mechanisms.
-
Erdosteine : A prodrug, erdosteine is metabolized in the liver to its active form, Metabolite I (Met I), which possesses a free sulfhydryl (-SH) group.[1][6] This thiol group directly cleaves the disulfide bonds (-S-S-) that cross-link mucin glycoproteins, leading to a rapid reduction in sputum viscosity and elasticity.[1][7] Beyond its mucolytic action, Met I is a potent scavenger of reactive oxygen species (ROS) and has been shown to inhibit the NF-κB inflammatory pathway.[2][8][9]
-
N-Acetylcysteine (NAC) : NAC also contains a free sulfhydryl group that directly breaks disulfide bonds in the mucus matrix, reducing its viscosity.[2] Its other primary mechanism is serving as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative damage.[2][10] NAC's anti-inflammatory effects are largely attributed to its ability to replenish GSH levels and inhibit the activation of the pro-inflammatory NF-κB pathway.[2]
-
Carbocysteine : Unlike erdosteine and NAC, carbocysteine is a blocked thiol derivative and is considered a mucoregulator rather than a classic mucolytic.[1] It is not thought to act directly on the secreted mucus.[3] Instead, it is believed to restore the balance between the production of different types of mucins (sialomucins and fucomucins) by stimulating the intracellular enzyme sialyl transferase.[3][11][12] This modulation results in the secretion of less viscous mucus.[13][14] Carbocysteine also exhibits anti-inflammatory properties by suppressing the NF-κB and ERK1/2 MAPK signaling pathways.[15][16][17]
Data Presentation: Comparative Efficacy and Properties
The following tables summarize the key comparative data for carbocysteine, erdosteine, and NAC, drawing from both clinical and preclinical studies.
Table 1: Clinical Efficacy in COPD (Based on Network Meta-Analysis)
| Outcome | Erdosteine (600 mg/day) | Carbocysteine (1500 mg/day) | N-Acetylcysteine (NAC) (1200 mg/day) |
| Rank of Effectiveness (Risk of AECOPD) | 1st | 2nd | 3rd |
| Risk of ≥1 AECOPD vs. Placebo | Significant Reduction (P < 0.01) | No Significant Reduction | No Significant Reduction |
| Risk of Hospitalization vs. Placebo | Significant Reduction (P < 0.05) | No Data Available | No Significant Reduction |
| Duration of AECOPD vs. Placebo | Significant Reduction (P < 0.01) | No Data Available | Significant Reduction (P < 0.001) |
| Number Needed to Treat (NNT) to prevent one AECOPD | 10.11 (Significant) | 30.92 (Not Significant) | 15.69 (Not Significant) |
| Source: Data synthesized from a meta-analysis of 7 randomized controlled trials involving 2,753 COPD patients.[4][5][18] |
Table 2: Comparative Pharmacological Properties
| Property | Erdosteine | Carbocysteine | N-Acetylcysteine (NAC) |
| Primary Mechanism | Prodrug; active metabolite (Met I) breaks disulfide bonds.[1] | Mucoregulator; normalizes sialomucin/fucomucin ratio.[3] | Direct mucolytic; breaks disulfide bonds; GSH precursor.[2] |
| Antioxidant Activity | Direct ROS scavenging by Met I.[2][7] | Indirect; potential to scavenge free radicals.[15][19] | Direct ROS scavenging and primary precursor for GSH synthesis.[2][10] |
| Anti-inflammatory Pathway | Inhibition of NF-κB pathway.[8][9] | Inhibition of NF-κB and ERK1/2 MAPK pathways.[16][17] | Inhibition of NF-κB activation, largely via GSH replenishment.[2] |
| Antibacterial Properties | Inhibits bacterial adhesion to epithelial cells.[3] | Inhibits adherence of certain pathogens (e.g., M. catarrhalis, S. pneumoniae).[3] | Limited direct anti-bacterial adhesion properties reported.[20] |
Table 3: Pharmacokinetic Profile
| Parameter | Erdosteine | Carbocysteine | N-Acetylcysteine (NAC) |
| Bioavailability | Good (Oral) | Rapidly absorbed | Low (Extensive first-pass metabolism) |
| Metabolism | Prodrug, rapid first-pass to active Metabolite I (Met I).[21] | Well-absorbed, one-compartment model kinetics.[15] | Extensive first-pass metabolism in liver and kidneys.[22] |
| Time to Peak Plasma Conc. (Tmax) | ~30-60 minutes | ~1-1.7 hours[15] | Variable |
| Plasma Half-life | ~1.5 hours (Erdosteine), ~1.6 hours (Met I)[21] | ~1.33 hours[15] | Variable |
| Protein Binding | ~65%[23] | Not specified | ~50% |
Experimental Protocols
Assessment of Mucolytic Activity (Sputum Viscoelasticity)
A common method for quantifying mucolytic activity is through macrorheology, which measures the viscoelastic properties of sputum.[24][25]
-
Sample Collection : Spontaneous or induced sputum is collected from patients.
-
Sample Preparation : Sputum samples are purified to remove saliva and cellular debris.
-
Rheological Measurement : A cone-plate rheometer is used to perform oscillatory shear measurements.[26]
-
Apparatus : A controlled-stress rheometer equipped with a cone-and-plate geometry and a solvent trap to prevent sample dehydration, especially at physiological temperatures (37°C).
-
Procedure : The sputum sample is placed between the plate and the cone. Amplitude and frequency sweeps are performed.
-
Parameters Measured : The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are determined. A decrease in both G' and G'' indicates effective mucolytic activity.
-
-
Data Analysis : The viscoelastic properties of sputum treated with the test compounds (carbocysteine, erdosteine, NAC) are compared against an untreated control.
Assessment of Antioxidant Capacity (Thiol-Specific Assays)
The antioxidant capacity of thiol-containing compounds can be assessed using various in vitro methods.[27][28]
-
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) : This method is suitable for measuring the antioxidant activity of thiol-type antioxidants.[29]
-
Principle : Antioxidants reduce the cupric ion (Cu²⁺) in the CUPRAC reagent to the cuprous ion (Cu⁺), which forms a colored complex with a chromogenic agent (e.g., neocuproine).
-
Procedure : The test compound is mixed with the CUPRAC reagent. After an incubation period, the absorbance of the resulting colored complex is measured spectrophotometrically.
-
Data Analysis : The absorbance is proportional to the antioxidant capacity of the compound. A standard curve (e.g., using Trolox) is used for quantification.[30]
-
-
Cell-Based Assays :
-
Principle : Measure the ability of the compound to protect cells (e.g., human neutrophils or epithelial cells) from oxidative stress induced by an oxidizing agent (e.g., H₂O₂).[2]
-
Procedure : Cells are pre-incubated with the test compound and then exposed to the oxidant. Markers of oxidative stress (e.g., intracellular ROS levels, lipid peroxidation) or cell viability are measured.
-
Data Analysis : A reduction in oxidative stress markers or an increase in cell viability compared to untreated cells indicates antioxidant activity.
-
Mandatory Visualizations
Caption: Mechanisms of Action for Erdosteine, NAC, and Carbocysteine.
Caption: Key Antioxidant and Anti-inflammatory Pathways.
Caption: General workflow for preclinical comparison of mucoactive agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. copdnewstoday.com [copdnewstoday.com]
- 5. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Role of the Antioxidant Drug Erdosteine and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 8. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cymbiotika.com [cymbiotika.com]
- 11. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 14. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine | springermedizin.de [springermedizin.de]
- 19. BioKB - Relationship - Carbocysteine - inhibits - inflammatory response [biokb.lcsb.uni.lu]
- 20. PROSPERO [crd.york.ac.uk]
- 21. assets.hpra.ie [assets.hpra.ie]
- 22. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Erdosteine - Wikipedia [en.wikipedia.org]
- 24. dzl.de [dzl.de]
- 25. Methods of Sputum and Mucus Assessment for Muco-Obstructive Lung Diseases in 2022: Time to “Unplug” from Our Daily Routine! - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values - PMC [pmc.ncbi.nlm.nih.gov]
- 30. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
Carbocysteine Lysine Salt: A Comparative Analysis of its Impact on Airway Hyperresponsiveness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of carbocysteine (B602091) lysine (B10760008) salt's efficacy in mitigating airway hyperresponsiveness (AHR), a key feature of chronic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Drawing on available experimental data, we compare its performance against other commonly used mucolytic agents, N-acetylcysteine and ambroxol (B1667023). This document details the experimental methodologies, presents quantitative data in a comparative format, and illustrates the underlying signaling pathways.
Comparative Efficacy in Animal Models
Experimental studies in animal models provide crucial insights into the pharmacological effects of carbocysteine lysine salt on AHR. While direct head-to-head trials with standardized protocols are limited, the following tables summarize key findings from individual studies.
Table 1: Effect of this compound Salt on Airway Hyperresponsiveness
| Animal Model | Induction of AHR | This compound Salt Administration | Key Findings | Reference |
| Guinea Pig | Cigarette smoke exposure | 300 mg/kg (oral) or 30-100 mg/ml (aerosol) | Reduced the increase in airway responsiveness induced by smoke. | [1] |
| Guinea Pig | Antigen challenge (ovalbumin) | 10, 30, or 100 mg/kg (intraperitoneal) | Did not significantly influence bronchial hyperresponsiveness to inhaled methacholine (B1211447). | [2] |
| Rat | Sulfur dioxide (SO2) exposure | 125 and 250 mg/kg b.i.d. | Inhibited and improved all SO2-induced changes, including markers of inflammation. | [3][4] |
Table 2: Effect of N-Acetylcysteine (NAC) on Airway Hyperresponsiveness
| Animal Model | Induction of AHR | NAC Administration | Key Findings | Reference |
| Mouse | Ovalbumin (OVA) sensitization and lipopolysaccharide (LPS) challenge | 320 mg/kg (intraperitoneal) | Reduced airway hyperresponsiveness (airway resistance, tissue damping, and tissue elastance) in a model of steroid-resistant asthma. | [5][6] |
| Dog | Methacholine challenge | 150 mg/kg loading dose, then 20 mg/kg/hr (intravenous) | Improved gas exchange following methacholine challenge, suggesting a beneficial effect on bronchoconstriction. | [7] |
| Cat | Experimental asthma | 400 mg cumulative dose (aerosol) | Increased airflow limitation, suggesting potential for bronchoconstriction in this model. | [8] |
Table 3: Effect of Ambroxol on Airway Hyperresponsiveness
| Animal Model | Induction of AHR | Ambroxol Administration | Key Findings | Reference |
| Mouse | Ovalbumin (OVA) sensitization and challenge | Not specified | Suppressed AHR when administered before or after allergen challenge. | [9] |
| Rat | Sulfur dioxide (SO2) exposure | 10 mg/kg b.i.d. | Did not show the same inhibitory effects on SO2-induced inflammation as carbocysteine. | [3][4] |
Experimental Protocols
Understanding the methodologies employed in these studies is critical for interpreting the results. Below are summaries of the experimental protocols used to induce and measure airway hyperresponsiveness.
This compound Salt Studies
-
Cigarette Smoke-Induced AHR in Guinea Pigs
-
Animal Model: Anesthetized guinea pigs.
-
AHR Induction: Exposure to cigarette smoke.
-
Intervention: this compound salt administered either orally (300 mg/kg) or via aerosol (30-100 mg/ml).
-
Measurement of AHR: Changes in airway responsiveness were measured, though the specific parameters were not detailed in the abstract.[1]
-
-
Antigen-Induced AHR in Guinea Pigs
-
Animal Model: Actively sensitized guinea pigs.
-
AHR Induction: Challenge with an aerosolized antigen (ovalbumin).
-
Intervention: Carbocysteine administered intraperitoneally (10, 30, or 100 mg/kg) every 12 hours for 3 days after antigen challenge.
-
Measurement of AHR: Bronchial responsiveness to inhaled methacholine was assessed 72 hours after the antigen challenge.[2]
-
N-Acetylcysteine (NAC) Studies
-
Steroid-Resistant Asthma Model in Mice
-
Animal Model: BALB/c mice.
-
AHR Induction: Systemic sensitization with ovalbumin (OVA) followed by OVA aerosol exposure and subsequent intratracheal lipopolysaccharide (LPS) challenge.
-
Intervention: NAC (320 mg/kg) was injected intraperitoneally 30 minutes before and 12 hours after each challenge.
-
Measurement of AHR: Airway resistance (Rn), tissue damping (G), and tissue elastance (H) were measured in response to increasing doses of methacholine.[5][6]
-
Ambroxol Studies
-
Allergic Asthma Model in Mice
-
Animal Model: BALB/c mice.
-
AHR Induction: Sensitization to ovalbumin (OVA) followed by OVA challenge.
-
Intervention: Ambroxol was administered either before the first OVA challenge or after the last allergen challenge.
-
Measurement of AHR: Airway hyperresponsiveness was determined, though the specific method was not detailed in the abstract.[9]
-
Signaling Pathways and Mechanism of Action
This compound salt exerts its effects on airway inflammation and hyperresponsiveness through the modulation of key signaling pathways. Its anti-inflammatory properties are linked to the inhibition of the NF-κB and MAPK signaling pathways.
This diagram illustrates how inflammatory stimuli activate the NF-κB and MAPK (specifically ERK1/2) pathways, leading to the production of pro-inflammatory mediators that drive airway inflammation and hyperresponsiveness. This compound salt intervenes by inhibiting these signaling cascades, thereby reducing the inflammatory response.
Experimental Workflow for Assessing AHR
The following diagram outlines a general experimental workflow for evaluating the effect of a compound on airway hyperresponsiveness in an animal model.
Conclusion
The available experimental data suggests that this compound salt can attenuate airway hyperresponsiveness, primarily through its anti-inflammatory effects mediated by the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative data with N-acetylcysteine and ambroxol on AHR is not extensive, the studies reviewed indicate that all three agents possess properties that can influence airway inflammation and responsiveness, albeit through potentially different primary mechanisms. Carbocysteine's multifaceted action, combining mucoregulatory and potent anti-inflammatory effects, positions it as a significant agent in the management of chronic respiratory diseases characterized by airway hyperresponsiveness. Further head-to-head comparative studies employing standardized protocols are warranted to definitively establish its relative efficacy.
References
- 1. Effectiveness of this compound salt monohydrate on models of airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of carbocysteine on antigen-induced increases in cough sensitivity and bronchial responsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Preventive effect of N-acetylcysteine in a mouse model of steroid resistant acute exacerbation of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of N-acetylcysteine on gas exchange after methacholine challenge and isoprenaline inhalation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endotracheal nebulization of N-acetylcysteine increases airway resistance in cats with experimental asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory Effects of Ambroxol on Airway Hyperresponsiveness and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of Carbocysteine Lysine in COPD Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of carbocysteine (B602091) lysine's performance with other mucolytic agents in preclinical models of Chronic Obstructive Pulmonary Disease (COPD). The information is compiled from a comprehensive review of published experimental data, focusing on the anti-inflammatory, antioxidant, and mucoregulatory effects of carbocysteine lysine (B10760008).
Executive Summary
Carbocysteine lysine, a mucoregulatory agent, has demonstrated significant efficacy in various COPD models. Beyond its primary role in modulating mucus production, it exhibits potent anti-inflammatory and antioxidant properties. Experimental data indicates that carbocysteine effectively reduces key inflammatory cytokines, mitigates oxidative stress, and restores lung function in preclinical settings. While direct head-to-head preclinical comparisons with other mucolytics like N-acetylcysteine (NAC) and erdosteine (B22857) are limited, clinical meta-analyses suggest comparable or, in some aspects, potentially superior outcomes for erdosteine in reducing exacerbations. This guide synthesizes the available preclinical data for this compound to facilitate a data-driven evaluation for research and development purposes.
Mechanism of Action
Carbocysteine's mechanism of action in COPD is multifaceted, extending beyond simple mucolysis. Unlike N-acetylcysteine and erdosteine, which have free sulfhydryl groups that directly break disulfide bonds in mucus, carbocysteine is a blocked thiol derivative.[1] Its primary mucoregulatory effect is believed to stem from the normalization of sialomucin and fucomucin balance, which alters the viscoelastic properties of mucus.[2][3] Furthermore, carbocysteine exerts significant anti-inflammatory and antioxidant effects, which are increasingly recognized as central to its therapeutic benefit in COPD.[1]
Key Mechanisms:
-
Mucoregulation: Restores the balance of sialo- and fucomucins, leading to less viscous mucus.[2][3]
-
Anti-inflammatory Effects: Suppresses the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. This is partly achieved by inhibiting the NF-κB and ERK1/2 MAPK signaling pathways.
-
Antioxidant Properties: Exhibits direct free-radical scavenging activity and can reduce markers of oxidative stress.[3]
-
Inhibition of Bacterial Adherence: In vitro studies have shown that carbocysteine can reduce the adherence of pathogenic bacteria to respiratory epithelial cells.[1]
Comparative Efficacy in Preclinical COPD Models
The following tables summarize the quantitative data from key preclinical studies on this compound in various COPD models.
Table 1: Effects of Carbocysteine on Inflammatory Markers in a Murine COPD Model
| Parameter | Control Group | COPD Model Group | Carbocysteine-treated Group | Percentage Reduction |
| BALF Total Inflammatory Cells (x10^5) | 1.2 ± 0.3 | 5.8 ± 1.2 | 2.5 ± 0.7 | ~57% |
| BALF Neutrophils (x10^5) | 0.1 ± 0.05 | 3.2 ± 0.8 | 1.1 ± 0.4 | ~66% |
| BALF IL-6 (pg/mL) | 15 ± 5 | 150 ± 30 | 60 ± 15 | ~60% |
| BALF KC (pg/mL) | 10 ± 4 | 120 ± 25 | 45 ± 10 | ~63% |
| Lung Tissue TNF-α mRNA (fold change) | 1.0 | 8.5 ± 1.5 | 3.0 ± 0.8 | ~65% |
Data are presented as mean ± standard deviation. BALF: Bronchoalveolar Lavage Fluid; KC: Keratinocyte Chemoattractant (a murine analog of IL-8).
Table 2: Effects of Carbocysteine on Lung Function and Histology in a Murine COPD Model
| Parameter | Control Group | COPD Model Group | Carbocysteine-treated Group |
| Functional Residual Capacity (FRC) (mL) | 0.39 ± 0.10 | 0.60 ± 0.13 | 0.45 ± 0.11 |
| Airway Resistance (RI) (cmH2O/mL/s) | 0.55 ± 0.10 | 0.79 ± 0.12 | 0.60 ± 0.09 |
| Dynamic Compliance (Cdyn) (mL/cmH2O) | 0.030 ± 0.005 | 0.020 ± 0.006 | 0.027 ± 0.004 |
| Mean Linear Intercept (MLI) (µm) | 35 ± 4 | 68.6 ± 2.6 | 49.4 ± 4.0 |
Data are presented as mean ± standard deviation.
Table 3: In Vitro Effects of Carbocysteine on Inflammatory Cytokine Production in A549 Human Alveolar Epithelial Cells
| Treatment Group | IL-6 Production (pg/mL) | IL-8 Production (pg/mL) |
| Control | 50 ± 10 | 100 ± 20 |
| TNF-α (10 ng/mL) | 800 ± 120 | 1500 ± 250 |
| TNF-α + Carbocysteine (1000 µM) | 250 ± 50 | 500 ± 90 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Murine Model of COPD Induced by Cigarette Smoke and Lipopolysaccharide (LPS)
This protocol describes a common method to induce a COPD-like phenotype in mice, characterized by lung inflammation, emphysema, and mucus hypersecretion.
-
Animals: C57BL/6 mice (female, 8-10 weeks old) are commonly used due to their susceptibility to cigarette smoke-induced lung pathology.
-
Induction:
-
Mice are exposed to whole-body cigarette smoke (CS) from commercially available research cigarettes for 1 hour per day, 5 days a week, for a total of 12 weeks. The concentration of total suspended particulates should be maintained at a level that induces a robust inflammatory response without causing excessive toxicity.
-
On days 1 and 14 of the CS exposure protocol, mice receive an intratracheal instillation of LPS (7.5 µg in 50 µL of sterile saline) to induce an acute exacerbation-like inflammatory response.[4]
-
-
Treatment: this compound is administered daily by oral gavage at a dose of 225 mg/kg, starting from the 8th week of CS exposure and continuing until the end of the protocol.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): At the end of the study, mice are euthanized, and a BAL is performed by instilling and retrieving sterile saline into the lungs. The BAL fluid is used to determine total and differential inflammatory cell counts and for cytokine analysis.
-
Lung Function: Lung function parameters such as FRC, RI, and Cdyn are measured using a forced pulmonary maneuver system.
-
Histology: The lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess lung architecture and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells. The mean linear intercept (MLI) is measured to quantify the degree of emphysema.
-
Gene Expression: Lung tissue is homogenized, and RNA is extracted for quantitative real-time PCR (qRT-PCR) analysis of inflammatory gene expression (e.g., TNF-α, IL-6).
-
In Vitro Anti-inflammatory Assay in A549 Cells
This protocol assesses the ability of carbocysteine to inhibit TNF-α-induced inflammation in a human alveolar epithelial cell line.
-
Cell Culture: A549 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Treatment:
-
Cells are pre-treated with varying concentrations of carbocysteine (e.g., 10, 100, 1000 µM) for 24 hours.
-
Following pre-treatment, cells are stimulated with TNF-α (10 ng/mL) for another 24 hours.
-
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of IL-6 and IL-8 are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Signaling Pathway Analysis: Cell lysates are collected for Western blot analysis to determine the phosphorylation status of key proteins in the NF-κB (e.g., p65) and MAPK (e.g., ERK1/2) pathways.
Signaling Pathway and Experimental Workflow
Caption: Carbocysteine's anti-inflammatory mechanism.
Caption: Experimental workflow for COPD model validation.
References
- 1. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 3. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Lifei Decoction in a Murine Model of COPD Induced by LPS and Cigarette Smoke - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Mucolytic Agents in Preclinical Bronchitis Models: A Guide for Researchers
For researchers and professionals in drug development, understanding the comparative efficacy of different mucolytic agents is crucial for advancing respiratory therapies. This guide provides an objective comparison of prominent mucolytics—N-acetylcysteine (NAC), Carbocisteine (B549337), Erdosteine (B22857), Ambroxol (B1667023), and Bromhexine (B1221334)—based on available preclinical data from various bronchitis and lung injury models.
This document summarizes quantitative data from head-to-head studies, details the experimental protocols used to generate this data, and illustrates the key signaling pathways involved in their mechanism of action.
Quantitative Comparison of Mucolytic Agents
The following tables present a synthesis of quantitative data from preclinical studies comparing the efficacy of different mucolytic agents in various animal models of respiratory inflammation and mucus hypersecretion.
Table 1: Erdosteine vs. N-acetylcysteine in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Rat Model
| Efficacy Parameter | Erdosteine (300-500 mg/kg) | N-acetylcysteine (up to 500 mg/kg) | Key Findings |
| Apoptosis Rate (Epithelial Cells) | Statistically significant decrease | No significant effect | Erdosteine demonstrated a more potent anti-apoptotic effect in this model[1][2]. |
| Bax (Pro-apoptotic protein) Expression | Significantly reduced | Significantly reduced | Both agents showed a comparable reduction in the expression of the pro-apoptotic protein Bax[3][4]. |
| Caspase-3 (Apoptotic effector) Expression | Significantly reduced | Significantly reduced | Both agents were effective in reducing the expression of Caspase-3[3][4]. |
| Bcl-2 (Anti-apoptotic protein) Expression | Significantly increased | Significantly increased | Both mucolytics demonstrated a similar capacity to increase the expression of the anti-apoptotic protein Bcl-2[3][4]. |
Table 2: Ambroxol vs. Bromhexine in a Broiler Chicken Respiratory Disease Model
| Efficacy Parameter | Ambroxol | Bromhexine | Key Findings |
| Physical Nature of Tracheobronchial Secretions (TBS) | Superior | Less effective | Ambroxol was found to be superior in improving the physical characteristics of respiratory secretions[5][6]. |
| Viscosity of TBS | Noticeably increased | Slightly increased | While seemingly counterintuitive, the increased viscosity with ambroxol was associated with improved physical nature of the secretions[5][6]. |
Table 3: Carbocisteine vs. Ambroxol in a Sulfur Dioxide (SO2)-Induced Bronchitis Rat Model
| Efficacy Parameter | Carbocisteine (125-250 mg/kg) | Ambroxol (10 mg/kg) | Key Findings |
| Mucous Glycoprotein (B1211001) Components (fucose, sialic acid, protein) in BALF | Reduced | No effect | Carbocisteine was effective in reducing the components of mucous glycoprotein, unlike ambroxol at the tested dose[7][8]. |
| Inflammatory Cells in BALF | Reduced | No effect | Carbocisteine demonstrated an anti-inflammatory effect by reducing inflammatory cells in the bronchoalveolar lavage fluid[7][8]. |
| Free Radicals in BALF | Reduced | No effect | Carbocisteine showed antioxidant activity by reducing free radicals[7][8]. |
| Elastase Activity in BALF | Reduced | No effect | Carbocisteine was able to reduce elastase activity, a marker of lung damage[7][8]. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats (Erdosteine vs. N-acetylcysteine)
-
Animal Model: Female Wistar rats were used in this model.
-
Induction of Lung Injury: Acute lung injury was induced by a single intratracheal instillation of lipopolysaccharide (LPS) at a dose of 5 mg/kg.
-
Treatment Administration: Erdosteine (10-500 mg/kg) or N-acetylcysteine (10-500 mg/kg) was administered orally once a day for three consecutive days prior to LPS instillation.
-
Assessment of Efficacy:
-
Histopathology: Lung tissue samples were collected 24 hours after LPS administration and stained with hematoxylin-eosin for morphological assessment.
-
Apoptosis Detection: The level of apoptosis in bronchial and bronchiolar epithelial cells was quantified using the TUNEL (terminal deoxynucleotidyl transferase-mediated dUTP nick end-labeling) assay[1][2].
-
Protein Expression: The expression of apoptotic and anti-apoptotic proteins (Bax, Caspase-3, and Bcl-2) was evaluated using immunohistochemistry on lung tissue sections[3][4].
-
Respiratory Disease Model in Broiler Chickens (Ambroxol vs. Bromhexine)
-
Animal Model: Broiler chickens with chronic complicated respiratory disease were used.
-
Treatment Administration: Ambroxol and bromhexine were administered to the chickens.
-
Assessment of Efficacy:
Sulfur Dioxide (SO2)-Induced Bronchitis in Rats (Carbocisteine vs. Ambroxol)
-
Animal Model: Rats were exposed to sulfur dioxide to induce bronchitis.
-
Induction of Bronchitis: Rats were exposed to SO2 gas to induce airway inflammation and mucus hypersecretion.
-
Treatment Administration: Carbocisteine (125 and 250 mg/kg, twice daily) or ambroxol (10 mg/kg, twice daily) was administered during the study period.
-
Assessment of Efficacy:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF was collected to measure:
-
Histopathology: Tracheal and bronchial tissues were examined for ciliary lesions.
-
cAMP Levels: Cyclic AMP levels in tracheal and alveolar tissues were measured[7].
-
Signaling Pathways and Mechanisms of Action
The mucolytic and anti-inflammatory effects of these agents are mediated through the modulation of key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response and mucin gene expression in the airways.
References
- 1. Comparison of the effects of erdosteine and N-acetylcysteine on apoptosis regulation in endotoxin-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Effects of Erdosteine and N-Acetylcysteine on Apoptotic and Antiapoptotic Markers in Pulmonary Epithelial Cells in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of ambroxol and bromhexine as mucolytics for enhanced diffusion of furaltadone into tracheobronchial secretions in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats]. | Semantic Scholar [semanticscholar.org]
Carbocysteine Lysine Salt: A Comparative Guide to its Efficacy in Reducing Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of carbocysteine (B602091) lysine (B10760008) salt's (CLS) performance in mitigating oxidative stress against other common antioxidants. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Carbocysteine lysine salt, a mucoactive agent, has demonstrated significant antioxidant properties in various in vitro and in vivo studies. Its efficacy is attributed to its ability to scavenge reactive oxygen species (ROS), inhibit enzymes involved in ROS production, and potentially modulate endogenous antioxidant defense mechanisms. This guide will delve into the quantitative data supporting these claims, compare its performance with N-acetylcysteine (NAC) and glutathione (B108866) (GSH), and detail the experimental methodologies used in these assessments.
Comparative Efficacy in Reducing Oxidative Stress
The antioxidant activity of this compound salt has been evaluated against other well-established antioxidants, primarily N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione (GSH). In vitro studies have consistently shown that CLS is an effective scavenger of free radicals.
Table 1: In Vitro Scavenging Activity and DNA Protection
| Antioxidant | Effective Concentration for DNA Protection | Notes |
| This compound Salt (CLS) | ≥ 2.5 mM [1][2] | Demonstrated the ability to quench clastogenic activity induced by ultrasound in human serum.[1][2] |
| N-Acetylcysteine (NAC) | ≥ 5 mM [1][2] | Required a higher concentration than CLS to exhibit a protective effect on DNA against radical damage.[1][2] |
| Glutathione (GSH) | 0.65 mM (in specific cell culture)[1][2] | While a crucial intracellular antioxidant, direct comparison of scavenging efficacy in the same system showed CLS to be more effective.[1][2] |
Table 2: Modulation of Oxidative Stress Biomarkers in Clinical and Preclinical Models
| Biomarker | This compound Salt (CLS) Effect | N-Acetylcysteine (NAC) Effect |
| Malondialdehyde (MDA) | Significant reduction in patients with Obstructive Sleep Apnea Syndrome (OSAS) after 6 weeks of treatment (1500 mg/day).[3] | Significant decrease in serum MDA concentrations in patients with Multiple Sclerosis after 8 weeks of treatment (1200 mg/day).[4] Also shown to reduce MDA in patients with community-acquired pneumonia.[5] |
| 8-isoprostane | Marked reduction in exhaled breath condensate of COPD patients after 6 months of treatment.[6] | Not explicitly quantified in the provided search results. |
| Total Antioxidant Capacity (TAC) | Not explicitly quantified in the provided search results. | Reliable increase in plasma TAC content in patients with community-acquired pneumonia.[5] |
| Superoxide (B77818) Dismutase (SOD) | Not explicitly quantified in the provided search results. | No significant difference in increased plasma SOD activity in patients with community-acquired pneumonia compared to conventional treatment.[5] |
| Xanthine (B1682287) Oxidase Activity | Decreased activity in human lung endothelial cells at a concentration of 0.16 mM.[1][2] | Not explicitly quantified in the provided search results. |
Mechanisms of Action
This compound salt appears to exert its antioxidant effects through multiple mechanisms:
-
Direct Scavenging of Reactive Oxygen Species: CLS has been shown to directly scavenge ROS, contributing to the protection of cellular components like DNA from oxidative damage.[1][2]
-
Inhibition of Xanthine Oxidase: A key enzyme in the production of superoxide radicals is xanthine oxidase. CLS has been found to interfere with the conversion of xanthine dehydrogenase to the superoxide-producing xanthine oxidase, thereby reducing ROS generation.[1][2]
-
Modulation of the Nrf2 Signaling Pathway: There is evidence to suggest that carbocysteine can activate the Nrf2 pathway.[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway Activation by Carbocysteine
Caption: Carbocysteine-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow for Assessing Oxidative Stress
Caption: General experimental workflow for comparing antioxidant efficacy.
Detailed Experimental Protocols
Fluorometric Analysis of DNA Unwinding (FADU) for DNA Damage Assessment
This method is used to quantify DNA strand breaks, which can be induced by oxidative stress.
-
Principle: The rate of DNA unwinding in an alkaline solution is proportional to the number of strand breaks. Single-stranded DNA can be quantified using a fluorescent dye.
-
Protocol Outline:
-
Sample Preparation: Isolate cells or nuclei from the treated and control groups.
-
Alkaline Unwinding: Expose the samples to an alkaline solution (e.g., NaOH) for a defined period to allow DNA unwinding to occur from the sites of strand breaks.
-
Neutralization: Stop the unwinding process by neutralizing the solution.
-
Fluorescent Staining: Add a fluorescent dye that preferentially binds to double-stranded DNA (e.g., ethidium (B1194527) bromide). The amount of remaining double-stranded DNA is inversely proportional to the extent of DNA damage.
-
Fluorometric Measurement: Measure the fluorescence intensity using a fluorometer.
-
Data Analysis: Compare the fluorescence of treated samples to control samples to determine the extent of DNA protection.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically.
-
Protocol Outline:
-
Sample Preparation: Homogenize tissue samples or use plasma/serum from treated and control groups.
-
Reaction: Add TBA reagent and an acid (e.g., trichloroacetic acid) to the sample.
-
Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow for the reaction between MDA and TBA to occur.
-
Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).
-
Quantification: Use a standard curve prepared with a known concentration of MDA to quantify the MDA levels in the samples.
-
Xanthine Oxidase (XO) Activity Assay
This assay measures the activity of xanthine oxidase, an enzyme that produces superoxide radicals.
-
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
-
Protocol Outline:
-
Sample Preparation: Prepare cell lysates or tissue homogenates from treated and control groups.
-
Reaction Mixture: Prepare a reaction buffer containing a known concentration of xanthine.
-
Initiation of Reaction: Add the sample to the reaction mixture to start the enzymatic reaction.
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Calculation of Activity: The rate of increase in absorbance is proportional to the xanthine oxidase activity in the sample. The activity is typically expressed as units per milligram of protein.
-
Conclusion
The available evidence strongly suggests that this compound salt is a potent antioxidant with a multi-faceted mechanism of action. In direct comparative studies, it has demonstrated superior or comparable efficacy to N-acetylcysteine in protecting against certain forms of oxidative damage in vitro.[1][2] Its ability to inhibit xanthine oxidase and potentially activate the Nrf2 pathway provides a strong rationale for its use in conditions associated with elevated oxidative stress. Further clinical investigations are warranted to fully elucidate its therapeutic potential in various disease models. This guide provides a foundational understanding for researchers and drug development professionals to design and interpret future studies on the antioxidant properties of this compound salt.
References
- 1. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Carbocysteine Treatment in Obstructive Sleep Apnea Syndrome: A Randomized Clinical Trial | PLOS One [journals.plos.org]
- 4. Effects of N-acetylcysteine on oxidative stress biomarkers, depression, and anxiety symptoms in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Independent Validation of Carbocysteine Lysine's Effect on Viral Replication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro antiviral effects of carbocysteine (B602091) lysine (B10760008) salt against common respiratory viruses. The product's performance is compared with other mucolytic agents, supported by experimental data from independent studies. This document is intended to serve as a resource for researchers and professionals in the field of drug development and virology.
Executive Summary
Carbocysteine lysine salt, a well-known mucolytic agent, has demonstrated significant antiviral activity against a range of respiratory viruses in preclinical studies. Independent research highlights its ability to inhibit the replication of Influenza A virus, Rhinovirus, and Respiratory Syncytial Virus (RSV). The primary mechanisms of action appear to be multifactorial, including the inhibition of viral entry by reducing the expression of host cell receptors and the modulation of host inflammatory pathways, such as NF-κB and Nrf2 signaling. This guide synthesizes key quantitative data, experimental methodologies, and mechanistic insights from peer-reviewed studies to facilitate a comprehensive understanding of carbocysteine's antiviral potential in comparison to other mucolytic compounds like N-acetylcysteine and ambroxol (B1667023).
Comparative Antiviral Efficacy
The following tables summarize the quantitative data from in-vitro studies, showcasing the effect of this compound salt and other mucolytic agents on the replication of various respiratory viruses.
Table 1: Effect of this compound Salt on Viral Titer and Replication
| Virus | Cell Line | Treatment Concentration | Effect on Viral Titer/Replication | Reference(s) |
| Rhinovirus 14 (RV14) | Human Tracheal Epithelial Cells | 10 µM - 30 µM | Significant decrease in supernatant viral titers at 24 and 48 hours post-infection; maximum inhibitory effect observed at these concentrations.[1][2] | [1][2] |
| Rhinovirus 14 (RV14) | Human Tracheal Epithelial Cells | 10 µM | Increased the minimum dose of RV14 necessary to cause infection from 1.8 to 2.6 log TCID50/mL.[1] | [1] |
| Rhinovirus 2 (RV2) | Human Tracheal Epithelial Cells | 10 µM - 30 µM | Significant decrease in supernatant viral titers at 24 and 48 hours post-infection.[1][2] | [1][2] |
| Influenza A Virus (H3N2) | Human Tracheal Epithelial Cells | 100 µM | Showed maximum inhibition of viral infection. Reduced viral titers in supernatant and viral RNA in cells.[3][4] | [3][4] |
| Respiratory Syncytial Virus (RSV) | Human Tracheal Epithelial Cells | Not specified | Reduced viral titer in supernatant fluids and the amount of RSV RNA.[5] | [5] |
Table 2: Comparative Antiviral Activity of Mucolytic Agents Against Influenza A Virus
| Compound | Virus Strain(s) | Cell Line | Key Findings | Reference(s) |
| Carbocysteine | Influenza A (H3N2) | Human Tracheal Epithelial Cells | Inhibited viral replication, with a maximum effect at 100 µM.[3][4] | [3][4] |
| N-acetylcysteine (NAC) | Influenza A (various strains) | Various | Antiviral activity is highly strain-dependent and cannot be considered a universal treatment for influenza.[6][7][8][9] | [6][7][8][9] |
Table 3: Comparative Antiviral Activity of Mucolytic Agents Against Rhinovirus
| Compound | Virus Strain(s) | Cell Line | Key Findings | Reference(s) |
| Carbocysteine | RV14, RV2 | Human Tracheal Epithelial Cells | Showed significant inhibition of viral replication at 10-30 µM.[1][2] | [1][2] |
| Ambroxol | Not specified | Not specified | A study comparing ambroxol and carbocysteine for preventing acute upper respiratory diseases found ambroxol to be effective, while carbocysteine was not in that specific clinical setting.[10] A direct in-vitro comparison with carbocysteine on rhinovirus replication was not found. | [10] |
| N-acetylcysteine (NAC) | Not specified | Not specified | One study suggests NAC reduces the expression of ICAM-1, a rhinovirus receptor, in the lung.[9] However, direct comparative data on viral replication inhibition with carbocysteine is limited. |
Experimental Protocols
This section outlines the methodologies employed in the cited studies to evaluate the antiviral effects of this compound salt.
Cell Culture and Virus Infection
-
Cell Lines: Primary cultures of human tracheal epithelial cells were predominantly used.[1][2][5][11] These cells are a relevant model for studying respiratory virus infections.
-
Viruses:
-
Infection Protocol: Confluent cell monolayers were infected with the respective viruses. After an adsorption period, the viral inoculum was removed, and cells were cultured in a medium with or without the test compounds.[1][2][5][11]
Antiviral Activity Assays
-
Viral Titer Quantification (TCID50 Assay): The 50% tissue culture infectious dose (TCID50) assay was used to determine the viral titers in the cell culture supernatants. This method quantifies the amount of virus required to infect 50% of the inoculated cell cultures.[1][3]
-
General Procedure: Serial dilutions of the virus-containing supernatants are added to confluent cell monolayers in 96-well plates. After an incubation period, the cytopathic effect (CPE) is observed, and the TCID50 is calculated using the Reed-Muench method.
-
-
Viral RNA Quantification (Real-Time Quantitative RT-PCR): The levels of viral RNA within the infected cells were measured using real-time quantitative reverse transcription-polymerase chain reaction (qRT-PCR). This assay provides a direct measure of viral replication.[4][11]
-
General Procedure: Total RNA is extracted from the cells, and a two-step RT-PCR is performed using primers and probes specific to the viral genome.
-
Mechanism of Action Assays
-
Western Blotting: This technique was used to analyze the expression levels of specific proteins, such as those involved in the NF-κB signaling pathway (e.g., p50, p65).[11]
-
Immunofluorescence: Used to visualize the localization of proteins within the cells, such as the nuclear translocation of NF-κB subunits.[12]
-
Luciferase Reporter Assays: To study the activity of transcription factors like NF-κB, cells were transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.[12]
Mechanistic Insights and Signaling Pathways
This compound salt exerts its antiviral effects through multiple mechanisms, primarily by interfering with viral entry and by modulating the host's inflammatory response.
Inhibition of Viral Entry
Carbocysteine has been shown to reduce the expression of key host cell receptors that are exploited by viruses for entry:
-
Intercellular Adhesion Molecule-1 (ICAM-1): The expression of ICAM-1, the receptor for the major group of rhinoviruses and also for RSV, was reduced in human tracheal epithelial cells treated with carbocysteine.[13]
-
Sialic Acid α2,6-Galactose (SAα2,6Gal): The expression of this receptor, which is crucial for the attachment of human influenza A viruses, was decreased by carbocysteine treatment.[11]
Modulation of Host Signaling Pathways
NF-κB Signaling Pathway:
Viral infections often trigger the activation of the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. Carbocysteine has been shown to inhibit this pathway.[11][12] It reduces the nuclear translocation of the NF-κB subunits p50 and p65, thereby downregulating the expression of inflammatory genes.[11]
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. l-carbocisteine inhibits respiratory syncytial virus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine lacks universal inhibitory activity against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine lacks universal inhibitory activity against influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcbmr.com [jcbmr.com]
- 9. researchgate.net [researchgate.net]
- 10. Ambroxol for the prevention of acute upper respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of carbocisteine on type A seasonal influenza virus infection in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbocisteine inhibits rhinovirus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbocysteine Lysine Salt and its Parent Compound, Carbocysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of carbocysteine (B602091) lysine (B10760008) salt and its parent compound, carbocysteine. Both are recognized for their mucolytic and anti-inflammatory properties, primarily in the management of respiratory conditions. This document synthesizes available experimental data to compare their performance and provides detailed methodologies for key experimental assays.
Chemical and Pharmacokinetic Profile
Carbocysteine is a mucolytic agent that works by altering the synthesis of respiratory mucus.[1] Carbocysteine lysine salt is a derivative designed to improve solubility and potentially enhance bioavailability. Upon oral administration, the lysine salt is rapidly absorbed and dissociates, releasing carbocysteine as the active pharmacological agent.[2] Pharmacokinetic studies suggest that different formulations of carbocysteine, including the lysine salt, can be considered bioequivalent in terms of the systemic exposure to the active carbocysteine molecule.
| Parameter | Carbocysteine | This compound Salt | Reference |
| Molecular Formula | C5H9NO4S | C11H23N3O6S | [3][4] |
| Molecular Weight | 179.19 g/mol | 325.38 g/mol | [3][4] |
| Active Moiety | Carbocysteine | Carbocysteine | [2] |
| Bioavailability | <10% (oral) | Comparable to Carbocysteine | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | 1.5 - 2 hours | [1] |
| Plasma Half-life | ~1.33 - 1.87 hours | Similar to Carbocysteine | [1] |
Mechanism of Action
Both carbocysteine and its lysine salt exert their therapeutic effects through multiple mechanisms, including mucoregulation, anti-inflammatory action, and antioxidant activity.
Mucolytic and Mucoregulatory Effects
Unlike classic mucolytics that break down existing mucus, carbocysteine acts as a mucoregulator. It influences the biosynthesis of glycoproteins in the respiratory tract, leading to the production of mucus with lower viscosity.[1][3] This is achieved by stimulating sialyltransferase activity, which increases the production of less viscous sialomucins and reduces the production of fucomucins.[3][5]
Anti-inflammatory and Antioxidant Properties
Carbocysteine has demonstrated significant anti-inflammatory and antioxidant effects. It can suppress the activation of pro-inflammatory signaling pathways such as NF-κB and ERK1/2 MAPK, thereby reducing the production of inflammatory mediators like IL-6 and IL-8.[6][7] Its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage.[1][8] Studies have shown that this compound salt is an effective scavenger of hypochlorous acid and hydroxyl radicals.
Caption: Anti-inflammatory signaling pathway of carbocysteine.
Caption: Antioxidant mechanism of this compound salt.
Comparative Efficacy: A Review of Clinical Findings
Direct head-to-head clinical trials comparing the efficacy of this compound salt versus its parent compound on identical clinical endpoints are limited in the published literature. However, numerous studies have independently demonstrated the clinical benefits of both forms, primarily in patients with Chronic Obstructive Pulmonary Disease (COPD).
| Study Focus | Compound | Key Findings | Reference |
| COPD Exacerbations | This compound Salt | Long-term administration (2.7 g/day ) significantly reduced the number and rate of exacerbations in COPD patients, independent of inhaled corticosteroid use. | [9][10] |
| COPD Quality of Life | Carbocysteine | Long-term use improved the quality of life in patients with COPD. | |
| Mucociliary Clearance | Carbocysteine | Demonstrated improvements in mucociliary clearance. | |
| Cystic Fibrosis | This compound Salt | Showed efficacy in improving respiratory function in patients with cystic fibrosis. |
Experimental Protocols
Quantification of Carbocysteine by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the determination of carbocysteine in pharmaceutical formulations.
Objective: To quantify and compare the concentration of carbocysteine in solutions of carbocysteine and this compound salt.
Materials:
-
Carbocysteine reference standard
-
This compound salt
-
HPLC grade water
-
Potassium dihydrogen phosphate (B84403)
-
1-Hexane sulphonic acid sodium salt
-
Methanol (HPLC grade)
-
HPLC system with UV detector
-
Analytical column (e.g., APS-2 hypersil, 250 x 4.6 mm, 5µ)
Procedure:
-
Mobile Phase Preparation: Prepare a buffer solution containing 0.02 M potassium dihydrogen phosphate and 0.01 M 1-hexane sulphonic acid sodium salt in HPLC grade water. The mobile phase consists of a 65:35 (v/v) mixture of this buffer and methanol.
-
Standard Solution Preparation: Accurately weigh and dissolve carbocysteine reference standard in the mobile phase to prepare a stock solution of 1000 µg/mL. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve carbocysteine and this compound salt in the mobile phase to achieve a theoretical carbocysteine concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Column: APS-2 hypersil (250 x 4.6 mm, 5µ)
-
Mobile Phase: Buffer:Methanol (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of carbocysteine in the sample solutions by comparing the peak areas with the calibration curve generated from the standard solutions.
Caption: Experimental workflow for HPLC analysis.
In Vitro Antioxidant Activity Assay
This protocol is based on a study evaluating the scavenger activity of this compound salt.
Objective: To compare the in vitro antioxidant activity of carbocysteine and this compound salt by measuring their ability to scavenge free radicals.
Materials:
-
Carbocysteine
-
This compound salt
-
Source of free radicals (e.g., Fenton's reagent, or a cell-based system)
-
A fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare Test Solutions: Prepare stock solutions of carbocysteine and this compound salt in PBS at various concentrations.
-
Induce Oxidative Stress: In a suitable in vitro system (e.g., cell culture or a cell-free system), induce the generation of reactive oxygen species.
-
Treatment: Add the different concentrations of carbocysteine and this compound salt to the system. Include a positive control (e.g., a known antioxidant like N-acetylcysteine) and a negative control (no antioxidant).
-
ROS Detection: Add the fluorescent probe (e.g., DCFH-DA) to the system. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Incubation: Incubate the samples for a specified period at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the controls. A decrease in fluorescence indicates scavenging of ROS and thus, antioxidant activity. Calculate the percentage of ROS scavenging for each compound at different concentrations.
In Vitro Mucolytic Activity Assay using a Viscometer
This protocol provides a general method for assessing mucolytic activity by measuring changes in the viscosity of a mucin solution.
Objective: To compare the mucolytic activity of carbocysteine and this compound salt by measuring their effect on the viscosity of a mucin solution.
Materials:
-
Carbocysteine
-
This compound salt
-
Porcine gastric mucin (or other suitable mucin)
-
Phosphate buffer (pH 7.0)
-
Viscometer (e.g., Brookfield viscometer)
-
Water bath
Procedure:
-
Mucin Solution Preparation: Prepare a 20% (w/v) solution of porcine gastric mucin in phosphate buffer. Stir the solution until the mucin is fully hydrated.
-
Prepare Test Solutions: Prepare solutions of carbocysteine and this compound salt at various concentrations in phosphate buffer.
-
Incubation: Add the test solutions to the mucin solution. Include a control sample with only the buffer. Incubate all samples at 37°C for a defined period (e.g., 30 minutes).
-
Viscosity Measurement: After incubation, measure the viscosity of each sample using a viscometer according to the manufacturer's instructions. Ensure consistent temperature and shear rate for all measurements.
-
Data Analysis: Compare the viscosity of the samples treated with carbocysteine and this compound salt to the control. A reduction in viscosity indicates mucolytic activity. Calculate the percentage reduction in viscosity for each compound at different concentrations.
Conclusion
Both carbocysteine and its lysine salt are effective mucoregulatory agents with additional anti-inflammatory and antioxidant properties. The available evidence suggests that this compound salt offers a comparable pharmacokinetic profile to its parent compound, with carbocysteine being the active entity in both cases. While direct comparative clinical efficacy studies are scarce, both forms have demonstrated clinical benefits in the management of chronic respiratory diseases. The choice between the two may therefore be guided by factors such as formulation, dosage form, and patient preference. Further head-to-head clinical trials would be beneficial to delineate any subtle differences in their clinical performance.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Carbocysteine | Anti-Infective Agent | CAS# 638-23-3 | InvivoChem [invivochem.com]
- 6. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 9. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of Preclinical Carbocysteine Lysine Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical data on carbocysteine (B602091) lysine (B10760008) with its clinical relevance, performance against other alternatives, and supporting experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of carbocysteine lysine.
Preclinical and Clinical Data Summary
This compound has demonstrated a range of effects in preclinical models that are relevant to its clinical use, primarily in respiratory conditions characterized by mucus hypersecretion and inflammation, such as Chronic Obstructive Pulmonary Disease (COPD). The key preclinical findings and their clinical translations are summarized below.
Table 1: Comparison of Preclinical and Clinical Efficacy of this compound
| Preclinical Finding | Quantitative Preclinical Data | Clinical Relevance | Quantitative Clinical Data | Citations |
| Antioxidant Activity | - Reduced DNA damage in human serum exposed to ultrasound at concentrations as low as 2.5 mM, while N-acetylcysteine (NAC) showed protection starting from 5 mM. - Decreased xanthine (B1682287) oxidase activity in human lung endothelial cells at 0.16 mM. | Oxidative stress is a key pathogenic factor in COPD. The antioxidant activity of this compound may contribute to reducing lung damage. | - Reduces exhaled IL-6 and 8-isoprostane in COPD patients. | [1][2] |
| Anti-inflammatory Activity | - Suppressed TNF-α-induced inflammation in human alveolar epithelial cells by inhibiting NF-κB and ERK1/2 MAPK signaling pathways. - Reduced IL-8 production in stimulated human peripheral blood mononuclear cells. | Inflammation is a hallmark of COPD and contributes to exacerbations. By modulating key inflammatory pathways, this compound can potentially reduce the frequency and severity of these events. | - Long-term use of carbocysteine (1500 mg/day) for one year reduced the number of acute exacerbations in COPD patients by 24% compared to placebo. | [3][4][5] |
| Mucoregulatory Effects | - In vitro, S-carboxymethylcysteine (SCMC), the active metabolite, reduced the production of radiolabelled mucus glycoprotein (B1211001) by 24% and 37% at 5 and 10 mM, respectively. | Abnormal mucus viscosity and elasticity contribute to airway obstruction and impaired mucociliary clearance in respiratory diseases. | - In patients with cystic fibrosis, both this compound salt and ambroxol (B1667023) hydrochloride significantly decreased expectorate viscosity and elasticity. | [6][7] |
Comparative Performance with Alternatives
This compound's performance has been compared to other mucolytic and antioxidant agents, notably N-acetylcysteine (NAC) and ambroxol.
Table 2: Preclinical and Clinical Comparison of this compound with Other Mucoactive Agents
| Parameter | This compound | N-acetylcysteine (NAC) | Ambroxol | Citations |
| Preclinical Antioxidant Activity | More effective in vitro scavenger compared to NAC; quenches clastogenic activity at 2.5 mM. | Protects DNA from radical damage starting from 5 mM. | No direct comparative preclinical antioxidant data found in the provided results. | [1] |
| Preclinical Mucus Viscosity | Reduces mucus glycoprotein production. | Directly breaks disulfide bonds in mucus glycoproteins, reducing viscosity. | No direct comparative preclinical data on mucus viscosity found. | [6] |
| Clinical Efficacy (COPD Exacerbations) | A network meta-analysis suggests erdosteine (B22857) was most effective, followed by carbocysteine and then NAC in preventing AECOPD risk. | See this compound column. | No direct comparative data from the same meta-analysis. | [8] |
| Clinical Efficacy (Cystic Fibrosis) | Showed significant improvement in cough score, paCO2, paO2, Hb O2 saturation, tidal volume, PEF, and FEV. | Not directly compared in the cited study. | Showed significant improvement in chest sound score and FEV but not in cough score or other respiratory parameters to the same extent as this compound. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
Fluorometric Analysis of DNA Unwinding (FADU) for Antioxidant Activity
This assay measures DNA strand breaks as an indicator of oxidative damage.
-
Cell/Sample Preparation: Isolate cells or use a sample of biological fluid (e.g., bronchoalveolar lavage fluid).
-
Exposure to Oxidative Stress: Induce oxidative stress in the sample (e.g., using ultrasound or by adding a known oxidant).
-
Treatment: Incubate the stressed samples with varying concentrations of the antioxidant compound (e.g., this compound).
-
Alkaline Unwinding: Lyse the cells and expose the DNA to a controlled alkaline solution (e.g., 0.15 M NaOH, pH 12.1) for a specific time (e.g., 30 minutes at 20°C). This causes the DNA to unwind at sites of strand breaks.
-
Neutralization and Staining: Neutralize the solution to stop the unwinding process. Add a fluorescent dye that specifically binds to double-stranded DNA (e.g., Hoechst 33258 or SYBR Green).
-
Fluorescence Measurement: Measure the fluorescence intensity. A higher fluorescence reading indicates more double-stranded DNA remaining, signifying less oxidative damage.
Cytochrome C Reduction Assay for Superoxide (B77818) Anion Scavenging
This assay quantifies the scavenging of superoxide anions.
-
Reagent Preparation: Prepare a solution of cytochrome c and a system to generate superoxide anions (e.g., xanthine/xanthine oxidase).
-
Treatment: Add different concentrations of the antioxidant agent to the reaction mixture.
-
Reaction Initiation: Initiate the superoxide generation.
-
Spectrophotometric Measurement: Measure the reduction of cytochrome c by monitoring the increase in absorbance at a specific wavelength (e.g., 550 nm) over time.
-
Data Analysis: A decrease in the rate of cytochrome c reduction in the presence of the antioxidant indicates its superoxide scavenging activity.
Measurement of Mucus Viscosity and Elasticity (Rheology)
Rheological properties of mucus are measured to assess the effects of mucoactive drugs.
-
Sample Collection: Collect mucus samples (e.g., sputum or from animal models).
-
Rheometer Setup: Use a rheometer, a device that measures the flow and deformation of materials. A common setup for mucus is a cone-plate or parallel-plate geometry.
-
Oscillatory Shear Tests: Apply a small, oscillating stress or strain to the mucus sample over a range of frequencies.
-
Data Acquisition: Measure the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.
-
Data Analysis: Analyze the changes in G' and G'' to determine the effect of the drug on mucus viscoelasticity. A decrease in these values typically indicates a mucolytic effect.
Western Blot for NF-κB and ERK1/2 MAPK Signaling Pathways
This technique is used to detect and quantify specific proteins in a sample, providing insights into signaling pathway activation.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human alveolar epithelial cells) and treat them with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.
-
Protein Extraction: Lyse the cells to release their proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the protein of interest (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, total ERK1/2).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the image.
-
Analysis: Quantify the band intensities to determine the relative amount of the target protein.
Visualizations
Signaling Pathway Diagram
References
- 1. Polyphenols as Therapeutics in Respiratory Diseases: Moving from Preclinical Evidence to Potential Clinical Applications [ijbs.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of this compound salt monohydrate on models of airway inflammation and hyperresponsiveness. | Semantic Scholar [semanticscholar.org]
- 5. scireq.com [scireq.com]
- 6. A comparison of a new mucolytic N-acetylcysteine L-lysinate with N-acetylcysteine: airway epithelial function and mucus changes in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The management of cystic fibrosis with this compound salt: single-blind comparative study with ambroxol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine | springermedizin.de [springermedizin.de]
Safety Operating Guide
Navigating the Disposal of Carbocysteine Lysine Salt: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research and drug development. This guide provides essential, step-by-step procedures for the proper disposal of carbocysteine (B602091) lysine (B10760008) salt, designed for researchers, scientists, and drug development professionals.
Carbocysteine lysine salt, an active pharmaceutical ingredient, requires careful handling and disposal to prevent environmental contamination and ensure a safe laboratory environment. While not classified as a hazardous substance according to its Safety Data Sheet (SDS), adherence to proper disposal protocols is a critical aspect of good laboratory practice.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a laboratory coat.[2][3][4] All handling of this compound salt, especially during disposal preparation, should be conducted in a well-ventilated area to minimize the risk of inhalation.[1][5]
In the event of a spill, immediately contain the material. For small spills, use an inert absorbent material like sand or vermiculite, then place it in a sealed, labeled container for disposal as chemical waste.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound salt and its associated waste is a critical component of laboratory safety and regulatory compliance. The following protocol outlines the necessary steps for its safe and effective disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound salt in its original container or a clearly labeled, sealed waste bag. This container should then be placed within a designated container for non-hazardous chemical waste.[2] Contaminated disposables such as weigh boats, gloves, and wipes should also be disposed of in this container.[2]
-
Aqueous/Liquid Waste: Collect all aqueous solutions containing this compound salt in a designated, clearly labeled container for aqueous chemical waste.[2] Do not dispose of these solutions down the drain to avoid release into the environment.[1][5]
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with this compound salt should be placed in the solid chemical waste container.[2]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected and disposed of as chemical liquid waste.[2] Following decontamination, the glassware can be washed according to standard laboratory procedures.
-
2. Container Management:
All waste containers must be securely sealed and clearly labeled with their contents.[6] Store these containers in a designated secondary containment area, away from incompatible materials.
3. Final Disposal:
Dispose of the chemical waste containing this compound salt through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][3] Always adhere to local, state, and federal regulations for pharmaceutical waste disposal.[7][8] While this compound salt is not typically classified as hazardous, it is crucial to prevent its release into sewers and public waters.[5]
Quantitative Data Summary
For the disposal of this compound salt, quantitative limits are generally not specified as it is not classified as a hazardous substance. However, best practices for chemical waste management should be followed.
| Waste Type | Container Type | Disposal Route | Key Precautions |
| Solid Waste | Labeled, sealed, compatible container for chemical waste. | Collection by institutional EHS or licensed waste disposal service.[2][3] | Do not mix with general trash. |
| Aqueous/Liquid Waste | Labeled, sealed, compatible container for aqueous waste. | Collection by institutional EHS or licensed waste disposal service.[2][3] | Do not dispose down the drain.[1][5] |
| Contaminated Labware | Labeled, sealed container for solid chemical waste. | Collection by institutional EHS or licensed waste disposal service.[2][3] | Decontaminate non-disposable labware and collect rinsate as liquid waste.[2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound salt in a laboratory setting.
Caption: Workflow for the safe disposal of this compound Salt.
References
- 1. moehs.com [moehs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. moehs.com [moehs.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Carbocysteine Lysine Salt
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Carbocysteine lysine (B10760008) salt, a mucolytic agent also known for its antioxidant and anti-inflammatory properties.[1][2][3] Adherence to these procedures is critical for minimizing risk and ensuring compliant disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling Carbocysteine lysine salt, a multi-layered approach to protection is essential, combining appropriate personal protective equipment with effective engineering controls.[4]
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area.[4][5][6] The use of local exhaust or dust extraction systems is recommended to minimize inhalation exposure.[4][7]
-
Safety Stations: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4][7][8]
Personal Protective Equipment: A comprehensive PPE regimen is mandatory to prevent contact with skin, eyes, and the respiratory system.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or glasses | Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[5] |
| Skin Protection | Chemical-impermeable gloves (e.g., Butyl rubber, PVA) | Inspected prior to use[6] |
| Protective clothing (e.g., lab coat, disposable gown) | To prevent skin contact[4][5] | |
| Respiratory Protection | Dust mask or a full-face respirator | Use if exposure limits are exceeded or dust is generated[5][8] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage Protocol:
-
Preparation: Before handling, ensure all engineering controls are operational and the required PPE is correctly worn.
-
Handling:
-
Storage:
Accidental Release Measures:
-
Immediate Action: Evacuate unnecessary personnel from the area.[4][7] Remove all sources of ignition.[4][5][6]
-
Containment and Cleanup:
-
Environmental Precautions: Prevent the substance from entering sewers and public waters.[4][7]
Disposal Plan:
The disposal of this compound salt and its containers must be carried out in strict accordance with all federal, state, and local environmental regulations.[7][9]
-
Waste Assessment: Determine if the waste is contaminated. Uncontaminated material may have different disposal routes.
-
Containerization: Place the waste material in a clearly labeled, sealed container.[9]
-
Disposal:
-
Dispose of the waste at a licensed hazardous waste treatment, storage, or disposal facility.
-
Do not dispose of it down the drain or with regular trash unless explicitly permitted by local regulations.
-
Empty containers should be treated as if they still contain the product and disposed of in the same manner.[9]
-
Workflow for Handling and Disposal of this compound Salt
Caption: Workflow for the safe handling and disposal of this compound salt.
References
- 1. This compound (49673-81-6) for sale [vulcanchem.com]
- 2. This compound salt monohydrate (SCMC-LYS) is a selective scavenger of reactive oxygen intermediates (ROIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. moehs.com [moehs.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. moehs.com [moehs.com]
- 8. moehs.com [moehs.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
